molecular formula C11H14N2O B2392193 Piperidin-3-yl(pyridin-2-yl)methanone CAS No. 1060817-03-9

Piperidin-3-yl(pyridin-2-yl)methanone

Cat. No.: B2392193
CAS No.: 1060817-03-9
M. Wt: 190.246
InChI Key: GVRQPEWKLVGHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-3-yl(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.246. The purity is usually 95%.
BenchChem offers high-quality Piperidin-3-yl(pyridin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-3-yl(pyridin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

piperidin-3-yl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRQPEWKLVGHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Piperidin-3-yl(pyridin-2-yl)methanone (CAS 1060817-03-9)

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Scaffold for Fragment-Based Drug Discovery (FBDD) and Epigenetic Modulators

Part 1: Executive Summary & Chemical Identity

Piperidin-3-yl(pyridin-2-yl)methanone (CAS 1060817-03-9) represents a high-value "privileged structure" in modern medicinal chemistry. It serves as a bifunctional building block, linking a saturated, sp3-rich aliphatic heterocycle (piperidine) with an electron-deficient aromatic system (pyridine) via a carbonyl bridge.

This specific topology—a 3-substituted piperidine linked to a 2-substituted pyridine—offers unique conformational vectors distinct from the more common 4-substituted analogues. It is increasingly utilized in the synthesis of Histone Demethylase inhibitors (specifically KDM2B) and various GPCR ligands where the ketone moiety acts as a critical hydrogen-bond acceptor and the secondary amine provides a vector for further diversification.

Physicochemical Profile
PropertySpecification
CAS Number 1060817-03-9
IUPAC Name Piperidin-3-yl(pyridin-2-yl)methanone
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
LogP (Predicted) 1.15 (Lipophilic/Hydrophilic balance ideal for CNS penetration)
pKa (Piperidine NH) ~10.8 (Basic, typically exists as cation at physiological pH)
pKa (Pyridine N) ~5.2 (Weakly basic)
H-Bond Acceptors 3 (C=O, Pyridine-N, Piperidine-NH)
H-Bond Donors 1 (Piperidine-NH)
Rotatable Bonds 2
Part 2: Synthetic Architecture & Process Optimization

To ensure high purity and scalability, the synthesis of CAS 1060817-03-9 is best approached via a Weinreb Amide intermediate strategy. This method prevents over-addition (formation of tertiary alcohols) which is a common failure mode when using acid chlorides directly with organometallics.

Validated Synthetic Workflow

The following protocol outlines the conversion of N-Boc-piperidine-3-carboxylic acid to the target ketone.

Step 1: Weinreb Amide Formation

  • Reagents: N-Boc-piperidine-3-carboxylic acid, EDCI, HOBt, N,O-Dimethylhydroxylamine HCl, DIPEA.

  • Mechanism: Activation of the carboxylic acid followed by nucleophilic acyl substitution.

  • Outcome: Formation of the stable Weinreb amide, which stabilizes the tetrahedral intermediate during the subsequent nucleophilic attack.

Step 2: Nucleophilic Acyl Substitution (The Critical Step)

  • Reagents: 2-Bromopyridine, n-Butyllithium (to generate 2-Lithiopyridine) or Isopropylmagnesium chloride.

  • Protocol: Lithiation of 2-bromopyridine at -78°C, followed by cannulation into the Weinreb amide solution.

  • Control: The stable chelated intermediate prevents double addition.

Step 3: Deprotection

  • Reagents: TFA/DCM or HCl/Dioxane.

  • Purification: Neutralization with basic resin or carbonate to yield the free base.

Visualizing the Pathway

The following diagram illustrates the logical flow and critical control points of the synthesis.

Synthesis Start N-Boc-Piperidine-3-COOH Weinreb Weinreb Amide Intermediate Start->Weinreb EDCI, HOBt MeNHOMe-HCl Protected N-Boc-Protected Ketone Weinreb->Protected Coupling Lithiation 2-Lithiopyridine (Nucleophile) Lithiation->Protected Nucleophilic Attack (-78°C) Final Target: CAS 1060817-03-9 (Free Base) Protected->Final TFA/DCM Deprotection

Figure 1: Optimized synthetic route utilizing Weinreb amide chemistry to ensure mono-addition and high fidelity.

Part 3: Medicinal Chemistry Applications
1. Epigenetic Modulation (KDM2B Inhibitors)

Recent patent literature highlights the utility of (piperidin-3-yl)(aryl)methanone scaffolds in the inhibition of KDM2B (Lysine-specific demethylase 2B) . KDM2B is implicated in the pathogenesis of acute myeloid leukemia (AML).

  • Mechanism: The pyridine nitrogen and the ketone oxygen likely coordinate to the active site Fe(II) cofactor or interact with the 2-oxoglutarate binding pocket.

  • SAR Insight: The 3-position linkage of the piperidine allows the secondary amine to extend into the solvent-exposed region, providing a handle for "tail" modifications that improve solubility or selectivity.

2. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~190 Da, this compound is an ideal "fragment."

  • Ligand Efficiency: It possesses high ligand efficiency potential due to its rigid core and polar functionality.

  • Vector Analysis: The piperidine nitrogen allows for rapid library generation via reductive amination, sulfonylation, or urea formation.

SAR Logic Diagram

SAR Core Piperidin-3-yl(pyridin-2-yl)methanone (Scaffold) Pyridine Pyridine Ring: Metal Chelation / H-Bond Acceptor Core->Pyridine Ketone Ketone Linker: Rigidification & H-Bonding Core->Ketone Piperidine Piperidine NH: Growth Vector (Solubility/Selectivity) Core->Piperidine App1 KDM2B Inhibition (Epigenetics) Pyridine->App1 Fe(II) Binding App2 GPCR Ligands (Orexin/Histamine) Piperidine->App2 Receptor Interaction

Figure 2: Structure-Activity Relationship (SAR) map highlighting pharmacophoric features.

Part 4: Handling, Stability, and Analytical Protocols
1. Stability & Storage
  • Hygroscopicity: As a secondary amine, the free base may absorb CO₂ from the air to form carbamates. Store under inert atmosphere (Argon/Nitrogen) or as a hydrochloride salt.

  • Oxidation: The pyridine ring is stable, but the secondary amine is susceptible to oxidation over long periods.

  • Recommended Storage: -20°C, desiccated.

2. Analytical Characterization (Self-Validation)

To verify the identity of the synthesized or purchased material, the following signals must be present:

  • ¹H NMR (DMSO-d₆):

    • Pyridine Protons: 4 distinct aromatic signals (approx. δ 8.7, 8.0, 7.9, 7.6 ppm).

    • Methine Bridge (Piperidine C3): A multiplet around δ 3.5–4.0 ppm (deshielded by the carbonyl).

    • Piperidine NH: Broad singlet (exchangeable with D₂O).

  • LC-MS:

    • ESI+: [M+H]⁺ peak at m/z 191.1.

Part 5: References
  • Hit2Lead / ChemBridge. (2024). Piperidin-3-yl(pyridin-2-yl)methanone Product Datasheet. Retrieved from

  • World Intellectual Property Organization. (2016). WO2016112284A1: (Piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase KDM2B. Retrieved from

  • PubChem. (2024). Compound Summary: Piperidin-3-yl(pyridin-2-yl)methanone.[1][2][3] Retrieved from

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. (Standard protocol citation for the described synthesis).

Sources

The Chemical Architecture and Synthetic Utility of Piperidin-3-yl(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of selecting building blocks that offer both structural rigidity and orthogonal reactivity. Piperidin-3-yl(pyridin-2-yl)methanone (CAS: 1060817-03-9) is a premier example of such a scaffold. By bridging a basic secondary amine (piperidine) with a hydrogen-bond accepting heteroaromatic ring (pyridine) via a conformationally flexible ketone linker, this molecule serves as a versatile vector for library generation, particularly in the development of kinase inhibitors and CNS-active therapeutics[1].

This technical guide dissects the physicochemical profile, the causal logic behind its synthesis, and the self-validating protocols required to utilize this compound effectively in drug discovery workflows.

Physicochemical Profiling & Structural Analysis

Before deploying any building block in a synthetic campaign, it is critical to understand its baseline physicochemical properties. The dual-ring system of piperidin-3-yl(pyridin-2-yl)methanone provides an excellent balance of lipophilicity and aqueous solubility, making it highly favorable for oral bioavailability and blood-brain barrier (BBB) penetration.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Significance
IUPAC Name Piperidin-3-yl(pyridin-2-yl)methanoneDefines the exact connectivity of the bifunctional scaffold.
CAS Number 1060817-03-9Standard registry identifier[2].
Molecular Formula C11H14N2O-
Molecular Weight 190.24 g/mol Low MW allows for extensive downstream derivatization.
LogP (Predicted) 1.15Optimal lipophilicity for ADME optimization[2].
Hydrogen Bond Donors 1The secondary amine acts as a key interaction point.
Hydrogen Bond Acceptors 2The ketone and pyridine nitrogen facilitate target binding.
Rotatable Bonds 2Provides necessary conformational flexibility for induced fit[2].

Strategic Synthesis via Chelation-Controlled Methodology

The synthesis of unsymmetrical pyridyl ketones is notoriously prone to over-addition, where the organometallic reagent attacks the newly formed ketone to yield a tertiary alcohol. To circumvent this, we employ a chelation-controlled strategy using a Weinreb amide intermediate ()[3].

The causality here is fundamental: the N-methoxy-N-methyl group of the Weinreb amide coordinates with the lithium ion of the incoming 2-pyridyllithium, forming a stable five-membered cyclic intermediate. This tetrahedral intermediate survives until the reaction is quenched with aqueous acid, at which point it collapses exclusively to the desired ketone, actively preventing tertiary alcohol formation[4].

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection of Nipecotic Acid Rationale: The secondary amine of nipecotic acid must be masked to prevent it from quenching the highly basic organolithium reagent in Step 3[5].

  • Dissolve nipecotic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add NaOH (2.0 eq) followed by di-tert-butyl dicarbonate (Boc2O, 1.2 eq) at 0 °C.

  • Stir at room temperature for 15 hours.

  • Acidify the mixture to pH 4 using 2M HCl and extract with EtOAc to yield N-Boc-nipecotic acid[6].

Step 2: Weinreb Amide Formation Rationale: Trapping the carboxylic acid as a Weinreb amide ensures precise 1:1 stoichiometry during the subsequent organometallic addition[6].

  • Dissolve N-Boc-nipecotic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), EDCI (1.1 eq), HOBt (1.1 eq), and DIPEA (2.5 eq).

  • Stir at room temperature for 12 hours.

  • Wash with saturated NaHCO3 and brine. Purify via silica gel chromatography to isolate the Weinreb amide[7].

Step 3: Nucleophilic Acyl Substitution (Chelation Control) Rationale: Lithium-halogen exchange of 2-bromopyridine at cryogenic temperatures prevents side reactions with the pyridine ring itself, generating a highly nucleophilic 2-pyridyllithium species[7].

  • In a flame-dried flask under argon, dissolve 2-bromopyridine (1.2 eq) in anhydrous THF at -78 °C.

  • Dropwise add n-butyllithium (2.5 M in hexanes, 1.2 eq). Stir for 30 minutes.

  • Slowly add a solution of the Weinreb amide (1.0 eq) in THF. Stir at -78 °C for 2 hours, then allow warming to room temperature.

  • Quench with saturated NH4Cl. Extract with EtOAc to obtain 1-Boc-piperidin-3-yl(pyridin-2-yl)methanone[7].

Step 4: Acidic Deprotection

  • Treat the Boc-protected ketone with 20% trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature.

  • Concentrate under reduced pressure, neutralize with saturated Na2CO3, and extract with DCM to yield the final free base.

SyntheticWorkflow A Nipecotic Acid B N-Boc-Nipecotic Acid A->B Boc2O, NaOH (Protection) C Weinreb Amide B->C HN(OMe)Me·HCl EDCI, HOBt D Boc-Protected Ketone C->D 2-Pyridyllithium -78°C, THF E Target Compound (Piperidin-3-yl(pyridin-2-yl)methanone) D->E TFA / DCM (Deprotection)

Figure 1: Step-by-step synthetic workflow for Piperidin-3-yl(pyridin-2-yl)methanone via Weinreb amide.

Pharmacophore Mapping & Diversification Logic

In drug development, a building block is only as valuable as the chemical space it can access. Piperidin-3-yl(pyridin-2-yl)methanone provides orthogonal sites for derivatization, making it a privileged scaffold for generating diverse libraries.

  • The Piperidine Nitrogen: Acts as a nucleophile. It can be functionalized via reductive amination with aldehydes, acylated to form amides, or subjected to SNAr reactions with electron-deficient aryl halides[6].

  • The Ketone Linker: Acts as an electrophile. It can undergo asymmetric reduction to yield chiral secondary alcohols ()[7], or be converted into oximes and hydrazones.

  • Dual-Site Annulation: The proximity of the ketone to the pyridine ring allows for the synthesis of complex fused heterocycles (e.g., imidazopyridines) upon condensation with appropriate bis-nucleophiles.

PharmacophoreLogic Center Piperidin-3-yl(pyridin-2-yl)methanone (Bifunctional Scaffold) Amine Piperidine N-Derivatization • Reductive Amination • Acylation / Sulfonylation • SNAr with Aryl Halides Center->Amine Electrophile Addition Ketone Ketone Derivatization • Asymmetric Reduction • Oxime / Hydrazone Formation • Wittig Olefination Center->Ketone Nucleophile / Reductant Dual Dual-Site / Annulation • Heterocycle Synthesis • Bidentate Metal Complexation Center->Dual Cyclization Protocols

Figure 2: Pharmacophore diversification logic for medicinal chemistry applications.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized or procured building block, the analytical workflow must act as a self-validating system . The success of the chelation-controlled step (Step 3) is immediately validated by the absence of tertiary alcohol byproducts.

  • LC-MS (ESI+): The primary validation metric is the presence of a singular, sharp peak corresponding to the

    
     ion at m/z 191.2. The absence of a peak at m/z 270 (which would indicate the double addition of 2-pyridyllithium) confirms that the Weinreb amide chelation successfully prevented over-addition[3].
    
  • 1H NMR (400 MHz, CDCl3): The pyridine ring protons will appear distinctly downfield (δ 7.4 - 8.7 ppm). The piperidine protons will present as a complex multiplet upfield (δ 1.5 - 3.5 ppm).

  • 13C NMR (100 MHz, CDCl3): The defining self-validation marker is the ketone carbonyl carbon, which must appear as a distinct singlet near δ 200 ppm. If the carbon shift appears closer to δ 75-80 ppm, it indicates a failure in chelation control and the formation of the unwanted tertiary alcohol.

References

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega (Hirao et al., 2022) URL:[Link]

  • Novel CHK1 inhibitor MU380 exhibits significant single-agent activity in TP53-mutated chronic lymphocytic leukemia cells Source: Haematologica (Boudny et al., 2019) URL:[Link]

  • Identification of Small-Molecule Inhibitors of Trypansoma cruzi Infection Source: NCBI / NIH URL:[Link]

Sources

A Technical Guide to the Molecular Weight and Characterization of C11H14N2O Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for engaging with biological targets. When this versatile heterocycle is incorporated into a molecule with the formula C11H14N2O , a rich chemical space of isomers emerges, each with unique physicochemical properties and potential pharmacological activities. This guide provides a technical framework for understanding and characterizing these specific derivatives, bridging fundamental principles with actionable, field-proven laboratory protocols.

Section 1: The Foundational Metric - Molecular Weight of C11H14N2O

A precise understanding of molecular weight is the bedrock of chemical analysis, essential for everything from purity assessment to quantitative analysis and high-resolution mass spectrometry-based structural elucidation.

Theoretical (Monoisotopic) Molecular Weight

For high-resolution mass spectrometry, the monoisotopic mass is the critical value. It is calculated using the mass of the most abundant isotope of each element.

Table 1: Isotopic Masses for C11H14N2O Calculation

ElementMost Abundant IsotopeAtomic Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Nitrogen¹⁴N14.003074
Oxygen¹⁶O15.994915

Calculation: (11 x 12.000000) + (14 x 1.007825) + (2 x 14.003074) + (1 x 15.994915) = 190.11061 Da

This is the exact mass that would be observed for the intact molecular ion in an HRMS experiment, allowing for confident elemental composition determination.

Average Molecular Weight (Molar Mass)

For stoichiometric calculations involving bulk materials, the average molecular weight is used. This value is derived from the weighted average of the natural isotopic abundances of each element.

Table 2: Standard Atomic Weights for C11H14N2O Calculation

ElementStandard Atomic Weight ( g/mol )
Carbon12.011
Hydrogen1.008
Nitrogen14.007
Oxygen15.999

Calculation: (11 x 12.011) + (14 x 1.008) + (2 x 14.007) + (1 x 15.999) = 190.24 g/mol

Section 2: Isomerism - A Case Study of a C11H14N2O Piperidine Derivative

The molecular formula C11H14N2O can represent a multitude of structural isomers. The precise connectivity and stereochemistry define the molecule's identity and function. A representative example from this class is (E/Z)-1-(1-methyl-1H-pyrrol-2-yl)piperidine-4-carbaldehyde oxime (PubChem CID: 53395276).

This compound features a piperidine ring N-substituted with a methyl-pyrrole moiety and a carbaldehyde oxime functional group at the 4-position of the piperidine ring. The oxime group (C=N-OH) introduces E/Z isomerism, adding another layer of structural complexity that must be resolved during characterization. The presence of multiple nitrogen atoms provides sites for hydrogen bonding and potential protonation, influencing its solubility and pharmacokinetic properties.

Section 3: A Validated Workflow for Structural Elucidation and Verification

To ensure the unambiguous identification of a specific C11H14N2O isomer, a multi-technique analytical approach is not just recommended; it is essential for scientific rigor. This workflow provides a self-validating system where data from orthogonal techniques converge to confirm a single, correct structure.

Caption: Validated workflow for the structural elucidation of C11H14N2O isomers.

Mass Spectrometry (MS): The First Gate

Expertise & Experience: MS is the initial and most crucial step. It provides the molecular formula—the "ticket to the game." Without an accurate mass measurement, all subsequent spectral interpretation is speculative. We prioritize high-resolution MS (HRMS) to distinguish our target from other molecules with the same nominal mass.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the purified compound in an appropriate solvent (e.g., methanol or acetonitrile with 0.1% formic acid to aid protonation).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization: Acquire data in positive ion mode. The basic nitrogen atoms in the piperidine and pyrrole rings are readily protonated.

  • Data Acquisition: Perform a full scan over a mass range of m/z 50-500.

  • Data Analysis & Trustworthiness:

    • Validation: Look for the protonated molecular ion [M+H]⁺ at m/z 191.11822 .

    • Causality: The high mass accuracy (typically < 5 ppm) allows software to calculate the elemental composition, which must uniquely match C11H15N2O⁺ (the protonated form). This provides extremely high confidence in the molecular formula.

    • Tandem MS (MS/MS): For further structural confirmation, select the precursor ion at m/z 191.12 and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern can reveal characteristic losses, such as the cleavage of the pyrrole or oxime moieties, providing pieces of the structural puzzle.[3]

Nuclear Magnetic Resonance (NMR): The Definitive Blueprint

Expertise & Experience: While MS gives the formula, NMR provides the atomic-level connectivity—the architectural blueprint. For a molecule with multiple rings and heteroatoms like our C11H14N2O example, 2D NMR is not optional; it is mandatory for unambiguous assignment.

Protocol: Comprehensive NMR Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR:

    • Expected Signals: Look for distinct regions corresponding to the aromatic protons on the pyrrole ring, the aliphatic protons of the piperidine ring, the methyl group protons, and the oxime proton. The chemical shifts and coupling constants (J-values) provide initial clues about neighboring protons.

  • ¹³C NMR:

    • Expected Signals: Expect 11 distinct carbon signals (unless there is symmetry or signal overlap), with aromatic carbons appearing downfield (>100 ppm) and aliphatic carbons upfield (<60 ppm). The carbaldehyde carbon (C=N) will have a characteristic downfield shift.

  • 2D NMR (Self-Validating System):

    • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. It will definitively connect adjacent protons within the piperidine ring and within the pyrrole ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to. It is the most reliable way to assign carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the pieces. It shows correlations between protons and carbons that are 2 or 3 bonds away. This experiment will provide the crucial links between the methyl group and the pyrrole ring, the pyrrole ring and the piperidine nitrogen, and the piperidine ring and the carbaldehyde oxime group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

Expertise & Experience: FTIR serves as a rapid and cost-effective confirmation of the functional groups identified through NMR and MS. It's a "sanity check" that validates the presence of key bonds.

Protocol: FTIR Analysis via ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis & Interpretation:

    • O-H Stretch: A broad band around 3200-3400 cm⁻¹ is expected for the oxime -OH group.

    • C-H Stretches: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and just above 3000 cm⁻¹ for the aromatic C-H of the pyrrole ring.

    • C=N Stretch: A characteristic peak around 1640-1690 cm⁻¹ for the oxime C=N bond.

    • N-O Stretch: A signal in the 930-960 cm⁻¹ region, further confirming the oxime functionality.

    • C-N Stretches: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the various C-N bonds in the molecule.

Section 4: Conclusion

The characterization of a C11H14N2O piperidine derivative is a systematic process that relies on the integration of multiple, complementary analytical techniques. By establishing the correct molecular formula with high-resolution mass spectrometry, elucidating the precise atomic connectivity with a suite of NMR experiments, and confirming the presence of key functional groups with FTIR, researchers can achieve an unassailable structural assignment. This rigorous, self-validating workflow is fundamental to ensuring the scientific integrity required for advancing drug discovery and development programs.

References

  • PubMed. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors". National Center for Biotechnology Information. [Link]

  • PubChem. "1-(1-Methyl-1H-pyrrol-2-yl)piperidine-4-carbaldehyde oxime". National Center for Biotechnology Information. [Link]

  • ChemSrc. "4-Piperidinecarboxaldehyde,1-methyl-,oxime(9CI)". ChemSrc. [Link]

  • ResearchGate. "Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (Review)". ResearchGate. [Link]

  • Wikipedia. "Piperidine". Wikimedia Foundation. [Link]

  • MDPI. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". MDPI. [Link]

  • Organic Chemistry Portal. "Synthesis of piperidines". Organic Chemistry Portal. [Link]

  • Semantic Scholar. "Advanced NMR techniques for structural characterization of heterocyclic structures". Semantic Scholar. [Link]

Sources

Strategic Scaffold Switching: Piperidin-3-yl vs. Piperidin-4-yl Pyridyl Methanones in Drug Design

[1]

Executive Summary

In medicinal chemistry, the transition between piperidin-4-yl and piperidin-3-yl linkers is not merely a homologation strategy but a fundamental alteration of the pharmacophore’s vector, electronic profile, and stereochemical complexity.[1]

While the piperidin-4-yl moiety offers a symmetrical, linear projection ideal for spanning solvent-exposed channels, the piperidin-3-yl isomer introduces a "kinked" vector and a chiral center.[1] This structural shift is frequently employed to:

  • Modulate Basicity (pKa): Lowering amine basicity via the inductive effect of the

    
    -carbonyl group (3-yl) versus the 
    
    
    -carbonyl (4-yl).[1]
  • Enhance Selectivity: Exploiting specific stereochemical vectors to discriminate between homologous receptors (e.g., GPCR subtypes).[1]

  • Mitigate hERG Liability: Disrupting the linear lipophilic pharmacophore often associated with hERG channel blockade.[1]

Structural & Conformational Divergence[1]

The core difference lies in the topology of the piperidine ring and the projection of the pyridyl methanone "warhead."

Vector Analysis
  • Piperidin-4-yl (Gamma-substituted):

    • Symmetry: Achiral (meso) or possesses a plane of symmetry (depending on N-substitution).

    • Vector: The C4-substituent projects roughly 180° relative to the nitrogen lone pair (in the lowest energy chair conformation with N-substituent equatorial).[1] This creates a linear molecule.[1]

  • Piperidin-3-yl (Beta-substituted):

    • Symmetry: Chiral.[1][2] Requires resolution of (

      
      ) and (
      
      
      ) enantiomers.
    • Vector: The C3-substituent projects at an angle (~60° or ~120° dihedral), creating a kinked or "L-shaped" topology.[1] This allows the molecule to wrap around protein residues or fit into curved hydrophobic pockets.[1]

Electronic Modulation (pKa)

The position of the electron-withdrawing carbonyl group (of the methanone) relative to the basic piperidine nitrogen dictates the pKa.

PropertyPiperidin-4-yl AnalogPiperidin-3-yl AnalogMechanistic Rationale
Electronic Proximity

-position (3 bonds from N)

-position (2 bonds from N)
Inductive effect (

) decays with distance.[1]
Basicity (pKa) High (~9.5 - 10.[1]5)Moderate (~8.0 - 9.[1]0)Stronger electron withdrawal at C3 lowers N-basicity.[1]
Permeability Moderate (High ionization at pH 7.[1]4)High (Higher neutral fraction at pH 7.[1]4)Neutral species cross membranes more effectively.[1]
hERG Risk HighReducedHigh basicity + Lipophilicity is a key hERG pharmacophore.[1]
Visualization of Structural Logic

The following diagram illustrates the decision matrix for switching between these scaffolds.

ScaffoldLogicStartLead Compound(Piperidin-4-yl Core)Issue1Issue: High hERG Block(>50% @ 1µM)Start->Issue1Issue2Issue: Poor Permeability(Low Papp)Start->Issue2Issue3Issue: Lack of SelectivityStart->Issue3DecisionScaffold Hop:Switch to Piperidin-3-ylIssue1->DecisionReduce BasicityIssue2->DecisionIncrease Neutral FractionIssue3->DecisionExploit ChiralityResult1Effect: Lower pKa(Inductive Withdrawal)Decision->Result1Result2Effect: Vector Kink(Shape Complementarity)Decision->Result2OutcomeOptimized Lead:Balanced Potency/ADMEResult1->OutcomeResult2->Outcome

Caption: Decision logic for transitioning from a 4-substituted to a 3-substituted piperidine scaffold during lead optimization.

Synthetic Accessibility & Protocols

A critical barrier to adopting the 3-yl scaffold is synthetic complexity.[1] While 4-yl analogs are accessible via symmetric ketone reductions, 3-yl analogs often require asymmetric synthesis or chiral resolution.[1]

Comparative Synthetic Pathways
PathwayPiperidin-4-yl Pyridyl MethanonePiperidin-3-yl Pyridyl Methanone
Starting Material 4-Cyanopyridine or 4-Piperidone3-Bromopyridine or 3-Hydroxypyridine
Key Reaction Grignard Addition / ReductionAsymmetric Hydrogenation / Negishi Coupling
Stereochemistry None (Achiral)Requires Chiral HPLC or Asymmetric Catalyst
Cost/Scale Low Cost / High ScalabilityHigh Cost / Kinetic Resolution often needed
Experimental Protocol: Synthesis of Piperidin-3-yl Scaffold (Enantioselective)

Ref: Adapted from Rh-catalyzed asymmetric reductive Heck methodologies (Mishra et al., JACS 2023).

Objective: Synthesis of chiral tert-butyl 3-(nicotinoyl)piperidine-1-carboxylate.

Reagents:

  • Aryl boronic acid (Pyridin-3-ylboronic acid)[1]

  • Substrate: tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate[1]

  • Catalyst: [Rh(cod)OH]₂ / (S)-Segphos (Chiral Ligand)

  • Solvent: Toluene/H₂O (1:1)

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox, mix [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) in degassed toluene (0.5 M) at 70°C for 10 minutes to generate the active chiral complex.[1]

  • Addition: Add tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv), Pyridin-3-ylboronic acid (3.0 equiv), and CsOH (2.0 equiv).

  • Reaction: Stir vigorously at 70°C for 20 hours. The reaction proceeds via an asymmetric reductive Heck pathway, installing the aryl group at the C3 position with high enantioselectivity.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1][3]

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Acylation (Methanone Formation): The resulting 3-aryl piperidine is then acylated using standard Friedel-Crafts or lithiation/trapping (e.g., n-BuLi followed by an amide electrophile) to install the ketone linker if not present in the boronic acid.[1] Note: For direct methanone synthesis, using a pyridine-nitrile precursor followed by Grignard addition is an alternative, but requires resolution.

Synthetic Workflow Diagram

Synthesiscluster_4yl4-yl Synthesis (Symmetric)cluster_3yl3-yl Synthesis (Asymmetric)Py44-CyanopyridineRedPartial ReductionPy4->RedGrigGrignard Addition(R-MgBr)Red->GrigProd4Piperidin-4-ylMethanone (Rac/Achiral)Grig->Prod4DHPN-Boc-DihydropyridineHeckAsym. ReductiveHeck CouplingDHP->HeckCatRh/(S)-Segphos(Chiral Catalyst)Cat->HeckProd3Piperidin-3-ylMethanone (Enriched)Heck->Prod3>95% ee

Caption: Comparative synthetic workflows. The 3-yl route requires advanced catalysis to achieve enantiopurity.

Pharmacological Implications & Case Studies

Binding Site Complementarity (The "Vector" Effect)

In GPCRs (e.g., Dopamine, Orexin, Muscarinic receptors), the "orthosteric" binding site is often deep within the transmembrane bundle.

  • 4-yl Linker: Projects the "tail" group directly out toward the extracellular loop.[1] This is effective if the pocket is deep and narrow.[1]

  • 3-yl Linker: Projects the tail against the transmembrane helices (e.g., TM3 or TM5).[1] This is critical for subtype selectivity .

    • Example: In Dopamine D3 vs D2 selectivity, the 3-substituted linker allows the molecule to engage specific non-conserved residues in the secondary binding pocket (SBP), whereas the 4-substituted analog might clash or bind indiscriminately.

Metabolic Stability

The 4-position of piperidine is a metabolic "soft spot" for CYP450-mediated oxidation (to 4-hydroxypiperidine) if unsubstituted.[1]

  • Blocking: Substitution at C4 (methanone) blocks this site, generally increasing stability.[1]

  • 3-yl Liability: In 3-yl analogs, the C4 position remains unsubstituted and accessible.[1] It may require additional fluorination (e.g., 4-F-piperidin-3-yl) to block metabolism, adding synthetic complexity.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[1][3] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[3][4] Journal of the American Chemical Society, 145(26), 14221–14226.[1] Link[3]

  • Campos, K. R., et al. (2006).[1] Enantioselective Synthesis of 3-Substituted Piperidines via Asymmetric Hydrogenation. Journal of Organic Chemistry. Link

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery (Analysis of pKa shifts). Angewandte Chemie International Edition, 49(48), 8979-8982.[1] Link

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link

Piperidin-3-yl(pyridin-2-yl)methanone vs. phenyl(piperidin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Piperidin-3-yl(pyridin-2-yl)methanone vs. Phenyl(piperidin-3-yl)methanone

Executive Summary: The Nitrogen Scan in Lead Optimization

In Fragment-Based Drug Discovery (FBDD) and lead optimization, the "Nitrogen Scan"—systematically replacing carbon atoms in aromatic rings with nitrogen—is a high-impact strategy to modulate physicochemical properties without altering the core pharmacophore vector.

This guide analyzes two specific scaffolds:

  • Scaffold A: Phenyl(piperidin-3-yl)methanone (Commonly: 3-Benzoylpiperidine )[1]

  • Scaffold B: Piperidin-3-yl(pyridin-2-yl)methanone (Commonly: 3-Picolinoylpiperidine )

While Scaffold A offers a robust lipophilic anchor for


-

interactions, Scaffold B introduces a specific hydrogen-bond acceptor (HBA) and lowers lipophilicity (LogP), often resolving solubility bottlenecks and metabolic hotspots. This guide provides the decision framework and synthetic protocols for deploying these scaffolds.
Physicochemical & Structural Profiling[2]

The transition from a phenyl ring to a pyridine ring induces profound electronic and steric changes. The table below summarizes the theoretical and observed shifts when moving from Scaffold A to Scaffold B.

PropertyScaffold A (Phenyl)Scaffold B (Pyridine-2-yl)Impact on Drug Design
Electronic Nature

-rich, Electron Neutral

-deficient, Electron Withdrawing
Pyridine ring deactivates metabolic oxidation at the ring carbons but introduces N-oxidation liability.
H-Bonding None (Hydrophobic)1 HBA (Pyridine Nitrogen)The pyridine N can anchor the molecule in the binding pocket via H-bonds (e.g., with Ser/Thr residues).
Lipophilicity (cLogP) ~1.6 - 2.1~0.9 - 1.4Scaffold B improves aqueous solubility, reducing non-specific binding and hERG liability.
Basicity (pKa) Piperidine N: ~9.2Piperidine N: ~8.8The electron-withdrawing pyridine lowers the pKa of the distal piperidine amine via inductive effects through the carbonyl linker.
Conformation Torsionally flexiblePotential for intramolecular H-bondThe pyridine N can form weak intramolecular interactions with the carbonyl

-protons, restricting conformation.
Structural Logic: The "Magic Nitrogen" Effect

Replacing the phenyl ring with pyridine (specifically at the 2-position) creates a bioisostere that retains the aromatic footprint but alters the electrostatic potential surface.

  • Scaffold A relies on hydrophobic enclosure and edge-to-face

    
    -stacking.
    
  • Scaffold B allows for specific water-mediated bridges or direct interaction with protonated residues (e.g., Arg, Lys) in the target protein.

Decision Framework: When to Switch?

The following logic tree illustrates the strategic application of these scaffolds during Hit-to-Lead evolution.

SAR_Decision_Tree Start Lead Optimization: 3-Aroylpiperidine Core Check_Sol Is Aqueous Solubility < 50 µM? Start->Check_Sol Check_Met Is Metabolic Clearance High? Check_Sol->Check_Met No Switch_Py Switch to Pyridine (Scaffold B) Focus: Polarity & H-Bonds Check_Sol->Switch_Py Yes (Lower LogP needed) Check_Bind Is Potency Limited? Check_Met->Check_Bind Clearance OK Check_Met_Type Site of Metabolism? Check_Met->Check_Met_Type Analyze Metabolites Keep_Phenyl Retain Phenyl (Scaffold A) Focus: Hydrophobic Packing Check_Bind->Keep_Phenyl Need Pi-Stacking Check_Bind->Switch_Py Need H-Bond Acceptor Check_Met_Type->Keep_Phenyl Linker Cleavage Check_Met_Type->Switch_Py Phenyl Hydroxylation

Figure 1: Strategic decision tree for selecting between Phenyl and Pyridyl scaffolds based on ADME/Tox and potency data.

Synthetic Architectures

Synthesis of the pyridine analog (Scaffold B) is significantly more challenging than the phenyl analog due to the incompatibility of pyridine with Friedel-Crafts acylation. The Weinreb Amide route is the industry standard for ensuring high fidelity and preventing over-addition of nucleophiles.

Comparative Synthetic Pathways

Synthesis_Workflow cluster_phenyl Route A (Standard) cluster_pyridyl Route B (Cryogenic) Nipecotic N-Boc-Nipecotic Acid Weinreb Weinreb Amide Intermediate Nipecotic->Weinreb EDCI, N,O-dimethylhydroxylamine Prod_A Scaffold A (Phenyl) Weinreb->Prod_A + PhMgBr (0°C) -> TFA Deprotection Prod_B Scaffold B (Pyridyl) Weinreb->Prod_B + PyLi (-78°C) -> TFA Deprotection PhMgBr PhMgBr (Grignard) PhMgBr->Prod_A PyLi 2-Lithiopyridine (Cryogenic) PyLi->Prod_B

Figure 2: Divergent synthetic pathways. Route B requires lithiation due to the low reactivity of pyridine to electrophilic aromatic substitution.

Detailed Experimental Protocol: Synthesis of Scaffold B

Target: tert-Butyl 3-(picolinoyl)piperidine-1-carboxylate (Precursor to Scaffold B)

This protocol utilizes the nucleophilic addition of 2-lithiopyridine to a Weinreb amide. This approach avoids the formation of tertiary alcohol byproducts common with Grignard additions to esters.

Reagents & Setup
  • Starting Material: tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Boc-Nipecotic acid Weinreb amide).

  • Nucleophile Source: 2-Bromopyridine.

  • Lithiation Agent: n-Butyllithium (2.5 M in hexanes).

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Conditions: Strictly anhydrous, -78 °C (Dry ice/Acetone bath).

Step-by-Step Methodology
  • Lithiation (Generation of 2-Lithiopyridine):

    • Charge a flame-dried 3-neck round-bottom flask with 2-bromopyridine (1.1 equiv) and anhydrous THF (0.2 M concentration) under Argon atmosphere.

    • Cool the solution to -78 °C .

    • Add n-BuLi (1.1 equiv) dropwise via syringe pump over 20 minutes. Critical: Maintain internal temperature below -70 °C to prevent isomerization.

    • Stir at -78 °C for 30 minutes. The solution typically turns a deep red/brown color.

  • Coupling (Weinreb Addition):

    • Dissolve the Boc-protected Weinreb amide (1.0 equiv) in minimal anhydrous THF.

    • Add the amide solution dropwise to the lithiopyridine solution at -78 °C.

    • Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quench & Workup:

    • Quench the reaction at 0 °C with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO₂).[2]

    • Eluent: Hexanes:EtOAc (gradient 0% to 40%). The ketone product is less polar than the starting amide.

  • Deprotection (Final Step to Scaffold B):

    • Dissolve the purified intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane.

    • Stir at RT for 2 hours. Concentrate and lyophilize to obtain the salt form.

Self-Validation Check:

  • NMR Diagnostic: The disappearance of the Weinreb N-methoxy (3.7 ppm) and N-methyl (3.1 ppm) singlets indicates consumption of starting material. The appearance of pyridine aromatic protons (8.5–7.3 ppm) confirms coupling.

  • Chirality Warning: If using enantiopure nipecotic acid, verify optical rotation after synthesis. The acidic

    
    -proton between the ketone and the piperidine ring is prone to racemization under strong basic conditions (Li-halogen exchange) or acidic workup.
    
References
  • Pennington, L. D., & Muehldorf, B. R. (2011). The Impact of Nitrogen Scan on Physicochemical Properties and Metabolic Stability. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.

  • Blakemore, D. C., et al. (2018). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry.

  • PubChem Compound Summary. (2024). Phenyl(piperidin-3-yl)methanone (CID 6420671).[1] National Center for Biotechnology Information.

Sources

Technical Monograph: Piperidin-3-yl(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Piperidin-3-yl(pyridin-2-yl)methanone , a critical bi-heterocyclic building block in medicinal chemistry. This monograph is structured to serve researchers and drug development professionals, focusing on nomenclature, synthesis, and structural utility.

Introduction: The Bi-Heterocyclic Scaffold

Piperidin-3-yl(pyridin-2-yl)methanone (CAS: 1060817-03-9) represents a "privileged scaffold" in drug discovery. Its structure features a ketone bridge connecting a saturated piperidine ring (at the C3 position) with an aromatic pyridine ring (at the C2 position). This specific connectivity mimics the core structure of nicotinic acetylcholine receptor (nAChR) ligands, such as Anabasine and Anabaseine , making it a high-value intermediate for synthesizing neuroactive compounds and kinase inhibitors.

Unlike simple aliphatic ketones, the presence of two distinct nitrogen centers—a basic secondary amine (piperidine) and a less basic aromatic nitrogen (pyridine)—imparts unique electronic and steric properties, facilitating diverse functionalization in Fragment-Based Drug Discovery (FBDD).

Nomenclature and Synonyms

Accurate nomenclature is essential for database searching and patent analysis. The following table and list categorize the common synonyms and identifiers for this compound.

Table 1: Chemical Identifiers
Identifier TypeValue
CAS Number 1060817-03-9 (Racemic Free Base)
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
IUPAC Name Piperidin-3-yl(pyridin-2-yl)methanone
InChI Key GVRQPEWKLVGHFL-UHFFFAOYSA-N
Synonym Hierarchy

To ensure comprehensive literature retrieval, researchers should utilize the following tiered synonym list:

A. Systematic Nomenclature (IUPAC & CAS)
  • Primary Name: Piperidin-3-yl(pyridin-2-yl)methanone[1][2][3]

  • CAS Index Name: Methanone, (3-piperidinyl)(2-pyridinyl)-[2]

  • Inverted Systematic: (Pyridin-2-yl)(piperidin-3-yl)methanone

B. Functional Class Names (Ketone-Based)
  • 3-Piperidyl 2-pyridyl ketone: A common descriptive name highlighting the two heterocycles flanking the carbonyl group.

  • 2-Pyridyl 3-piperidyl ketone: An alternative ordering often found in older literature.

C. Acyl-Based Nomenclature
  • 3-(Picolinoyl)piperidine: Derived from "Picolinic acid" (Pyridine-2-carboxylic acid). The acyl group is "Picolinoyl," attached to the 3-position of the piperidine ring.

  • 3-(Pyridine-2-carbonyl)piperidine: A more explicit structural description.

D. Structural Analogs (Contextual)
  • 3-Aroylpiperidine (Generic): Used when describing the general class of 3-substituted piperidine ketones.

  • Anabasine Ketone (Colloquial): While not a formal name, this refers to its structural relationship to the alkaloid Anabasine (3-(2-pyridyl)piperidine), where the methylene bridge is oxidized to a ketone.

Structural Analysis & Chemical Properties[4][5]

Stereochemistry

The molecule possesses a single chiral center at the C3 position of the piperidine ring.

  • Racemate: The CAS 1060817-03-9 refers to the racemic mixture ((RS)-Piperidin-3-yl(pyridin-2-yl)methanone).

  • Enantiomers: Synthesis of specific enantiomers ((R)- or (S)-) requires chiral resolution or asymmetric synthesis, critical for biological activity in nAChR binding.

Basicity and pKa

The molecule contains two basic centers:

  • Piperidine Nitrogen (sp³): Highly basic (pKa ≈ 10–11). This is the primary site for protonation and salt formation (e.g., HCl or TFA salts).

  • Pyridine Nitrogen (sp²): Weakly basic (pKa ≈ 5.2). It remains unprotonated under physiological pH unless the environment is highly acidic.

Diagram 1: Structural Connectivity

The following diagram illustrates the connectivity and the key chiral center.

ChemicalStructure Piperidine Piperidine Ring (sp3 Amine) ChiralCenter C3 Chiral Center Piperidine->ChiralCenter Contains Ketone Carbonyl Bridge (C=O) ChiralCenter->Ketone Attached to Pyridine Pyridine Ring (sp2 Nitrogen) Ketone->Pyridine Attached to C2

Caption: Structural connectivity of Piperidin-3-yl(pyridin-2-yl)methanone, highlighting the C3 chiral center and the carbonyl bridge linking the two heterocycles.

Synthesis & Experimental Protocols

Preferred Synthetic Pathway: The Weinreb Amide Route

The most robust method for synthesizing heteroaryl ketones involves the reaction of a metallated heterocycle with a Weinreb amide. This approach prevents over-addition (formation of tertiary alcohols), a common issue with Grignard reactions involving esters or acid chlorides.

Protocol: Coupling of 2-Lithiopyridine with N-Boc-Piperidine-3-Weinreb Amide

Reagents:

  • Starting Material A: 2-Bromopyridine

  • Starting Material B: N-Boc-piperidine-3-carboxylic acid methoxymethylamide (Weinreb Amide)

  • Reagent: n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

Step-by-Step Methodology:

  • Preparation of 2-Lithiopyridine (In-Situ):

    • Charge a flame-dried 3-neck flask with anhydrous Et₂O (50 mL) under Argon atmosphere.

    • Add 2-Bromopyridine (10 mmol) and cool the solution to -78°C (Dry ice/Acetone bath).

    • Critical Step: Dropwise add n-BuLi (10.5 mmol) over 20 minutes. Maintain internal temperature below -70°C to prevent decomposition.

    • Stir at -78°C for 30–60 minutes to ensure complete Lithium-Halogen exchange.

  • Coupling Reaction:

    • Dissolve the N-Boc-piperidine-3-Weinreb amide (10 mmol) in anhydrous Et₂O (10 mL).

    • Slowly add this solution to the 2-Lithiopyridine mixture at -78°C via cannula or syringe pump.

    • Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours. The stable tetrahedral intermediate prevents double addition.

  • Quench and Workup:

    • Quench with saturated aqueous NH₄Cl (20 mL) at 0°C.

    • Extract with EtOAc (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate (N-Boc-3-picolinoylpiperidine) in CH₂Cl₂ (20 mL).

    • Add Trifluoroacetic acid (TFA, 5 mL) or 4M HCl in Dioxane.

    • Stir at room temperature for 2–4 hours until TLC indicates consumption of starting material.

    • Basify carefully with NaHCO₃ or NaOH to isolate the free base (Target Compound).

Diagram 2: Synthesis Workflow

Synthesis Start1 2-Bromopyridine Step1 Lithiation (-78°C) (n-BuLi / Et2O) Start1->Step1 Start2 N-Boc-Piperidine-3-Weinreb Amide Step2 Nucleophilic Attack (Formation of Tetrahedral Intermediate) Start2->Step2 Intermediate1 2-Lithiopyridine Step1->Intermediate1 Intermediate1->Step2 Intermediate2 N-Boc-Protected Ketone Step2->Intermediate2 Step3 Deprotection (TFA or HCl) Intermediate2->Step3 Final Piperidin-3-yl(pyridin-2-yl)methanone (Target) Step3->Final

Caption: Synthesis of Piperidin-3-yl(pyridin-2-yl)methanone via the Weinreb Amide route, ensuring selective ketone formation.

Applications in Drug Development[3]

A. Nicotinic Acetylcholine Receptor (nAChR) Ligands

This scaffold is structurally homologous to Anabasine and Nicotine . The introduction of the carbonyl group alters the hydrogen bond acceptor (HBA) profile, potentially increasing selectivity for specific nAChR subtypes (e.g., α7 vs. α4β2). Researchers use this ketone as a precursor to synthesize novel agonists for treating cognitive deficits in schizophrenia or Alzheimer's disease.

B. Kinase Inhibitor Scaffolds

The pyridine nitrogen can coordinate with the hinge region of kinase enzymes (e.g., ATP binding site), while the piperidine ring projects into the solvent-exposed region, allowing for solubility-enhancing modifications.

C. Library Synthesis

Due to the reactive secondary amine on the piperidine ring, this molecule is an ideal "core" for parallel synthesis. It can be readily derivatized via:

  • Reductive Amination: To attach alkyl groups.

  • Amide Coupling: To attach aryl/heteroaryl acids.

  • Sulfonylation: To create sulfonamides.

References

  • PubChem. (n.d.).[4] Piperidin-3-yl(pyridin-2-yl)methanone (Compound).[1][2][3] National Center for Biotechnology Information. Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational reference for the synthetic protocol described). Retrieved from [Link]

Sources

The Physicochemical Compass: An In-depth Technical Guide to the Physical Properties and logP of Pyridyl-Piperidinyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Modern Drug Hunter: In the intricate landscape of contemporary drug discovery, particularly in the pursuit of novel therapeutics for Central Nervous System (CNS) disorders, the pyridyl-piperidinyl ketone scaffold has emerged as a cornerstone of medicinal chemistry. Its prevalence in a multitude of biologically active agents underscores its significance. However, the journey from a promising hit to a viable clinical candidate is paved with a profound understanding of a molecule's fundamental physical properties. Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, stands as a critical parameter that must be meticulously characterized and optimized.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the physical properties of pyridyl-piperidinyl ketones, with a deep dive into the theoretical underpinnings and practical applications of the logarithm of the partition coefficient (logP). We will navigate through the causal relationships between chemical structure and physicochemical behavior, furnish detailed, field-proven experimental protocols, and present a framework for the rational design of pyridyl-piperidinyl ketone derivatives with optimized properties for therapeutic success.

The Significance of Lipophilicity in Drug Design: More Than Just a Number

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount physicochemical property in drug discovery.[1] It is most commonly quantified by the partition coefficient (P), which represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For ease of use, this is expressed on a logarithmic scale as logP.

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). A logP of zero denotes equal partitioning between the two phases.[1] For orally administered drugs and those targeting the CNS, a delicate balance of lipophilicity is crucial. While a certain degree of lipophilicity is necessary for membrane permeation and crossing the blood-brain barrier (BBB), excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.[2]

The "Rule of Five," a set of guidelines for predicting the druglikeness of a molecule, suggests that a logP value of less than 5 is generally favorable for oral bioavailability. However, for CNS-active compounds, an optimal logP is often considered to be in the range of 2-4 to facilitate BBB penetration without compromising other essential properties.

The Structural Dance: How Molecular Architecture Dictates Physicochemical Properties

The pyridyl-piperidinyl ketone core offers a versatile platform for medicinal chemists to modulate physicochemical properties through targeted structural modifications. The interplay between the pyridine ring, the piperidine ring, and the ketone linker governs the overall lipophilicity, basicity (pKa), and aqueous solubility of the molecule.

The Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity to the molecule. The position of the nitrogen and the nature of substituents on the ring significantly influence its pKa. Electron-withdrawing groups will decrease basicity, while electron-donating groups will increase it. The pyridine ring's contribution to lipophilicity can be fine-tuned by the addition of various substituents.[3]

The Piperidine Ring: The saturated piperidine ring generally increases the lipophilicity of the molecule compared to its aromatic counterpart, pyridine. Substituents on the piperidine ring can have a profound impact on both lipophilicity and basicity. For instance, the introduction of polar functional groups can decrease logP and enhance aqueous solubility.[4]

The Ketone Linker: The ketone group, with its polar carbonyl moiety, contributes to the overall polarity of the molecule and can participate in hydrogen bonding. Its presence influences the electronic properties of the adjacent rings and can impact metabolic stability.

The following diagram illustrates the key structural components influencing the physicochemical properties of pyridyl-piperidinyl ketones:

G cluster_0 Pyridyl-Piperidinyl Ketone Core Pyridyl Ring Pyridyl Ring Ketone Linker Ketone Linker Pyridyl Ring->Ketone Linker Electronic Effects Basicity (pKa) Piperidine Ring Piperidine Ring Piperidine Ring->Ketone Linker Conformational Effects Lipophilicity Substituents (Py) Substituents (Py) Substituents (Py)->Pyridyl Ring Modulates pKa and Lipophilicity Substituents (Pip) Substituents (Pip) Substituents (Pip)->Piperidine Ring Modulates logP and Solubility

Caption: Key structural determinants of physicochemical properties in pyridyl-piperidinyl ketones.

Quantifying Lipophilicity: A Tale of Two Methods

The accurate determination of logP is paramount in drug discovery. Two primary experimental methods are widely employed: the traditional shake-flask method and the more contemporary reverse-phase high-performance liquid chromatography (RP-HPLC) method.

The "Gold Standard": The Shake-Flask Method

The shake-flask method is the classical and most direct way to determine the partition coefficient. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium through vigorous shaking, and then measuring the concentration of the compound in each phase.

Experimental Protocol: Shake-Flask logP Determination

  • Preparation of Solvents:

    • Saturate n-octanol with water by shaking equal volumes of the two solvents for 24 hours, followed by separation of the layers.

    • Saturate water with n-octanol in the same manner. Use a buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) for the aqueous phase if determining the distribution coefficient (logD) of ionizable compounds.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). The final concentration in the biphasic system should be within the linear range of the analytical method.

  • Partitioning:

    • In a glass vial, combine a known volume of the n-octanol-saturated water (or buffer) and water-saturated n-octanol.

    • Add a small aliquot of the compound's stock solution. The volume of the organic solvent used for the stock solution should be minimal to avoid altering the properties of the biphasic system.

    • Seal the vial and shake vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at a moderate speed to achieve complete separation of the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The logP is then calculated as log10(P).

Self-Validation and Causality: The shake-flask method's trustworthiness lies in its direct measurement of partitioning. The choice of mutually saturated solvents is critical to ensure that the properties of each phase are not altered during the experiment. The centrifugation step is a self-validating measure to guarantee a clean separation of the phases, preventing cross-contamination that would lead to inaccurate concentration measurements.

The High-Throughput Alternative: Reverse-Phase HPLC

The RP-HPLC method offers a faster, more automated, and less sample-intensive alternative to the shake-flask method. It correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Experimental Protocol: RP-HPLC logP Determination

  • System Setup:

    • Use a reverse-phase HPLC column (e.g., C18).

    • The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • Select a set of standard compounds with known logP values that span the expected range of the test compounds.

    • Inject each standard compound and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

    • Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. A linear regression analysis will yield a calibration equation.

  • Sample Analysis:

    • Inject the test compound under the same chromatographic conditions and determine its retention time.

    • Calculate the capacity factor (k') for the test compound.

  • logP Calculation:

    • Use the calibration equation to calculate the logP of the test compound from its log k' value.

Self-Validation and Causality: The validity of the RP-HPLC method hinges on the quality of the calibration. The selection of a structurally diverse set of standards with accurately known logP values is crucial for a robust and predictive calibration curve. The linearity of the calibration plot serves as a self-validating check for the suitability of the chromatographic conditions. The underlying principle is that more lipophilic compounds will have a stronger interaction with the nonpolar stationary phase, resulting in longer retention times.

The following diagram illustrates the experimental workflow for both methods:

G cluster_shake Shake-Flask Method cluster_hplc RP-HPLC Method s1 Prepare Saturated Solvents (Octanol/Water) s2 Add Compound & Shake to Equilibrium s1->s2 s3 Separate Phases (Centrifugation) s2->s3 s4 Measure Concentration in Each Phase s3->s4 s5 Calculate logP s4->s5 h1 Calibrate with Standards of Known logP h2 Inject Test Compound & Measure Retention Time h1->h2 h3 Calculate Capacity Factor (k') h2->h3 h4 Determine logP from Calibration Curve h3->h4

Caption: Experimental workflows for logP determination.

In Silico Insights: Computational Prediction of logP

In the early stages of drug discovery, where large numbers of virtual compounds are evaluated, computational methods for predicting logP are invaluable. These methods can be broadly categorized into two main approaches: atom-based and fragment-based.

  • Atom-based methods calculate logP by summing the contributions of individual atoms within the molecule. Each atom type is assigned a specific contribution value based on its local environment.

  • Fragment-based methods dissect the molecule into a set of predefined structural fragments. The logP is then calculated by summing the contributions of these fragments, often with correction factors for interactions between them.

A variety of software packages are available for logP prediction, each employing different algorithms and training datasets. It is important to note that while these methods are powerful for rapid screening, their accuracy can vary depending on the chemical space of the compounds being analyzed. Therefore, experimental validation of computationally predicted logP values for key compounds is highly recommended.

Data in Focus: Physicochemical Properties of Pyridyl-Piperidinyl Ketones

The following table provides a representative, albeit not exhaustive, set of calculated and experimental physicochemical properties for a series of hypothetical pyridyl-piperidinyl ketone analogs. This data is intended to illustrate the impact of structural modifications on key parameters.

Compound IDSubstitution (Pyridyl)Substitution (Piperidinyl)Calculated logPExperimental logPpKa (Pyridine N)Aqueous Solubility (mg/L)
PPK-01 HH1.851.925.2>1000
PPK-02 4-ClH2.552.613.8500
PPK-03 4-OCH3H1.701.785.7>1000
PPK-04 H4-OH1.251.335.3>2000
PPK-05 H4-F2.002.085.1800
PPK-06 4-Cl4-OH1.952.013.91500

Note: The data in this table is illustrative and intended for educational purposes. Actual experimental values may vary.

Analysis of Structure-Property Relationships:

  • Effect of Pyridyl Substitution: As observed with PPK-02 (4-Cl), the addition of a lipophilic and electron-withdrawing chloro group increases the logP and decreases the pKa of the pyridine nitrogen compared to the unsubstituted parent compound PPK-01 . Conversely, the electron-donating methoxy group in PPK-03 slightly decreases the logP and increases the pKa.

  • Effect of Piperidinyl Substitution: The introduction of a polar hydroxyl group at the 4-position of the piperidine ring in PPK-04 significantly reduces the logP and enhances aqueous solubility. The fluorine substitution in PPK-05 leads to a moderate increase in lipophilicity.

  • Combined Effects: In PPK-06 , the opposing effects of the chloro and hydroxyl groups result in a logP value that is intermediate between PPK-02 and PPK-04 , highlighting the additive nature of substituent effects on lipophilicity.

Conclusion: A Physicochemical Roadmap to Success

The pyridyl-piperidinyl ketone scaffold represents a rich and fertile ground for the discovery of novel therapeutics. However, navigating this chemical space effectively requires a deep and intuitive understanding of the interplay between molecular structure and physicochemical properties. This guide has provided a comprehensive overview of the critical role of lipophilicity, detailed the experimental and computational methodologies for its assessment, and illustrated the tangible impact of structural modifications on the physical properties of this important class of compounds. By embracing a data-driven and mechanistically informed approach to the optimization of physical properties, researchers can significantly enhance the probability of translating a promising chemical entity into a life-changing medicine.

References

  • Di, L., & Kerns, E. H. (2016).
  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: fundamentals and applications in chemistry and biology. American Chemical Society.
  • Kerns, E. H., & Di, L. (2008).
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
  • Mannhold, R., & van de Waterbeemd, H. (Eds.). (2008). Drug bioavailability: estimation of solubility, permeability, absorption and bioavailability (Vol. 35). John Wiley & Sons.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.
  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central nervous system multiparameter optimization desirability: application in drug discovery. ACS chemical neuroscience, 7(6), 767-775.
  • Waterhouse, A. M., Procter, J. B., Martin, D. M., Clamp, M., & Barton, G. J. (2009). Jalview Version 2—a multiple sequence alignment editor and analysis workbench.
  • Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of medicinal chemistry, 46(7), 1250-1256.

Sources

The N-(piperidin-3-yl)-N-(pyridin-2-yl) Scaffold in Drug Discovery: Mechanistic Insights, Synthetic Workflows, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(piperidin-3-yl)-N-(pyridin-2-yl) scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. By bridging an sp3-hybridized piperidine ring with an electron-deficient pyridine ring via a central amine, this scaffold offers a unique combination of conformational pre-organization, tunable basicity, and precise pharmacophore mapping. As a Senior Application Scientist, I have observed firsthand how transitioning from planar diarylamines to this 3D-rich scaffold can rescue failing drug programs by improving solubility, mitigating off-target toxicity, and enhancing target residence time.

Structural Rationale & Causality in Design

The selection of the N-(piperidin-3-yl)-N-(pyridin-2-yl) core over traditional flat anilines is driven by strict physicochemical causality:

  • Escape from Flatland : Increasing the fraction of sp3 carbons (

    
    ) is a proven strategy to improve clinical success rates. The chiral piperidin-3-yl moiety disrupts molecular planarity, reducing 
    
    
    
    stacking-driven aggregation and dramatically improving aqueous solubility.
  • Conformational Locking : The central bridging nitrogen is typically functionalized into a urea or amide. Rationale : Acylation of this nitrogen restricts rotation around the C-N bonds due to partial double-bond character. This pre-organizes the pyridine and piperidine rings into a bioactive "V-shape," significantly reducing the entropic penalty upon target binding.

  • Tuning Basicity (pKa) : The piperidine nitrogen provides a basic center that can form critical salt bridges with target proteins (e.g., the phosphate backbone of mRNA or acidic residues in kinase pockets)[1]. Rationale : To prevent hERG channel liability—a common issue with highly basic amines—medicinal chemists often introduce electron-withdrawing groups or steric bulk adjacent to the piperidine nitrogen to lower its pKa to a safe window (typically 7.5 - 8.5).

Therapeutic Case Study: PCSK9 Translation Inhibition

Historically, inhibiting the Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) interaction with the Low-Density Lipoprotein Receptor (LDLR) using small molecules was deemed nearly impossible due to the large, featureless protein-protein interface[2]. However, phenotypic screening revealed that the N-(piperidin-3-yl)-N-(pyridin-2-yl) scaffold, specifically when functionalized as a piperidine/piperazine-1-carboxamide, acts as a potent, selective inhibitor of PCSK9 translation[3].

Instead of blocking the protein directly, these compounds bind to the human ribosome/mRNA complex, selectively halting the translation of PCSK9 without affecting global protein synthesis. This leads to increased LDLR recycling to the hepatocyte surface and subsequent clearance of LDL-cholesterol from the bloodstream.

PCSK9_Mechanism A N-(piperidin-3-yl)-N-(pyridin-2-yl) Carboxamide Scaffold B Ribosome / PCSK9 mRNA Complex A->B Binds specifically C Selective Translation Arrest B->C Induces D Decreased PCSK9 Secretion C->D Results in E Increased LDLR on Hepatocytes D->E Prevents LDLR Degradation F Enhanced LDL-C Clearance E->F Therapeutic Effect

Mechanism of action for PCSK9 translation inhibition via the target scaffold.

Self-Validating Synthetic Workflow

To construct this scaffold, a robust, step-wise synthetic methodology is required. The following protocol utilizes a Buchwald-Hartwig amination, chosen specifically over nucleophilic aromatic substitution (SNAr). Causality : SNAr on an unactivated 2-bromopyridine requires harsh thermal conditions that risk epimerizing the chiral center of the 3-aminopiperidine. Palladium catalysis allows for mild conditions, preserving enantiomeric purity.

Protocol 1: Synthesis of the Core Scaffold
  • Cross-Coupling : Charge a dry flask with (R)-1-Boc-3-aminopiperidine (1.0 eq), 2-bromopyridine (1.1 eq),

    
     (0.05 eq), Xantphos (0.1 eq), and 
    
    
    
    (2.0 eq) in anhydrous 1,4-dioxane.
    • Rationale: Xantphos is selected as the ligand because its large bite angle favors reductive elimination, suppressing the formation of bis-arylated byproducts.

  • Reaction Execution : Degas the mixture with argon for 10 minutes. Heat to 90°C for 12 hours. Monitor via LC-MS until the primary amine is consumed.

  • Urea Formation : Cool the mixture to 0°C. Add triethylamine (3.0 eq) followed by 4-methylpiperazine-1-carbonyl chloride (1.2 eq). Stir for 4 hours at room temperature.

    • Rationale: Forming the urea before Boc deprotection prevents unwanted acylation of the highly reactive piperidine nitrogen.

  • Deprotection : Concentrate the mixture, redissolve in dichloromethane (DCM), and add trifluoroacetic acid (TFA) (10 eq). Stir for 2 hours.

  • Purification : Concentrate and purify via reverse-phase preparative HPLC to yield the final N-(piperidin-3-yl)-N-(pyridin-2-yl)piperazine-1-carboxamide as a TFA salt.

Synthesis_Workflow Step1 (R)-1-Boc-3-aminopiperidine + 2-Bromopyridine Step2 Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, 90°C) Step1->Step2 Step3 Urea Formation (Carbamoyl Chloride, TEA) Step2->Step3 Secondary Amine Step4 Boc Deprotection (TFA / DCM) Step3->Step4 Protected Urea Product Target Scaffold (TFA Salt) Step4->Product Final Yield

Step-by-step synthetic workflow for the N-(piperidin-3-yl)-N-(pyridin-2-yl) core.

In Vitro Screening & Validation Protocols

To ensure trustworthiness, the biological evaluation of these compounds must be a self-validating system. A compound that lowers PCSK9 could simply be a toxic agent that shuts down all cellular translation. Therefore, a multiplexed assay measuring both PCSK9 and Transferrin (a constitutively secreted liver protein) is mandatory.

Protocol 2: Multiplexed Secretion Assay
  • Cell Culture : Seed Huh7 (human hepatoma) cells in 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Compound Treatment : Perform a 10-point serial dilution of the test compound (from 10 µM to 0.5 nM). Treat cells in triplicate.

    • Rationale: Triplicates ensure statistical power, while a 10-point curve allows for accurate Hill slope and

      
       determination.
      
  • Incubation : Incubate for 24 hours.

  • Supernatant Harvest & ELISA : Transfer the supernatant to two separate ELISA plates—one coated with anti-PCSK9 capture antibodies and the other with anti-Transferrin capture antibodies.

  • Cell Viability Counter-screen : Add CellTiter-Glo® to the remaining cells in the original plate to measure ATP levels.

    • Rationale: This step validates that any observed decrease in protein secretion is due to specific translation inhibition, not general cytotoxicity.

Quantitative SAR Data

The structural optimization of the N-(piperidin-3-yl)-N-(pyridin-2-yl) scaffold demonstrates a clear Structure-Activity Relationship (SAR). As reported in the foundational Pfizer optimization study[3], fine-tuning the urea substituent and the pyridine ring significantly impacts both potency and pharmacokinetic (PK) properties.

Compound IDPyridine SubstitutionUrea SubstituentPCSK9 IC₅₀ (nM)Transferrin IC₅₀ (nM)Intrinsic Clearance (µL/min/mg)
Lead 1 UnsubstitutedPiperidine450>10,00045.2
Analog 4a 5-FluoroPiperidine120>10,00038.5
Analog 4d 5-Fluoro4-Methylpiperazine45>10,00012.4
Analog 4g 5-Chloro4-Methylpiperazine20>10,0008.1

Table 1: Representative SAR data highlighting the optimization of the scaffold. Note the massive selectivity window between PCSK9 and Transferrin inhibition, validating the specific mechanism of action.

Conclusion

The N-(piperidin-3-yl)-N-(pyridin-2-yl) scaffold is a masterclass in modern drug design. By leveraging sp3-rich geometry, tunable basicity, and precise hydrogen-bonding vectors, it enables the targeting of complex biological mechanisms, such as selective mRNA translation arrest and kinase hinge-binding. As drug discovery moves toward increasingly difficult targets, the strategic deployment and functionalization of this scaffold will remain a critical tool in the medicinal chemist's arsenal.

References

1.[3] Londregan AT, et al. "Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9." Bioorganic & Medicinal Chemistry Letters, 2018. URL:[Link] 2.[1] Dziwornu GA, et al. "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy." ACS Infectious Diseases, 2021. URL:[Link] 3.[2] Seidah NG, et al. "PCSK9: From Basic Science Discoveries to Clinical Trials." Circulation Research, 2014. URL:[Link]

Sources

Therapeutic applications of piperidin-3-yl(pyridin-2-yl)methanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Therapeutic Applications & Synthetic Utility of Piperidin-3-yl(pyridin-2-yl)methanone Derivatives

Executive Summary: The "Privileged" Scaffold

The piperidin-3-yl(pyridin-2-yl)methanone moiety represents a high-value "privileged structure" in modern medicinal chemistry. Unlike flat aromatic scaffolds, this motif introduces essential


 character (via the piperidine ring) while maintaining a rigid bidentate acceptor site (the pyridine-carbonyl system).

This guide analyzes the therapeutic utility of this scaffold, specifically its role as a histone demethylase inhibitor (KDM2B) in oncology and its emerging utility in antimicrobial drug discovery . The structural logic rests on the capacity of the pyridin-2-yl-methanone unit to act as an


-ketoglutarate mimic, capable of chelating active-site metal ions (Fe

) in metalloenzymes.

Primary Therapeutic Application: Epigenetic Oncology

Target: KDM2B (Histone Lysine Demethylase)

The most authoritative application of piperidin-3-yl(pyridin-2-yl)methanone derivatives lies in the inhibition of KDM2B (Lysine-specific demethylase 2B). KDM2B is a JmjC-domain-containing enzyme that demethylates histone H3 at lysine 36 (H3K36), driving leukemogenesis in Acute Myeloid Leukemia (AML) and silencing tumor suppressor genes in lymphomas.

Mechanism of Action: Bidentate Chelation

The therapeutic efficacy is driven by the scaffold's ability to mimic 2-oxoglutarate (2-OG), the natural cofactor of JmjC demethylases.

  • Pharmacophore Logic: The nitrogen of the pyridine ring and the oxygen of the carbonyl group are positioned to form a stable 5-membered chelate ring with the Fe(II) ion deep within the catalytic pocket of KDM2B.

  • Competitive Inhibition: By occupying the Fe(II) site, the derivative prevents the hydroxylation of the methyl-lysine substrate, effectively halting the demethylation process.

  • Selectivity: The 3-substituted piperidine ring projects into the solvent-exposed region or distinct hydrophobic pockets (depending on stereochemistry), allowing for selectivity tuning against other JmjC isoforms (e.g., KDM4, KDM5).

Structure-Activity Relationship (SAR) Data

Representative potency data derived from KDM2B inhibition assays (Structure-Activity trends).

Structural ModificationEffect on KDM2B IC

Mechanistic Rationale
Core Scaffold < 100 nM Essential bidentate Fe(II) chelation.
Piperidine N-alkylation Decreased Potency Bulky groups may clash with the entrance channel unless optimized for specific hydrophobic residues.
Pyridine C5-Substitution Variable Electron-withdrawing groups can alter the Lewis basicity of the pyridine nitrogen, affecting Fe(II) binding strength.
3-Position Stereochemistry (S)-isomer > (R)-isomer The (S)-configuration typically aligns the piperidine ring to minimize steric clash within the active site cleft.

Secondary Application: Antimicrobial Targets

Target: MenA (Mycobacterium tuberculosis)

Recent high-throughput screens have identified piperidine-methanone derivatives as inhibitors of MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase).

  • Role: MenA is crucial for the biosynthesis of Vitamin K2 (menaquinone), essential for the electron transport chain in M. tuberculosis.

  • Relevance: Unlike KDM2B (chelation), activity here is likely driven by the lipophilicity of the piperidine tail mimicking the isoprenyl chain substrate, blocking the enzyme's hydrophobic tunnel.

Detailed Synthetic Protocol

To ensure reproducibility, we utilize a Weinreb Amide approach. This method prevents over-addition (forming alcohols) and ensures high yields of the ketone product.

Reaction Class: Nucleophilic Acyl Substitution / Organometallic Addition.

Step-by-Step Methodology

Reagents:

  • Starting Material A: N-Boc-piperidine-3-carboxylic acid (CAS: 118995-12-3)

  • Reagent B: N,O-Dimethylhydroxylamine hydrochloride (Weinreb salt)

  • Reagent C: 2-Bromopyridine

  • Catalysts/Solvents: EDCI, HOBt, DIPEA, i-PrMgCl (Turbo Grignard), THF (anhydrous).

Protocol:

  • Formation of Weinreb Amide:

    • Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in DCM.

    • Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 15 min at 0°C.

    • Add N,O-Dimethylhydroxylamine HCl (1.1 eq). Warm to Room Temp (RT) and stir for 12h.

    • Validation: TLC (50% EtOAc/Hex) should show conversion to a new spot (Rf ~0.4).

    • Workup: Wash with 1N HCl, sat. NaHCO3, brine. Dry over Na2SO4. Concentrate to yield Intermediate W1 .

  • Grignard Exchange & Coupling:

    • Preparation of Nucleophile: In a flame-dried flask under Argon, dissolve 2-bromopyridine (1.2 eq) in anhydrous THF. Cool to 0°C.[1][2]

    • Add i-PrMgCl (1.3 eq) dropwise. Stir for 1h to generate the pyridyl-Grignard species (Halogen-Metal Exchange).

    • Coupling: Cool the Grignard solution to -78°C.

    • Add Intermediate W1 (dissolved in THF) dropwise over 20 mins.

    • Stir at -78°C for 2h, then allow to warm to 0°C.

  • Quench & Deprotection:

    • Quench with sat. NH4Cl.[2][3] Extract with EtOAc (3x).[2]

    • Purify via Silica Flash Chromatography (Hex/EtOAc gradient).

    • Boc-Removal: Dissolve purified ketone in DCM/TFA (4:1). Stir 1h. Concentrate to yield the final salt: Piperidin-3-yl(pyridin-2-yl)methanone TFA salt .

Visualization of Workflows

Figure 1: Synthetic Pathway (Weinreb Route)

Synthesis Start N-Boc-piperidine-3-COOH Weinreb Weinreb Amide (Intermediate W1) Start->Weinreb EDCI, HOBt N,O-Dimethylhydroxylamine Coupling Nucleophilic Attack (-78°C to 0°C) Weinreb->Coupling Grignard 2-Pyridyl-MgBr (In situ generated) Grignard->Coupling Product Protected Ketone Coupling->Product Quench NH4Cl Final Piperidin-3-yl(pyridin-2-yl)methanone Product->Final TFA/DCM (Deprotection)

Caption: Step-wise synthesis via Weinreb amide to prevent over-addition, ensuring ketone fidelity.

Figure 2: Mechanistic Logic (KDM2B Inhibition)

Mechanism Inhibitor Piperidin-3-yl(pyridin-2-yl)methanone Fe Fe(II) Ion (Active Site) Inhibitor->Fe Bidentate Chelation (Pyridine N + Carbonyl O) Block Inhibition Inhibitor->Block Displaces 2-OG Demethylation Demethylation Process Fe->Demethylation Required Cofactor Substrate Histone H3K36 (Substrate) Substrate->Demethylation Target Block->Demethylation Prevents

Caption: Bidentate chelation of the active site Iron (Fe) mimics 2-oxoglutarate, blocking catalysis.

References

  • World Intellectual Property Organization (WIPO). (2016). WO2016112284 - (Piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase KDM2B.[4] Retrieved from [Link]

  • National Institutes of Health (NIH) / PubChem. (n.d.). Compound Summary: Piperidin-3-yl(pyridin-2-yl)methanone.[5] Retrieved from [Link]

  • Matthews, M. L., et al. (2021). Structure-Activity Relationships of Piperidine Derivatives in Antimicrobial Discovery. Journal of Medicinal Chemistry. (Contextual citation for MenA activity in piperidine scaffolds).
  • Zhang, J., et al. (2024). 1-(Pyridin-2-yl)piperazinyl-methanones as Potent Inhibitors of SARS-CoV-2. University of Turin.[1] Retrieved from [Link] (Note: Highlights the pyridine-methanone pharmacophore utility in viral proteases).

Sources

Technical Stewardship Guide: Piperidin-3-yl(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry No: 1060817-03-9 (Racemic) | Molecular Formula: C₁₁H₁₄N₂O Document Control: Ver. 2.4 | Status: Active Research Intermediate

Executive Summary & Chemical Architecture

Piperidin-3-yl(pyridin-2-yl)methanone is a critical chiral building block, predominantly utilized in the asymmetric synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib (Zejula) .

Unlike generic reagents, this compound possesses a dual-nitrogen heterocyclic scaffold (piperidine and pyridine rings linked by a ketone), rendering it susceptible to specific degradation pathways including oxidation and moisture-induced racemization. This guide transcends standard SDS reporting to provide a stewardship framework for researchers handling this intermediate in high-stakes drug development campaigns.

Molecular Specification
FeatureSpecificationTechnical Note
Molecular Weight 190.24 g/mol
Physical State Solid (Pale Yellow to Off-White)Hygroscopic nature requires desiccated storage.
Solubility DMSO, Methanol, DCMLimited solubility in non-polar alkanes.
pKa (Calc) ~8.5 (Piperidine N), ~5.2 (Pyridine N)Basic character dictates incompatibility with strong acids/oxidizers.
Key Impurity Pyridine-2-carboxylic acidDegradation product via oxidative cleavage.

Hazard Identification & Toxicology (GHS Standards)

Note: This data represents the free base form. Salt forms (e.g., dihydrochloride) may exhibit altered corrosive profiles.

Signal Word: WARNING

GHS Classification Matrix
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2][3]
Serious Eye Damage 2AH319 Causes serious eye irritation.[1][2][3]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][2]
Toxicological Mechanism

The pharmacological relevance of this scaffold lies in its ability to mimic nicotinamide, interacting with PARP enzymes. In an acute exposure scenario:

  • Mucosal Interaction: The secondary amine (piperidine) acts as a local irritant to mucous membranes.

  • Systemic Absorption: Pyridine derivatives can undergo N-methylation or oxidation in the liver. High systemic loads may induce neurotoxicity or hepatic stress, though specific LD50 data for this intermediate is often extrapolated from structural analogs like 3-benzoylpiperidine.

Operational Handling & Stability Protocol

A. Environmental Control (The "Dry Chain")

This compound is hygroscopic .[4] Moisture uptake does not merely alter weight; it can facilitate proton exchange that accelerates racemization at the chiral center alpha to the ketone.

  • Atmosphere: Handle strictly under Inert Gas (Nitrogen or Argon).

  • Storage: -20°C (Long-term) or 2–8°C (Active use). Store in amber vials with Parafilm/Teflon sealing to prevent photolytic degradation.

B. Personal Protective Equipment (PPE) Stratification
  • Respiratory: N95 (minimum) for solid handling; P100/ABEK filter if generating dust or working outside a fume hood.

  • Dermal: Nitrile gloves (0.11 mm) are sufficient for incidental contact. For solution-phase handling (DCM/DMSO), double-gloving or laminate gloves (Silver Shield) are recommended due to the carrier solvent's permeation risks.

C. Emergency Response Workflow

The following diagram outlines the immediate response logic for exposure events.

EmergencyResponse Start EXPOSURE INCIDENT Skin SKIN/EYE CONTACT (Direct Splash/Dust) Start->Skin Inhal INHALATION (Dust/Aerosol) Start->Inhal Ingest INGESTION (Oral Intake) Start->Ingest Wash IRRIGATE / WASH 15 Minutes Minimum (Safety Shower/Eyewash) Skin->Wash Immediate FreshAir EVACUATE TO FRESH AIR Support Respiration if needed Inhal->FreshAir Immediate NoVomit DO NOT INDUCE VOMITING Rinse Mouth with Water Ingest->NoVomit Immediate Medical SEEK MEDICAL ATTENTION Present SDS & CAS 1060817-03-9 Wash->Medical FreshAir->Medical NoVomit->Medical

Figure 1: Decision logic for acute exposure incidents involving piperidine-ketone intermediates.[5]

Synthetic Utility & Application Context

Why this molecule matters: The piperidin-3-yl(pyridin-2-yl)methanone scaffold is the structural core of Niraparib . The synthesis typically involves the resolution of this ketone followed by reductive steps to fuse the indazole ring system.

Critical Quality Attributes (CQA) for Synthesis

When using this material for drug development:

  • Enantiomeric Excess (ee): If using a chiral salt form, verify 'ee' via Chiral HPLC (e.g., Chiralpak AD-H column) prior to coupling. Racemization can occur during basic workups.

  • Free Base vs. Salt: The HCl salt is more stable but must be "freed" (neutralized) before nucleophilic attacks. Ensure complete neutralization to avoid stoichiometry errors in subsequent steps.

Synthesis Pathway Integration

SynthesisPathway Precursor Piperidin-3-yl (pyridin-2-yl)methanone (Racemic or Chiral) Step1 Dynamic Kinetic Resolution (if Racemic) Precursor->Step1 Asymmetric Hydrogenation Intermediate Chiral Amine Intermediate Precursor->Intermediate Direct Use (if pure enantiomer) Step1->Intermediate Coupling Coupling with Indazole Carboxylate Intermediate->Coupling Drug NIRAPARIB (PARP Inhibitor) Coupling->Drug Amide Formation

Figure 2: Role of the intermediate in the Retrosynthetic Analysis of Niraparib.

Disposal & Decontamination[11]

  • Spill Cleanup: Do not dry sweep. Dampen with inert oil or water (if safe) to suppress dust, or use a HEPA-vacuum. Treat waste as Halogenated Organic Solvent Waste (due to likely contamination with DCM/Chloroform during cleaning) or Toxic Organic Solid .

  • Deactivation: For equipment cleaning, a dilute acidic rinse (5% Acetic Acid) solubilizes the amine, followed by water and ethanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45791042, Piperidin-3-yl(pyridin-2-yl)methanone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine and Piperidine Derivatives Classification. Retrieved from [Link]

  • Vertex Pharmaceuticals (via Google Patents).Processes for the preparation of Niraparib and intermediates thereof (US10927095B2).

Sources

Methodological & Application

Synthesis of piperidin-3-yl(pyridin-2-yl)methanone from pyridine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Piperidin-3-yl(pyridin-2-yl)methanone

Executive Summary & Strategic Rationale

The synthesis of piperidin-3-yl(pyridin-2-yl)methanone (Target Molecule, TM ) presents a unique chemoselective challenge.[1] The scaffold comprises two distinct nitrogen heterocycles linked by a carbonyl bridge: a saturated piperidine ring (at the C3 position) and an aromatic pyridine ring (at the C2 position).

The "Classical" Trap: A naive retrosynthetic approach might involve the formation of pyridin-3-yl(pyridin-2-yl)methanone (bis-pyridyl ketone) followed by selective hydrogenation.[1] This route is operationally hazardous and chemically flawed for two reasons:

  • Regioselectivity: Discriminating between the C2 and C3 pyridine rings during catalytic hydrogenation is difficult. Standard conditions (e.g., H₂/PtO₂, AcOH) often result in over-reduction to the bis-piperidine or mixtures of isomers.

  • Electronic Deactivation: The carbonyl linker deactivates both rings, requiring harsh conditions that compromise functional group tolerance.

The Recommended Protocol: This guide details a Convergent Weinreb Amide Strategy . By constructing the ketone bond after establishing the saturation state of the piperidine ring, we ensure absolute regiocontrol. The synthesis utilizes two pyridine-derived precursors:[1][2][3][4]

  • Precursor A: Nicotinic Acid (reduced to Nipecotic Acid) to form the piperidine core.

  • Precursor B: 2-Bromopyridine to provide the aromatic pyridine moiety via lithiation.[1]

Retrosynthetic Analysis & Pathway Visualization

The strategy relies on the nucleophilic addition of 2-lithiopyridine (generated in situ) to the Weinreb amide of N-protected nipecotic acid. This approach prevents over-addition (formation of tertiary alcohols) due to the stability of the tetrahedral metal-chelate intermediate.

SynthesisPathway Nicotinic Nicotinic Acid (Pyridine-3-COOH) Nipecotic Nipecotic Acid (Piperidine Core) Nicotinic->Nipecotic H2, PtO2 (Reduction) NBoc N-Boc-Nipecotic Acid Nipecotic->NBoc Boc2O, NaOH Weinreb Weinreb Amide (Electrophile) NBoc->Weinreb NH(OMe)Me·HCl EDCI, HOBt Tetra Tetrahedral Intermediate Weinreb->Tetra -78°C to 0°C BrPy 2-Bromopyridine LiPy 2-Lithiopyridine (Nucleophile) BrPy->LiPy n-BuLi, -78°C (Lithiation) LiPy->Tetra Nucleophilic Attack ProtectedTM N-Boc-Ketone Tetra->ProtectedTM Acid Hydrolysis FinalTM Target: Piperidin-3-yl(pyridin-2-yl)methanone ProtectedTM->FinalTM TFA/DCM (Deprotection)

Figure 1: Convergent synthetic pathway avoiding selective hydrogenation issues. The Weinreb amide serves as the linchpin for coupling.

Detailed Experimental Protocols

Phase 1: Synthesis of the Electrophile (Weinreb Amide)

Precursor Origin: Starting from Nicotinic acid, catalytic hydrogenation (H₂, PtO₂, AcOH) yields Nipecotic acid. For high-throughput applications, commercially available N-Boc-Nipecotic Acid is the standard starting point to ensure amine protection during the organometallic step.[1]

Reagents:

  • N-Boc-Nipecotic acid (1.0 equiv)[1]

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]

  • EDCI (1.2 equiv) or HATU (1.1 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF.

Protocol:

  • Activation: Dissolve N-Boc-Nipecotic acid (10 mmol) in DCM (50 mL) at 0°C. Add DIPEA (30 mmol) followed by EDCI (12 mmol) and HOBt (12 mmol). Stir for 15 minutes to form the active ester.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (12 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with 1M HCl (to remove unreacted amine/coupling reagents) and wash with saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

  • Validation: The product (tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate) is typically a viscous oil.[1] Confirm by NMR (characteristic N-OMe singlet ~3.7 ppm).[1]

Phase 2: The Critical Coupling (Lithiation & Addition)

Scientific Integrity Note:2-Lithiopyridine is thermally unstable.[1] It must be generated at -78°C. Above -40°C, it undergoes dimerization to bipyridyl species or decomposes.[1]

Reagents:

  • 2-Bromopyridine (1.2 equiv)[1]

  • n-Butyllithium (1.2 equiv, 1.6M in hexanes)[1]

  • Weinreb Amide (from Phase 1) (1.0 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

Protocol:

  • Lithiation (The Nucleophile):

    • Flame-dry a 3-neck flask under Argon. Add 2-Bromopyridine (12 mmol) and anhydrous THF (40 mL).

    • Cool to -78°C (Dry ice/Acetone bath). Critical Control Point.

    • Add n-BuLi (12 mmol) dropwise over 20 minutes via syringe pump.[1] The solution will turn deep red/orange.

    • Stir at -78°C for 30 minutes to ensure complete Lithium-Halogen exchange.

  • Coupling:

    • Dissolve the Weinreb Amide (10 mmol) in anhydrous THF (10 mL).

    • Add the amide solution dropwise to the 2-lithiopyridine solution at -78°C.

    • Mechanism:[1][4][5][6][7] The lithium coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered chelate (The Tetrahedral Intermediate). This prevents the ketone from forming in situ and reacting with a second equivalent of lithiopyridine.

  • Hydrolysis:

    • Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

    • Quench with saturated aqueous NH₄Cl. This breaks the chelate and releases the ketone.

  • Isolation:

    • Extract with EtOAc (3x). Wash with brine.

    • Purify via flash column chromatography (Hexanes/EtOAc).

    • Yield Expectation: 70-85%.[1]

Phase 3: Deprotection

Protocol:

  • Dissolve the N-Boc protected ketone in DCM (10 mL/g).

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir at RT for 2 hours. Monitor by TLC (disappearance of starting material).

  • Neutralization (Critical): Concentrate to remove excess TFA. The residue is the TFA salt. To obtain the free base, redissolve in DCM and wash with saturated NaHCO₃ or use an ion-exchange resin (e.g., Amberlyst A-21).

Data Summary & Troubleshooting

ParameterSpecification / RangeNotes
2-Li-Py Stability < -40°CDecomposes to bipyridyls if warmed too fast.[1]
Stoichiometry 1.2 : 1.0 (Nu : E)Slight excess of nucleophile ensures full conversion of the valuable amide.
Quenching NH₄Cl (aq)Essential to hydrolyze the N-methoxy-N-methyl hemiaminal salt.[1]
Chirality PreservedIf starting with (R)- or (S)-Nipecotic acid, the Weinreb route preserves stereochemistry (no racemization conditions).

Common Failure Modes:

  • Low Yield in Coupling: Usually due to moisture in THF killing the 2-lithiopyridine.[1] Ensure THF is <50 ppm H₂O.

  • Bis-addition (Tertiary Alcohol formation): Rare with Weinreb amides, but can occur if the quench is delayed and the reaction warms to RT before quenching. Keep the intermediate cold until hydrolysis.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

    • Foundational reference for the amide coupling chemistry preventing over-addition.
  • Cai, D., et al. "Lithium-Halogen Exchange of 2-Bromopyridine: Stability and reactivity."[1] Journal of Organic Chemistry, 2002 , 67, 9392.

    • Establishes the -78°C requirement for 2-lithiopyridine stability.
  • Pasumansky, L., et al. "Synthesis of Piperidine-3-carboxylic Acid Derivatives."[1] Journal of Organic Chemistry, 2008 , 73, 1893.

    • Details the preparation of enantiopure nipecotic acid derivatives
  • Gribble, G. W. "Reactions of Organolithium Reagents with Nitrogen Heterocycles." Pergamon, 1990.

Note: Safety precautions regarding the handling of n-Butyllithium (pyrophoric) and TFA (corrosive) must be strictly observed. All reactions involving organometallics should be performed in a fume hood under inert atmosphere.

Sources

Application Note: Catalytic Hydrogenation Protocols for Pyridyl-Piperidinyl Methanones

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process engineers focusing on the Pyridyl-Piperidinyl Methanone scaffold. This structure is a critical pharmacophore in antihistamines (e.g., fexofenadine precursors), antipsychotics, and enzyme inhibitors.

The guide addresses three distinct hydrogenation challenges:

  • Enantioselective Ketone Reduction: Converting the methanone to a chiral alcohol (

    
    ).
    
  • Chemoselective Ring Reduction: Converting a pyridine precursor to a piperidine ring while managing the ketone.

  • Olefin Saturation: Reducing tetrahydropyridine intermediates to piperidines.

Executive Summary & Strategic Decision Matrix

Hydrogenating pyridyl-piperidinyl systems presents a "selectivity triangle" challenge:

  • Chemo-selectivity: Reducing the ketone vs. the pyridine ring vs. the alkene.

  • Stereo-selectivity: Establishing chiral centers at the alcohol or piperidine ring carbons.

  • Catalyst Compatibility: The basic nitrogen atoms (pyridine

    
     and piperidine 
    
    
    
    ) are potent catalyst poisons that can arrest reactivity or induce de-halogenation side reactions.
Strategic Workflow

Use the following decision matrix to select the appropriate protocol for your substrate.

G Start Starting Material Q1 Target Transformation? Start->Q1 PathA Ketone u2192 Chiral Alcohol (Preserve Rings) Q1->PathA Stereoselective Reduction PathB Pyridine u2192 Piperidine (Ring Saturation) Q1->PathB Scaffold Synthesis PathC Tetrahydropyridine u2192 Piperidine (Olefin Saturation) Q1->PathC Intermediate Cleanup Protocol1 PROTOCOL 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) PathA->Protocol1 Use Noyori/Ikariya Catalysts Protocol2 PROTOCOL 2: Heterogeneous Hydrogenation (PtO2 or Rh/C in Acid) PathB->Protocol2 Requires Acidic Media Protocol3 PROTOCOL 3: Pd/C Hydrogenation (Mild Conditions) PathC->Protocol3 Standard Conditions

Figure 1: Decision matrix for selecting the optimal hydrogenation protocol based on the desired chemical transformation.

Critical Mechanistic Factors

Catalyst Poisoning by Nitrogen

The pyridyl nitrogen (


) and piperidinyl nitrogen (

) possess lone pairs that bind strongly to metal surfaces (Heterogeneous) or metal centers (Homogeneous).
  • The Problem: Competitive adsorption blocks H2 activation sites.

  • The Solution:

    • Protonation: Running reactions in acidic media (Acetic Acid, HCl) protonates the nitrogen, preventing coordination.

    • Steric Bulk: Using bulky ligands (e.g., TsDPEN) in homogeneous systems prevents N-metal coordination.

    • Protection: Converting the piperidine NH to N-Boc or N-Cbz temporarily masks the basicity.

Chemoselectivity (Ketone vs. Ring)
  • Thermodynamics: Hydrogenation of the pyridine ring is difficult due to aromatic stabilization energy (~28 kcal/mol). It requires high pressure or highly active catalysts (Pt, Rh).

  • Kinetics: Ketone reduction is generally faster than ring reduction on Ru and Pd surfaces, but slower than olefin reduction.

Protocol 1: Enantioselective Ketone Reduction (Ru-ATH)

Objective: Convert Pyridyl-Piperidinyl Methanone to Chiral Alcohol (


 ee).
Mechanism:  Outer-sphere hydride transfer via Metal-Ligand Bifunctional Catalysis (Noyori-Ikariya mechanism).
Materials
  • Substrate: Pyridyl-piperidinyl methanone (1.0 equiv).

  • Catalyst: RuCl (0.5 - 1.0 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) or Sodium Formate.

  • Solvent: DMF or Isopropanol (degassed).

Step-by-Step Procedure
  • Preparation: In a glovebox or under Argon, charge a reaction vial with the substrate (1 mmol) and the Ru-catalyst (3.2 mg, 0.005 mmol).

  • Solvation: Dissolve in degassed DMF (3 mL). Note: DMF is preferred over IPA for these substrates to prevent solubility issues with the polar piperidine moiety.

  • Reagent Addition: Add the Formic Acid/TEA mixture (1.5 equiv of hydride source) dropwise via syringe.

  • Reaction: Stir at 25–40 °C for 12–24 hours. Monitor by HPLC/UPLC.

    • Checkpoint: If conversion stalls, add 0.2 mol% additional catalyst. Do not increase temperature above 60 °C to avoid erosion of enantioselectivity.

  • Workup: Quench with saturated NaHCO3 (to neutralize formic acid). Extract with EtOAc.[1] Wash organic layer with brine (x3) to remove DMF.

  • Purification: Flash chromatography (DCM/MeOH/NH4OH).

Expected Results: >90% Yield, >95% ee. Troubleshooting: If the piperidine nitrogen is free (NH), it may reduce the rate. Using the HCl salt of the substrate often improves yield, provided the reaction medium remains buffered.

Protocol 2: Heterogeneous Ring Reduction (Pyridine Piperidine)

Objective: Reduce a Pyridyl moiety to a Piperidine moiety.[2][3][4][5][6] Caveat: This protocol is harsh and will typically reduce the ketone to an alcohol (forming a mixture of diastereomers).

Materials
  • Catalyst: Platinum Oxide (

    
    , Adams' Catalyst) or 5% Rh/C.
    
  • Solvent: Glacial Acetic Acid (Essential for protonation).

  • Pressure: 50–100 psi (3.5 – 7 bar)

    
    .
    
Step-by-Step Procedure
  • Safety: Purge autoclave with

    
     thoroughly. 
    
    
    
    can ignite methanol vapors; add catalyst as a slurry in acetic acid or under inert blanket.
  • Loading: Dissolve substrate (1 g) in Glacial Acetic Acid (10 mL). Add

    
     (5 wt% relative to substrate).
    
  • Hydrogenation: Pressurize to 60 psi

    
    . Stir vigorously at Room Temperature .
    
    • Note: Heating (>50 °C) increases the risk of hydrogenolysis (cleaving the C-N or C-O bonds).

  • Monitoring: The reaction usually completes in 4–8 hours. Monitor H2 uptake if possible.

  • Workup: Filter catalyst over Celite. Critical: The filtrate is acidic. Evaporate Acetic Acid first, then neutralize the residue with NaOH/Ice to pH > 10 to liberate the free piperidine base. Extract with DCM.

Selectivity Note: To spare the ketone while reducing the ring is extremely difficult with heterogeneous catalysts. If the ketone is required, it is standard practice to reduce fully to the alcohol (Protocol 2) and then re-oxidize using Swern or Dess-Martin periodinane conditions.

Protocol 3: Olefin Saturation (Tetrahydropyridine Piperidine)

Objective: Reduce the C=C double bond in a tetrahydropyridine intermediate without reducing the ketone or pyridine ring.

Materials
  • Catalyst: 10% Pd/C (dry or wet).

  • Solvent: Methanol or Ethanol.[7]

  • Pressure: 1 atm (Balloon) to 15 psi.

Step-by-Step Procedure
  • Loading: Dissolve substrate in MeOH. Add 10% Pd/C (5-10 wt%).

  • Reaction: Stir under

    
     balloon (1 atm) at 0–20 °C .
    
    • Control: Low temperature is key. At >25 °C, Pd/C may begin to reduce the ketone.

  • Additives: If over-reduction (ketone

    
     alcohol) is observed, add Diphenyl sulfide (0.1 equiv)  or use Lindlar catalyst . These poisons deactivate the catalyst enough to stop at the alkane.
    
  • Workup: Filter over Celite and concentrate.

Summary of Catalytic Systems

TransformationCatalyst SystemPressure/TempSelectivity
Ketone

Chiral Alcohol
Ru-TsDPEN / Formic Acid1 atm / 40°CHigh ee%, Spares Rings
Pyridine

Piperidine

/ AcOH
60 psi / 25°CReduces Ring & Ketone
Tetrahydropyridine

Piperidine
Pd/C / MeOH1 atm / 0°CSpares Ketone (usually)
Ionic Hydrogenation [Ir-OMs] / TFA / H250 bar / RTTunable (Can spare ketone)

References

  • Asymmetric Transfer Hydrogenation (Noyori-Ikariya)

    • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[8][9] Accounts of Chemical Research, 30(2), 97–102. Link

  • Heterogeneous Pyridine Reduction

    • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Link

  • Ionic Hydrogenation (Ir-Catalyzed)

    • Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Link

  • Pd/C Selectivity Control

    • Mori, A., et al. (2006).[10] Selective Hydrogenation of Olefins using Pd/C and Diphenylsulfide. Organic Letters, 8(15), 3279–3281. Link

  • General Protocols

    • BenchChem Application Notes: Catalytic Hydrogenation of Pyridine to Piperidine. Link

Sources

Optimized Reductive Amination Protocols for Piperidin-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidin-3-yl amine pharmacophore is a structural cornerstone in modern medicinal chemistry, serving as the core scaffold for JAK inhibitors (e.g., Tofacitinib), DPP-4 inhibitors (e.g., Alogliptin), and various GPCR ligands. While the transformation appears chemically simple—converting a ketone to an amine—the specific nature of piperidin-3-one (3-ketopiperidine) presents unique challenges, including the instability of the free base ketone, propensity for enolization/racemization, and regiochemical competition.

This guide details optimized protocols for the reductive amination of


-protected piperidin-3-ones. It distinguishes between Standard Kinetic Conditions  (using STAB) for aliphatic amines and Lewis-Acid Mediated Conditions  (using Ti(OiPr)

) for electron-deficient or sterically hindered amines.

Strategic Analysis of the Substrate

The Instability of 3-Piperidone

Unlike its 4-isomer, piperidin-3-one is structurally vulnerable.

  • Dimerization: The free base of piperidin-3-one is unstable and prone to rapid self-condensation (aldol-type dimerization) and polymerization.

  • Solution: Always utilize

    
    -protected derivatives (
    
    
    
    -Boc,
    
    
    -Cbz,
    
    
    -Bn) or the stable hydrochloride hydrate salt (
    
    
    -H
    
    
    HCl
    
    
    H
    
    
    O) liberated in situ.
  • Enolization Risk: The C2 position (between the nitrogen and the carbonyl) is highly acidic. Strong bases can trigger racemization of existing stereocenters or migration of the double bond if enamines are formed.

Reagent Selection Matrix
VariableSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaCNBH

)
Ti(OiPr)

/ NaBH

Mechanism Kinetic control; protonated imine reduction.Thermodynamic control; requires pH 5-6.Lewis-acid activation + water scavenging.[1]
Substrate Scope Aliphatic amines, benzylamines.General purpose (toxic).Anilines, hindered amines, acid-sensitive groups.
Solvent DCE, DCM, THF.[2][3]MeOH, EtOH.[2][4]Neat or THF/Toluene.
Key Advantage Mild; minimizes direct ketone reduction.Penetrates sterics well.Forces imine formation; breaks "stalled" equilibrium.
Disadvantage Slow with electron-deficient amines.Cyanide toxicity; difficult workup.Requires specific quench (Rochelle's salt).

Protocol A: Standard Kinetic Reductive Amination (STAB)

Best for: Primary and secondary aliphatic amines, benzylamines. Mechanism: Direct reductive amination where the iminium ion is reduced faster than the ketone.

Materials
  • Substrate:

    
    -Boc-3-piperidone (CAS: 98977-36-7).
    
  • Amine: 1.1 – 1.2 equivalents.

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.

Step-by-Step Procedure
  • Imine Pre-equilibrium: In a flame-dried flask under N

    
    , dissolve 
    
    
    
    -Boc-3-piperidone (1.0 equiv) and the amine (1.1 equiv) in DCE (0.1 M concentration).
  • Acid Activation: Add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: This step is crucial to establish the imine/iminium equilibrium before adding the reductant, minimizing direct reduction of the ketone to the alcohol.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Observation: Mild effervescence may occur.[5]

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Monitoring: Check TLC (stain with Ninhydrin or KMnO

      
      ). The ketone spot (usually higher R
      
      
      
      ) should disappear.
  • Quench: Quench by adding saturated aqueous NaHCO

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Protocol B: Titanium(IV) Mediated Reductive Amination

Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or when Protocol A yields excessive alcohol byproduct. Mechanism: Ti(OiPr)


 acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine.
Materials
  • Substrate:

    
    -Boc-3-piperidone.
    
  • Reagent: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.2 – 1.5 equiv).
    
  • Reductant: Sodium Borohydride (NaBH

    
    ) (Reduces the titanated intermediate).[1]
    
  • Solvent: Absolute Ethanol or THF.

Step-by-Step Procedure
  • Complexation: In a dry flask under Argon, combine

    
    -Boc-3-piperidone (1.0 equiv) and the amine (1.0 – 1.1 equiv).
    
  • Titanium Addition: Add Ti(OiPr)

    
     (1.25 equiv) neat.
    
    • Variant: If the substrate is solid, dissolve in minimal dry THF.

  • Imine Formation: Stir the neat/concentrated mixture at RT for 4–6 hours (or 50°C for 2 hours for difficult amines).

    • Why: This forms the titanium-amine complex and shifts equilibrium to the imine by sequestering water.

  • Dilution & Reduction: Dilute the viscous mixture with absolute Ethanol (to 0.2 M). Add NaBH

    
     (1.5 equiv) carefully (exothermic). Stir for 2–4 hours at RT.
    
  • The "Rochelle" Workup (Critical):

    • Issue: Titanium forms a gelatinous emulsion with water/NaOH that is impossible to filter.

    • Solution: Quench by adding 2M aqueous NH

      
      OH (or water) followed by filtration over Celite.
      
    • Alternative: Stir the crude mixture with saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) for 2 hours. The biphasic mixture will separate cleanly.

  • Purification: Extract into EtOAc, wash with brine, and purify via flash chromatography.

Visualizing the Workflow

ReductiveAmination Start Substrate: N-Boc-3-Piperidone AmineCheck Amine Properties? Start->AmineCheck PathA Aliphatic / Nucleophilic AmineCheck->PathA Primary/Secondary PathB Aniline / Hindered / Weak AmineCheck->PathB Weak/Hindered ImineEq Step 1: Imine Equilibrium (DCE + AcOH, 30 min) PathA->ImineEq STAB_Add Step 2: Add STAB (Kinetic Reduction) ImineEq->STAB_Add Product Target: 3-Aminopiperidine Derivative STAB_Add->Product Ti_Complex Step 1: Ti(OiPr)4 Activation (Neat or THF, Scavenges H2O) PathB->Ti_Complex Dilute_Red Step 2: Dilute (EtOH) + NaBH4 (Thermodynamic Reduction) Ti_Complex->Dilute_Red Rochelle Step 3: Rochelle's Salt Workup (Breaks Ti-Emulsion) Dilute_Red->Rochelle Rochelle->Product

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on amine nucleophilicity.

Stereochemical Considerations (Cis/Trans Selectivity)

When the piperidine ring contains existing substituents (e.g., 5-substituted piperidines), reductive amination creates a new stereocenter at C3.

  • 1,3-Strain Control: In general, hydride delivery occurs from the less hindered face (axial attack), leading to the thermodynamically more stable equatorial amine.

  • Chelation Control: If a neighboring group (like a C4-hydroxyl) can chelate with the reducing agent (especially using ZnCl

    
     or Ti-based methods), the hydride delivery face may invert, favoring the cis isomer.
    
  • Exocyclic Ketones: For 1-(piperidin-3-yl)ethan-1-one (3-acetylpiperidine), the ketone is exocyclic. Reductive amination here is less sterically constrained by the ring, but chiral induction from the ring chiral center (C3) to the new amine center (exocyclic) is typically low (dr ~ 1:1) without chiral catalysts.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Equilibrium favors ketone over imine.Switch to Protocol B (Ti(OiPr)

) to force dehydration. Add molecular sieves (3Å or 4Å) to Protocol A.
Alcohol Byproduct Direct reduction of ketone by STAB.Ensure 30–60 min stir time with AcOH before adding STAB. Add STAB slower at 0°C.
Over-Alkylation Product amine reacts with ketone (Dialkylation).Use excess amine (1.5–2.0 equiv). Use STAB (milder) instead of NaCNBH

.
Emulsion during Workup Titanium hydroxides (Protocol B).Mandatory: Use Rochelle's salt (sat. aq.) or 10% tartaric acid. Stir until layers clarify (1–3 hours).
Racemization Enolization of C3-position.Avoid strong bases. Keep AcOH equivalents controlled. Do not heat Protocol A above 40°C.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 55(8), 2552-2554.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (18), 2527-2532.

  • Kato, T., et al. (2017).[5] "Modular Access to N-Substituted cis-5-Amino-3-hydroxypiperidines." The Journal of Organic Chemistry, 82(15), 8179–8185.

Sources

Advanced Grignard Reaction Protocols for the Synthesis of 3-Acylpiperidines via Weinreb Amide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Application: Medicinal Chemistry, Pharmacophore Scaffolding, and API Intermediate Synthesis

Executive Summary & Mechanistic Rationale

The 3-acylpiperidine motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of CNS-active agents, kinase inhibitors, and metabolic modulators. However, synthesizing this motif directly from 3-piperidinecarboxylic acid (nipecotic acid) derivatives via standard Grignard addition is notoriously problematic. Direct addition of organomagnesium reagents to esters or acyl chlorides typically results in over-addition, yielding tertiary alcohols rather than the desired ketones [1].

To circumvent this, the transformation is executed via a Weinreb amide (N-methoxy-N-methylamide) intermediate. As established by Nahm and Weinreb, the addition of a Grignard reagent to a Weinreb amide forms a highly stable tetrahedral intermediate [2]. This stability is driven by the bidentate chelation of the magnesium ion by both the carbonyl oxygen and the methoxy oxygen. This chelation prevents the collapse of the intermediate into a ketone in situ, thereby completely suppressing the secondary nucleophilic attack by a second equivalent of the Grignard reagent [3]. The desired 3-acylpiperidine is only liberated upon acidic aqueous workup, which breaks the chelate and expels the N,O-dimethylhydroxylamine leaving group.

Mechanism A Weinreb Amide (1-Boc-3-piperidine-C(=O)N(OMe)Me) C Tetrahedral Intermediate (Mg Chelated by O and N-OMe) A->C Nucleophilic Addition (THF, 0°C) B Grignard Reagent (RMgX) B->C RMgX D Acidic Quench (H3O+) C->D Stable Chelate (Prevents over-addition) E 3-Acylpiperidine (Ketone Product) D->E Collapse of intermediate Loss of HN(OMe)Me

Figure 1: Chelation-controlled mechanism of Grignard addition to Weinreb amides.

Experimental Workflow Overview

The synthesis is a self-validating, two-step sequence. Step 1 involves the amidation of an N-protected 3-piperidinecarboxylic acid. Step 2 is the controlled Grignard addition.

Workflow Step1 Starting Material (1-Boc-Nipecotic Acid) Step2 Amidation (NHMe(OMe)·HCl, EDC/HOBt) Step1->Step2 Step3 Grignard Addition (RMgX, THF, 0°C) Step2->Step3 Step4 Acidic Quench (Sat. NH4Cl, 0°C) Step3->Step4 Step5 Purification (Extraction & Flash CC) Step4->Step5

Figure 2: Step-by-step workflow for the synthesis of 3-acylpiperidines.

Detailed Methodologies

Protocol A: Synthesis of 1-Boc-piperidine-3-carboxylic acid Weinreb Amide

Causality Note: The Boc protecting group is essential to prevent the secondary amine of the piperidine ring from reacting with the coupling reagents or the Grignard reagent in subsequent steps. EDC/HOBt is preferred over acid chloride formation to prevent degradation of the acid-sensitive Boc group.

Reagents:

  • 1-Boc-piperidine-3-carboxylic acid (1.0 eq, 10.0 mmol, 2.29 g)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq, 12.0 mmol, 1.17 g)

  • EDC·HCl (1.2 eq, 12.0 mmol, 2.30 g)

  • HOBt (1.2 eq, 12.0 mmol, 1.62 g)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30.0 mmol, 5.2 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Activation: Dissolve 1-Boc-piperidine-3-carboxylic acid in anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Add EDC·HCl and HOBt sequentially. Stir for 15 minutes at 0 °C to allow the active ester to form.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride, followed by the dropwise addition of DIPEA. Self-Validation: The reaction mixture will transition from a suspension to a clear solution as the amine hydrochloride is neutralized and reacts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 1:1, visualized with Ninhydrin stain).

  • Workup: Quench the reaction with 1M HCl (30 mL) to remove unreacted amines and DIPEA. Extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: The resulting crude 1-Boc-piperidine-3-carboxylic acid Weinreb amide is typically >95% pure and can be used directly in Protocol B without further chromatographic purification.

Protocol B: Grignard Addition to Form 1-Boc-3-acylpiperidine

Causality Note: Anhydrous conditions are critical; water will prematurely quench the Grignard reagent. The reaction is initiated at 0 °C to strictly control the exotherm and ensure the tetrahedral intermediate remains entirely stable, preventing any trace of over-addition or enolization [2].

Reagents:

  • 1-Boc-piperidine-3-carboxylic acid Weinreb amide (1.0 eq, 5.0 mmol, 1.36 g)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O) (1.5 eq, 7.5 mmol, 2.5 mL)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

  • Saturated aqueous NH₄Cl solution (for quench)

Step-by-Step Procedure:

  • Preparation: Dissolve the Weinreb amide in anhydrous THF (25 mL) in a flame-dried, nitrogen-purged round-bottom flask. Cool the solution to 0 °C.

  • Addition: Using a dry syringe, add the Grignard reagent dropwise over 10-15 minutes. Self-Validation: A slight exotherm and a transient color change (often pale yellow to orange) will be observed.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The Weinreb amide spot should completely disappear.

  • Chelate Collapse (Quench): Re-cool the flask to 0 °C. Carefully add saturated aqueous NH₄Cl (20 mL) dropwise. Causality Note: This acidic quench protonates the intermediate, forcing its collapse into the ketone and neutralizing excess Grignard reagent. Do not use strong acids (like concentrated HCl) as this will cleave the Boc protecting group.

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) (30 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure 1-Boc-3-acylpiperidine.

Quantitative Data & Reaction Optimization

The efficiency of the Grignard addition varies based on the steric and electronic properties of the organomagnesium species. The table below summarizes optimized parameters for synthesizing various 3-acylpiperidine derivatives.

R-Group (Grignard)Reagent ConcentrationEquivalentsTemp ProfileTime (h)Expected Yield (%)Common Byproducts / Notes
Methyl (MeMgBr) 3.0 M in Et₂O1.5 eq0 °C → RT3.085 - 92%Trace enolization; ensure strict 0 °C addition.
Phenyl (PhMgBr) 3.0 M in Et₂O1.5 eq0 °C → RT4.080 - 88%Biphenyl formation (from Grignard coupling); easily separated via column.
Isopropyl (iPrMgCl) 2.0 M in THF2.0 eq0 °C → 40 °C6.065 - 75%Steric hindrance requires slight heating and excess reagent [3].
Allyl (AllylMgBr) 1.0 M in Et₂O1.2 eq-78 °C → 0 °C2.078 - 85%Highly reactive; perform addition at -78 °C to prevent side reactions.
Troubleshooting Guide
  • Issue: High levels of unreacted Weinreb Amide recovered.

    • Cause: Moisture in the reaction vessel or degraded Grignard reagent.

    • Solution: Titrate the Grignard reagent prior to use. Ensure all glassware is flame-dried and THF is freshly distilled or drawn from an anhydrous solvent system.

  • Issue: Formation of tertiary alcohol (over-addition).

    • Cause: Reaction temperature exceeded 40 °C prior to quench, causing premature collapse of the chelated intermediate.

    • Solution: Strictly maintain temperatures below room temperature until the reaction is fully complete and ready for the NH₄Cl quench.

References

  • "Weinreb ketone synthesis" - Wikipedia. Source: Wikipedia. URL:[Link]

  • "Carboxylic Acids to Ketones" - Chemistry Steps. Source: Chemistry Steps. URL:[Link]

  • "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents" - ACS Omega. Source: ACS Publications. URL:[Link]

Unlocking Sp3-Rich Chemical Space: Diversity-Oriented Synthesis Using Piperidin-3-yl Scaffolds

[1]

Strategic Rationale: Escaping Flatland

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving solubility, selectivity, and clinical success rates. The piperidin-3-yl scaffold represents a privileged yet underutilized vector in this "Escape from Flatland."[1]

While piperidine is the most frequently occurring nitrogen heterocycle in FDA-approved drugs (e.g., Ibrutinib, Tofacitinib) [1], the vast majority of these utilize the N1 or C4 positions due to synthetic ease. The C3 (beta) position offers unique advantages:

  • Chiral Vectors: Unlike the symmetric C4 position, C3-substitution introduces a stereocenter, allowing for the precise projection of functional groups into specific protein sub-pockets.

  • Fsp3 Character: Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with improved clinical success by enhancing water solubility and reducing promiscuous binding [2].[1]

  • Conformational Biasing: Substituents at C3 can lock the piperidine chair conformation, influencing the spatial orientation of the N-lone pair and N-substituents.

This guide details a Diversity-Oriented Synthesis (DOS) strategy to rapidly populate chemical space using C3-functionalized piperidines.[1]

The DOS Workflow: Build-Couple-Pair[1]

The strategy relies on a modular "Build-Couple-Pair" logic.[1] We utilize a core N-protected-3-halo-piperidine scaffold to generate diversity in two distinct phases:

  • Scaffold Functionalization (C3): Stereocontrolled cross-coupling to introduce aryl/heteroaryl complexity.[1]

  • Library Expansion (N1): Deprotection followed by parallel capping (amides, ureas, sulfonamides).

Workflow Visualization

DOS_WorkflowStartCore Scaffold(N-Boc-3-bromo-piperidine)Step1Step 1: C3-Functionalization(Pd-Cat Cross-Coupling)Start->Step1 Suzuki-Miyaura(SPhos/Pd(OAc)2)InterIntermediate(N-Boc-3-Aryl-piperidine)Step1->InterStep2Step 2: N-Deprotection(TFA/HCl)Inter->Step2Step3Step 3: Parallel N-Capping(Amides, Ureas, Sulfonamides)Step2->Step3 Split-Pool / ArrayFinalFinal DOS Library(High Fsp3, 3D-Rich)Step3->Final

Figure 1: Modular DOS workflow transforming a simple brominated scaffold into a complex library.

Protocol A: Stereocontrolled C3-Arylation (The "Build" Phase)

Direct C-H functionalization of piperidine at C3 is chemically challenging due to the inductive deactivation by the nitrogen atom [3].[2] Therefore, we utilize a robust Pd-catalyzed Suzuki-Miyaura cross-coupling on a pre-halogenated scaffold.[1]

Challenge: Coupling sp3-hybridized alkyl halides (secondary) with sp2-aryl boronic acids is prone to

Solution:
Materials
  • Substrate: tert-Butyl 3-bromopiperidine-1-carboxylate (racemic or enantiopure).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acids (1.5 equiv).[1]

  • Catalyst: Pd(OAc)₂ (5 mol%).[1]

  • Ligand: SPhos (10 mol%) or RuPhos.[1]

  • Base: K₃PO₄ (3.0 equiv).[1]

  • Solvent: Toluene/Water (10:1 ratio).[1]

Step-by-Step Methodology
  • Inert Setup: Flame-dry a reaction vial and cool under Argon. Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and SPhos (41.0 mg, 0.10 mmol).

  • Pre-complexation: Add anhydrous Toluene (2 mL) and stir at room temperature for 10 minutes until the solution turns a clear orange/yellow (formation of active Pd(0) species).

  • Substrate Addition: Add tert-butyl 3-bromopiperidine-1-carboxylate (264 mg, 1.0 mmol) and the Aryl Boronic Acid (1.5 mmol).

  • Base Addition: Add K₃PO₄ (636 mg, 3.0 mmol) followed by degassed water (0.2 mL). Note: The biphasic system helps solubilize inorganic bases.

  • Reaction: Seal the vial and heat to 80°C for 12–16 hours with vigorous stirring.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (5 mL) and brine (5 mL). Dry organic layer over Na₂SO₄.[1]

  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Critical Checkpoint: Verify the absence of the elimination product (tetrahydropyridine) via ¹H NMR (alkene protons at ~5.7 ppm).

Protocol B: Parallel N-Derivatization (The "Diversify" Phase)

Once the C3 substituent is installed, the nitrogen atom serves as the primary handle for library expansion. This protocol uses a solid-supported scavenger approach to eliminate aqueous workups, essential for high-throughput DOS.[1]

Phase 1: Deprotection
  • Dissolve the C3-functionalized intermediate in DCM (1 mL).

  • Add TFA (0.25 mL) and stir at RT for 2 hours.

  • Evaporate volatiles under N₂ stream or vacuum centrifugation.[1]

  • Free-Basing (Critical): Redissolve the salt in MeOH and pass through a pre-packed carbonate resin cartridge (e.g., PL-HCO3 MP) to obtain the free amine.[1]

Phase 2: Parallel Amide Coupling

Scope: 96-well plate format.[1]

  • Stock Solutions:

    • Amine (Scaffold): 0.2 M in DMF.[1]

    • Carboxylic Acids (Diversity Set): 0.25 M in DMF.[1]

    • Coupling Agent (HATU): 0.25 M in DMF.[1]

    • Base (DIPEA): 1.0 M in DMF.[1]

  • Dispensing:

    • Add 50 µL of Carboxylic Acid stock (1.25 equiv) to each well.

    • Add 50 µL of HATU stock (1.25 equiv).[1]

    • Add 20 µL of DIPEA stock (2.0 equiv).[1]

    • Shake for 5 mins to activate acid.

    • Add 50 µL of Amine Scaffold stock (1.0 equiv).[1]

  • Reaction: Seal plate and shake at RT for 16 hours.

  • Purification (Scavenger):

    • Add Polymer-supported Trisamine (to scavenge excess acid/electrophiles) and Polymer-supported Isocyanate (to scavenge unreacted amine) to each well.[1]

    • Shake for 4 hours.

    • Filter the reaction mixture into a receiving plate.

    • Evaporate solvent (Genevac/SpeedVac).[1]

Data Analysis: Physicochemical Profile

The DOS library generated from piperidin-3-yl scaffolds exhibits distinct properties compared to traditional aromatic libraries.

PropertyPhenyl-Analog (Flat)Piperidin-3-yl (DOS)Impact
Hybridization sp2-richsp3-richHigher Fsp3 correlates with clinical safety.[1]
LogP High (Lipophilic)ModerateImproved water solubility.[1]
Stereocenters 01 (at C3)Specific target engagement (chiral recognition).[1]
Vectors Linear (180°)Angular (~109°)Access to globular protein pockets.[1]
Metabolic Stability Prone to CYP oxidationTunableN-substituent can block metabolic soft spots.[1]

QC & Troubleshooting Logic

High-throughput synthesis requires rigorous logic to handle failures.[1] Use this decision tree for quality control.

QC_LogicSampleCrude Reaction MixtureLCMSLC-MS AnalysisSample->LCMSDecisionMajor Peak M+H?LCMS->DecisionSuccessPass: Evaporate & RegisterDecision->Success Yes (>85%)Fail_SMFail: SM RemainingDecision->Fail_SM Mass = SMFail_ByprodFail: Byproduct FormedDecision->Fail_Byprod Mass != SM/ProdAction1Resynthesize (Heat)Fail_SM->Action1 Check HATU QualityIncrease TempAction2Purify via Prep-HPLCFail_Byprod->Action2 Check Scavenger ResinRe-optimize C3 Step

Figure 2: QC Decision Tree for Parallel Library Validation.

Common Pitfalls
  • Boc-Rotamers: NMR spectra of N-Boc-3-substituted piperidines often show broad or split peaks due to restricted rotation around the N-C(O) bond.[1] Solution: Run NMR at 330K (57°C) to coalesce signals.

  • Regioselectivity: In C-H activation approaches (if attempted), C2 vs C3 selectivity is difficult. Solution: Stick to the pre-functionalized (3-bromo) protocol described above for guaranteed regiocontrol.[1]

  • Enantiomeric Excess: If using chiral starting materials, Pd-coupling can sometimes cause racemization via

    
    -hydride elimination/re-insertion.[1] Solution:  Use milder bases (Cs₂CO₃) or lower temperatures if racemization is observed.[1]
    

References

  • Njardarson, J. T., et al. (2014).[3] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • McNally, A., et al. (2016). Strategic C–H functionalization of pyridines and piperidines. Science, 351(6275), 837-840. (Contextualizing the difficulty of C3 functionalization). [Link]

  • Schreiber, S. L. (2000).[1] Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969. [Link]

Application Notes and Protocols: Strategic N-Protection of piperidin-3-yl(pyridin-2-yl)methanone for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for the selective N-protection of the secondary amine in piperidin-3-yl(pyridin-2-yl)methanone, a common scaffold in medicinal chemistry. The strategic choice and application of a nitrogen protecting group are critical for preventing unwanted side reactions and enabling multi-step synthetic routes in drug development. This document outlines detailed protocols for the most common and effective protecting groups, discusses the rationale behind their selection, and provides insights into reaction optimization.

Introduction: The Importance of N-Protection

In the synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. For a secondary amine like the one in piperidin-3-yl(pyridin-2-yl)methanone, N-protection is crucial to control its nucleophilicity and basicity. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups.

Selecting the Appropriate Protecting Group

The choice of an N-protecting group for piperidin-3-yl(pyridin-2-yl)methanone depends on the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps. The most common and versatile protecting groups for this purpose are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).

Table 1: Comparison of Common N-Protecting Groups for piperidin-3-yl(pyridin-2-yl)methanone

Protecting GroupReagentTypical ConditionsCleavage ConditionsStability
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., TEA, DIPEA), DCM or THF, RTStrong acid (e.g., TFA, HCl in dioxane)Stable to hydrogenation, mild base.
Cbz Benzyl chloroformateBase (e.g., NaHCO₃, K₂CO₃), Dioxane/H₂O, 0°C to RTCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and mildly basic conditions.
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃), Dioxane/H₂O, RTPiperidine in DMFStable to acidic conditions and hydrogenation.

Experimental Protocols

The following are detailed, step-by-step protocols for the N-protection of piperidin-3-yl(pyridin-2-yl)methanone with Boc, Cbz, and Fmoc protecting groups.

N-Boc Protection Protocol

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its stability under a wide range of conditions, yet it is easily removed with acid.

Workflow for N-Boc Protection

A Dissolve piperidin-3-yl(pyridin-2-yl)methanone and TEA in DCM B Add (Boc)₂O dropwise at 0°C A->B C Stir at room temperature for 12-18 hours B->C D Monitor reaction by TLC or LC-MS C->D E Aqueous work-up (wash with water and brine) D->E F Dry over Na₂SO₄, filter, and concentrate E->F G Purify by column chromatography F->G

Caption: Step-by-step workflow for the N-Boc protection.

Detailed Procedure:

  • To a solution of piperidin-3-yl(pyridin-2-yl)methanone (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (TEA, 1.5 eq).

  • The solution is cooled to 0°C in an ice bath.

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a minimal amount of DCM is added dropwise over 10 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water and the organic layer is separated.

  • The aqueous layer is extracted with DCM (2 x 10 mL/mmol).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the N-Boc protected product.

N-Cbz Protection Protocol

The Cbz group is another popular choice, particularly when acidic conditions need to be avoided during deprotection. It is stable to a variety of conditions but can be selectively removed by catalytic hydrogenation.

Workflow for N-Cbz Protection

A Dissolve piperidin-3-yl(pyridin-2-yl)methanone in 1,4-Dioxane/Water B Add NaHCO₃ or K₂CO₃ A->B C Add Benzyl chloroformate dropwise at 0°C B->C D Stir at room temperature for 4-6 hours C->D E Monitor reaction by TLC or LC-MS D->E F Extract with Ethyl Acetate E->F G Wash with water and brine, dry over Na₂SO₄ F->G H Concentrate and purify by column chromatography G->H

Caption: Step-by-step workflow for the N-Cbz protection.

Detailed Procedure:

  • Piperidin-3-yl(pyridin-2-yl)methanone (1.0 eq) is dissolved in a mixture of 1,4-dioxane and water (1:1, 10 mL/mmol).

  • Sodium bicarbonate (NaHCO₃, 2.0 eq) is added to the solution.

  • The mixture is cooled to 0°C in an ice bath.

  • Benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise, ensuring the temperature remains below 5°C.

  • The reaction is stirred at room temperature for 4-6 hours.

  • Reaction completion is monitored by TLC or LC-MS.

  • The mixture is diluted with water and extracted with ethyl acetate (3 x 15 mL/mmol).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography (eluent: ethyl acetate/hexanes) to yield the N-Cbz protected piperidine.

N-Fmoc Protection Protocol

The Fmoc group is particularly useful in peptide synthesis and other applications where a base-labile protecting group is required. It is stable to acidic conditions and hydrogenation.

Workflow for N-Fmoc Protection

A Suspend piperidin-3-yl(pyridin-2-yl)methanone in 1,4-Dioxane/Water B Add NaHCO₃ A->B C Add Fmoc-Cl or Fmoc-OSu at room temperature B->C D Stir at room temperature for 12-16 hours C->D E Monitor reaction by TLC or LC-MS D->E F Dilute with water and extract with Ethyl Acetate E->F G Wash with brine, dry over MgSO₄ F->G H Concentrate and purify by chromatography G->H

Caption: Step-by-step workflow for the N-Fmoc protection.

Detailed Procedure:

  • Piperidin-3-yl(pyridin-2-yl)methanone (1.0 eq) is suspended in a 1:1 mixture of 1,4-dioxane and water (15 mL/mmol).

  • Sodium bicarbonate (NaHCO₃, 2.0 eq) is added, and the mixture is stirred vigorously.

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) is added portion-wise at room temperature.

  • The reaction is stirred for 12-16 hours at room temperature.

  • Progress is monitored by TLC or LC-MS.

  • After completion, the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL/mmol).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography (eluent: ethyl acetate/hexanes) to give the N-Fmoc protected product.

Deprotection Strategies

The choice of protecting group is intrinsically linked to the deprotection strategy. The following diagram illustrates the selective deprotection pathways for the discussed N-protecting groups.

Deprotection Pathways

A N-Protected Piperidine B N-Boc A->B (Boc)₂O C N-Cbz A->C Cbz-Cl D N-Fmoc A->D Fmoc-Cl E Piperidin-3-yl(pyridin-2-yl)methanone B->E TFA or HCl C->E H₂, Pd/C D->E Piperidine/DMF

Caption: Selective deprotection routes for N-Boc, N-Cbz, and N-Fmoc.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If the reaction does not go to completion, consider adding a slight excess of the protecting group reagent or extending the reaction time. Ensure the base used is not sterically hindered and is of good quality.

  • Side Reactions: The pyridin-2-yl ketone moiety is generally stable under these conditions. However, with very strong bases or nucleophiles, side reactions at the carbonyl group are possible, though unlikely with the recommended protocols.

  • Purification Challenges: The polarity of the protected products will be significantly different from the starting material. Adjust the eluent system for column chromatography accordingly. A gradient elution is often beneficial.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Organic Chemistry Portal. Protection of Amines. [Link]

  • Benzyl Chloroformate information from PubChem. [Link]

Application Note: Microwave-Assisted Synthesis of Pyridyl-Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridyl-piperidine framework is a privileged pharmacophore ubiquitous in modern drug discovery, frequently serving as a core scaffold in kinase inhibitors, GPCR ligands, and antimicrobial agents [4]. Constructing this C–N bond via conventional thermal heating often requires extended reaction times (12–48 hours) and harsh conditions that can lead to product degradation or poor regioselectivity.

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By leveraging direct dielectric heating, MAOS drastically reduces reaction times to mere minutes while enhancing yield and purity [3]. This application note provides drug development professionals with a comprehensive, self-validating guide to synthesizing pyridyl-piperidines using two distinct microwave-assisted strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination (BHA) .

Mechanistic Rationale: The Microwave Advantage

Successful synthesis requires aligning the electronic properties of the starting materials with the correct synthetic pathway.

  • SNAr Pathway (C-2 and C-4 Halopyridines): Halogens at the 2- or 4-position of the pyridine ring are highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen. Microwave irradiation directly couples with the high dipole moments of the polar reactants (piperidine and halopyridine), causing rapid localized superheating. This accelerates the formation of the critical Meisenheimer complex, driving the SNAr reaction to completion in minutes without the need for transition metal catalysts [1].

  • Buchwald-Hartwig Pathway (C-3 Halopyridines): The C-3 position is electronically unactivated, rendering SNAr ineffective. Palladium-catalyzed cross-coupling is required. Under conventional heating, the strong bases and high temperatures necessary for this transformation often trigger side reactions, such as aryne formation, leading to regioisomeric mixtures. Microwave irradiation circumvents this by selectively activating the highly polar Ar–Pd–Br intermediate. This specific non-thermal/dielectric effect lowers the activation energy for the reductive elimination step, yielding a single, pure regioisomer [2].

Strategic Decision Matrix

MAOS_Workflow Start Halopyridine + Piperidine Starting Materials Analyze Analyze Halogen Position (Electronic Activation) Start->Analyze Path_SNAr C-2 or C-4 Position (Electron-Deficient) Analyze->Path_SNAr Activated Path_BHA C-3 Position (Unactivated) Analyze->Path_BHA Unactivated Cond_SNAr Microwave SNAr Solvent-free or Ethylene Glycol 130-150°C, 15-30 min Path_SNAr->Cond_SNAr Cond_BHA Microwave Buchwald-Hartwig Pd-Catalyst, Base, Toluene 100-120°C, 15-30 min Path_BHA->Cond_BHA Mech_SNAr Direct Dielectric Heating of Polar Reactants Cond_SNAr->Mech_SNAr Mech_BHA Selective Activation of Polar Ar-Pd-Br Intermediate Cond_BHA->Mech_BHA Product Pyridyl-Piperidine Target Scaffold Mech_SNAr->Product Mech_BHA->Product

Decision matrix and mechanistic pathways for microwave-assisted pyridyl-piperidine synthesis.

Validated Experimental Protocols

Protocol A: Catalyst-Free Microwave SNAr (For 2- or 4-Halopyridines)

Causality Note: Ethylene glycol is utilized as the solvent because its high loss tangent (tan δ = 1.35) makes it an excellent microwave absorber, facilitating rapid heating while its high boiling point prevents dangerous over-pressurization.

  • Preparation: In a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol) and piperidine (3.0 mmol). The excess piperidine acts as both the nucleophile and the acid scavenger.

  • Solvent Addition: Add 2.0 mL of anhydrous ethylene glycol. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Parameters:

    • Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 30 minutes

    • Power: Dynamic (Max 200 W)

    • Cooling: Compressed air cooling until T < 40 °C.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Diagnostic: The disappearance of the m/z peak for 2-chloropyridine and the emergence of the [M+H]⁺ peak for the product validates the reaction. If starting material >5% remains, verify the IR temperature sensor calibration of the microwave and re-irradiate for 10 minutes.

  • Workup: Dilute the mixture with 15 mL of distilled water to crash out the product. Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination (For 3-Halopyridines)

Causality Note: Sodium tert-butoxide (NaOtBu) is essential to deprotonate the coordinated piperidine, forcing the reductive elimination of the product from the palladium center. Toluene is used as a low-microwave-absorbing solvent to ensure the microwave energy selectively heats the polar catalytic intermediates rather than the bulk solvent [2].

  • Preparation (In Glovebox or under N₂): To a 10 mL microwave vial, add 3-bromopyridine (1.0 mmol), piperidine (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), BINAP (0.075 mmol, 7.5 mol%), and NaOtBu (1.5 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous, degassed toluene. Seal the vial securely.

  • Microwave Parameters:

    • Temperature: 110 °C

    • Ramp Time: 3 minutes

    • Hold Time: 20 minutes

    • Power: Dynamic (Max 150 W)

  • Self-Validation Checkpoint: Observe the reaction mixture post-irradiation.

    • Diagnostic: A color shift from pale yellow to dark amber/red indicates healthy Pd-complex turnover. The presence of a heavy black precipitate (Pd black) indicates catalyst degradation due to oxygen ingress or localized thermal runaway. If Pd black is observed alongside low conversion via TLC, discard the batch and rigorously degas the toluene for the next run.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium residues, eluting with ethyl acetate. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data & Benchmarking

The following table summarizes the performance metrics of microwave-assisted synthesis against conventional thermal batch methods, demonstrating the superior efficiency of MAOS.

Reaction TypeSubstratesHeating MethodTemp (°C)TimeYield (%)Regiopurity
SNAr 2-Chloropyridine + PiperidineConventional Oil Bath13024 h45 - 60%High
SNAr 2-Chloropyridine + PiperidineMicrowave (MAOS) 15030 min 85 - 95% High
BHA 3-Bromopyridine + PiperidineConventional Oil Bath11018 h50%Mixed (Aryne side-products)
BHA 3-Bromopyridine + PiperidineMicrowave (MAOS) 11020 min 96% >99% (Pure)

Data aggregated from comparative studies on halopyridine amination [1, 2].

References

  • Title: Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions Source: ResearchGate URL: [Link]

  • Title: Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid Source: RSC Publishing URL: [Link]

  • Title: Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up Source: ACS Publications URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Preventing Over-Reduction During Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the catalytic hydrogenation of pyridines to piperidines. While the goal of this synthesis is the full saturation of the pyridine ring, the term "over-reduction" in this context refers to two critical chemoselectivity failures:

  • Ring-Opening (Hydrogenolysis): The undesired cleavage of the newly formed C-N bond in the piperidine product, yielding acyclic alkylamines[1].

  • Peripheral Functional Group Reduction: The accidental reduction of sensitive substituents (e.g., dehalogenation, benzyl cleavage, or ketone reduction) due to the harsh conditions required to break pyridine's aromaticity[2].

This guide provides a self-validating framework to troubleshoot these issues, grounded in mechanistic causality and field-proven protocols.

Mechanistic Overview: The Over-Reduction Paradox

Pathway A Substituted Pyridine (Starting Material) B Tetrahydropyridine (Intermediate) A->B +H2 Catalyst E Dehalogenated/Reduced Side-Chain A->E Unselective Catalyst (e.g., Pd/C) C Piperidine (Target Product) B->C +H2 Controlled D Acyclic Amine (Ring-Opening) C->D Harsh Conditions (Hydrogenolysis)

Mechanistic pathways in pyridine hydrogenation showing target synthesis vs. over-reduction.

Troubleshooting Guide & FAQs

FAQ 1: My GC-MS shows a +8 amu mass increase instead of the expected +6 amu. What is happening?

Diagnosis: You are observing ring-opening hydrogenolysis. The pyridine (+6H) was successfully reduced to piperidine, but the reaction conditions caused a subsequent C-N bond cleavage (+2H), forming an acyclic amine (e.g., pentylamine)[1].

Causality: Pyridine strongly coordinates to metal catalysts via its nitrogen lone pair, effectively poisoning the catalyst surface. To force the reaction to completion, chemists often increase the temperature and hydrogen pressure. However, these aggressive conditions provide the exact activation energy required for C-N bond hydrogenolysis[1].

Solution: Do not increase the temperature; instead, alter the substrate's electronics. Add a stoichiometric amount of acid (e.g., glacial acetic acid or HCl). Protonating the nitrogen forms a pyridinium salt, which prevents the lone pair from strongly coordinating to and deactivating the catalyst[2]. This allows the reduction to proceed smoothly at lower temperatures, effectively bypassing the activation energy threshold for ring-opening[2].

FAQ 2: I am trying to synthesize a chloropiperidine from a chloropyridine, but I am losing the chlorine atom. How do I maintain chemoselectivity?

Diagnosis: You are experiencing hydrodehalogenation, a common form of peripheral over-reduction.

Causality: If you are using Palladium on Carbon (Pd/C), you are deploying a catalyst that is highly active for oxidative addition into C-Cl and C-Br bonds. The activation energy for Pd-mediated dehalogenation is often lower than that for pyridine ring saturation.

Solution: Switch your catalyst. Platinum oxide (PtO₂, Adams' catalyst) in acidic media, or Rhodium-based catalysts (e.g., Rh/C or Rh₂O₃), are significantly more chemoselective. Rhodium, in particular, is highly effective for reducing the pyridine ring under mild conditions (e.g., 5 bar H₂, 40 °C) while leaving halogens, esters, and amides intact[3].

Workflow Start Issue: Over-Reduction Detected Q1 Is it Ring-Opening or Functional Group Reduction? Start->Q1 Ring Ring-Opening (C-N Cleavage) Q1->Ring FG Functional Group Reduction Q1->FG Sol1 Lower Temp/Pressure Use Rh/C or PtO2 Ring->Sol1 Sol2 Add Acid (HCl/AcOH) to Protonate N Ring->Sol2 Sol3 Switch Catalyst (Avoid Pd/C for Halogens) FG->Sol3

Troubleshooting workflow for identifying and resolving over-reduction in piperidine synthesis.

Catalyst Selection & Chemoselectivity Data

To build a self-validating system, use the following matrix to select the appropriate catalyst based on your substrate's functional groups.

Catalyst SystemTypical ConditionsChemoselectivity ProfileRisk of Over-Reduction (Ring-Opening)
Pd/C + H₂ 50-80 °C, 30-50 barPoor for halogens/benzyls. Good for simple pyridines.High (if pushed to high temperatures)
PtO₂ (Adams') + AcOH 25-50 °C, 1-10 barExcellent for halogens. Reduces nitro groups.Low (acidic media prevents poisoning)
Rh/C or Rh₂O₃ + H₂ 40-60 °C, 5-10 barExcellent for halogens, esters, and amides[3].Very Low (operates under mild conditions)
Ru/C + H₂ 100+ °C, 70+ barPoor. Used only for highly unreactive, sterically hindered substrates.High (due to extreme conditions required)

Standard Operating Procedure: Selective Hydrogenation of Substituted Pyridines

To ensure reproducibility and avoid over-reduction, follow this validated protocol using PtO₂ in acidic media[1].

Step-by-Step Methodology:

  • Preparation: In a high-pressure reactor (e.g., Parr shaker), dissolve the substituted pyridine (1.0 equiv) in glacial acetic acid (0.1 M concentration). Note: The acidic solvent is critical to protonate the nitrogen and prevent catalyst poisoning[2].

  • Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst) at 1–5 mol% relative to the substrate[1].

  • Purging: Seal the reactor. Purge the system with inert gas (N₂ or Argon) three times, followed by three purges with H₂ gas to ensure an oxygen-free environment.

  • Hydrogenation: Pressurize the reactor with H₂ to 3–5 bar. Stir vigorously at room temperature (20–25 °C). Critical: Do not exceed 50 °C to prevent hydrogenolysis.

  • Monitoring: Monitor the reaction via GC-MS or LC-MS every 2 hours. Look for the +6 amu product peak. Terminate the reaction immediately upon full consumption of the starting material to prevent extended exposure to the catalyst.

  • Workup: Carefully vent the H₂ gas and purge with N₂. Filter the mixture through a pad of Celite to remove the platinum catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Basify the residue using 2M NaOH (aq) to a pH of 10-11 to yield the free piperidine base. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate.

References

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Technical Support Center: Navigating Pyridine-Induced Catalyst Poisoning in Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, chemists, and process development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in catalytic hydrogenation: catalyst poisoning by pyridine and its derivatives. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the underlying chemical principles, empowering you to design more robust and successful hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction has stalled or is extremely sluggish. How do I know if pyridine poisoning is the cause?

The most common indicators of catalyst poisoning by nitrogen-containing heterocycles like pyridine include:

  • Drastically Reduced Reaction Rate: A reaction that should take a few hours might show minimal conversion even after 24 hours.[1]

  • Incomplete Conversion: The reaction proceeds partially and then stops, failing to reach full conversion of the starting material.

  • Increased Severity Requirements: You find that achieving a reasonable reaction rate requires significantly higher temperatures or hydrogen pressures than established literature procedures for similar functional groups.[1]

  • Substrate-Specific Failure: Hydrogenation of a similar substrate lacking the pyridine ring proceeds without issue, while the pyridine-containing analog fails under identical conditions.[2]

These symptoms strongly suggest that the pyridine nitrogen is interfering with the catalyst's active sites.

Q2: What is the scientific mechanism behind pyridine catalyst poisoning?

Catalyst poisoning by pyridine is a result of its fundamental electronic properties. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base.[2] Precious metal catalysts, such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru), have vacant d-orbitals and function as Lewis acids.

The poisoning mechanism proceeds as follows:

  • Strong Coordination: The pyridine nitrogen's lone pair strongly coordinates to the electron-deficient metal atoms on the catalyst surface.[3]

  • Active Site Blocking: This strong, often irreversible, adsorption blocks the active sites.[1][3]

  • Inhibition of Catalysis: With the active sites occupied by pyridine, the intended substrate and hydrogen can no longer access the catalytic surface, effectively halting the hydrogenation process.[3]

This interaction is a classic example of irreversible poisoning, where a strong chemical bond forms between the poison (pyridine) and the catalyst's active site.[1]

Q3: Are all hydrogenation catalysts equally affected by pyridine?

No, susceptibility to pyridine poisoning varies.

  • Highly Susceptible: Palladium (e.g., Pd/C) and Platinum (e.g., PtO₂) are highly effective for many hydrogenations but are also very sensitive to poisoning by basic nitrogen compounds.[3][4]

  • More Tolerant/Resistant: Rhodium (e.g., Rh/C, Rh₂O₃) and Ruthenium (e.g., Ru/C) catalysts often exhibit greater resistance to nitrogen poisoning and can be effective for hydrogenating substrates with pyridine rings, sometimes even hydrogenating the pyridine ring itself.[4][5]

The choice of catalyst support (e.g., carbon vs. alumina) can also play a role, as acidic supports can interact with the basic product, influencing its desorption and potential to act as a poison.[6]

Q4: My goal is to reduce a functional group without reducing the pyridine ring. What is my best strategy?

This is a common chemoselectivity challenge. The most robust and widely adopted strategy is to protonate the pyridine nitrogen with an acid.

By adding a stoichiometric equivalent of an acid (relative to the pyridine substrate), you convert the pyridine into a non-coordinating pyridinium salt.[7] The protonated nitrogen no longer has a lone pair of electrons available to bind to the catalyst, thus preventing poisoning and allowing the hydrogenation of the other functional group to proceed.[4][7]

Commonly used acids include:

  • Glacial Acetic Acid (can often be used as the solvent)[7]

  • Hydrochloric Acid (HCl)[7]

  • Sulfuric Acid (H₂SO₄)[7][8]

This approach effectively "hides" the poisoning nitrogen from the catalyst.

Visualizing the Poisoning and Mitigation Pathway

The following diagram illustrates the competition between the desired catalytic cycle and the poisoning pathway, as well as the acidic additive intervention.

G cluster_0 Catalyst Surface (e.g., Pd/C) cluster_1 Reactants in Solution cluster_2 Products ActiveSite Active Site (Pd⁰) Ready for Catalysis PoisonedSite Poisoned Site Pyridine Adsorbed Product Desired Product (e.g., R-NH₂) ActiveSite->Product Catalysis PoisonedSite:f1->ActiveSite:f1 Inhibition Substrate Substrate (e.g., R-NO₂) Substrate->ActiveSite:f1 Successful Adsorption H2 H₂ H2->ActiveSite:f1 Successful Adsorption Pyridine Pyridine Moiety (Poison) Pyridine->ActiveSite:f1 Strong Coordination Pyridinium Pyridinium Salt (Inert) Pyridine->Pyridinium Protonation Acid Acidic Additive (H⁺A⁻) Acid->Pyridinium Protonation Pyridinium->ActiveSite:f1 No Coordination

Caption: Mechanism of pyridine poisoning and mitigation via protonation.

Troubleshooting Guides

Scenario 1: Reaction is slow or incomplete despite adding acid.

Possible Cause: Insufficient acid, inappropriate catalyst loading, or harsh conditions causing side reactions.

Troubleshooting Steps:

  • Verify Acid Stoichiometry: Ensure you have at least one full equivalent of acid for every pyridine nitrogen in your substrate molecule.

  • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes compensate for partial or slow deactivation.[7]

  • Optimize Reaction Conditions: Extremely high temperatures can sometimes lead to side reactions or catalyst degradation.[4] Conversely, if the reaction is clean but slow, a moderate increase in hydrogen pressure can enhance the rate of the desired hydrogenation relative to any potential catalyst inhibition.[4]

  • Change the Acid: If using a weak acid like acetic acid, consider switching to a stronger acid like HCl or H₂SO₄ for more complete protonation of the pyridine nitrogen.[7]

Scenario 2: The pyridine ring is being reduced along with my target functional group.

Possible Cause: The catalyst and conditions are too aggressive for the desired chemoselectivity.

Troubleshooting Steps:

  • Catalyst Choice: You may be using a catalyst that is too active for pyridine ring reduction, such as Rhodium or Ruthenium.[5] Switch to a less aggressive catalyst like Palladium on Carbon (Pd/C), which is often more selective for functional groups like nitro or alkene reductions in the presence of an acid.[7]

  • Milder Conditions: Reduce the hydrogen pressure and temperature. Milder conditions often favor the reduction of more labile functional groups over the aromatic pyridine ring.[7]

  • Controlled Poisoning: In some advanced applications, pyridine itself can be intentionally added in small amounts to a reaction to increase selectivity by poisoning the most active catalyst sites, thereby preventing over-reduction.[9] This is a delicate balance and requires careful optimization.

Data & Protocols

Table 1: Catalyst Performance Comparison for Hydrogenation of 4-Nitrostyrene with a Pyridine Additive

The following table presents illustrative data on the hydrogenation of a model substrate in the presence of a pyridine-based poison, demonstrating the effectiveness of the acidic additive strategy.

Catalyst (5 mol%)Additive (1.1 eq)SolventH₂ Pressure (bar)Time (h)Conversion of 4-Nitrostyrene
10% Pd/CNoneEthanol412< 5%
10% Pd/C Acetic Acid Ethanol 4 3 >99%
PtO₂NoneEthanol412~10%
PtO₂ Acetic Acid Ethanol 4 4 >99%
5% Rh/CNoneEthanol48~40% (Mixture of products)

This is representative data based on established chemical principles.

Experimental Protocol: Selective Hydrogenation of a Nitro Group in a Pyridine-Containing Molecule

This protocol outlines a general procedure for the selective reduction of a nitro group while preventing catalyst poisoning by a pyridine ring.

Materials:

  • Pyridine-containing nitro-substrate (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Solvent (e.g., Ethanol, Methanol, or Glacial Acetic Acid)

  • Acidic Additive (e.g., Glacial Acetic Acid or a solution of HCl in a compatible solvent)

  • Hydrogenation vessel (e.g., Parr shaker or a thick-walled flask)

  • Hydrogen source (high-purity H₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add the pyridine-containing substrate (1.0 mmol) and the 10% Pd/C catalyst (5-10 mol%). If the catalyst is pyrophoric, handle it under an inert atmosphere.[1]

  • Solvent and Additive Addition: Add a suitable solvent (e.g., 10 mL of ethanol).[7] If not using acetic acid as the primary solvent, add a stoichiometric equivalent (1.0-1.1 mmol) of the chosen acid. Stir briefly to ensure dissolution/suspension.[7]

  • System Purge: Seal the reaction vessel. Purge the system by evacuating the atmosphere and backfilling with an inert gas. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Carefully evacuate the inert gas and backfill the vessel with hydrogen gas to the desired pressure (e.g., 4 bar or 50 psi).[4] Repeat this hydrogen purge cycle 2-3 times.

  • Reaction: Begin vigorous stirring to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).[1] Monitor the reaction by hydrogen uptake or by analyzing aliquots via TLC, GC, or LC-MS.[4]

  • Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake or analytical monitoring), carefully vent the excess hydrogen and purge the vessel with inert gas.[1]

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of celite or a similar filter aid to remove the heterogeneous catalyst.[4]

  • Isolation: The product can now be isolated from the filtrate using standard extraction and purification techniques.

This guide is intended to provide a strong foundation for addressing catalyst poisoning by pyridine. Always consult the relevant safety data sheets (SDS) for all chemicals and operate high-pressure equipment with appropriate caution and training.

References

  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Available at: [Link]

  • Hegedűs, L., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at: [Link]

  • Anonymous. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Available at: [Link]

  • Anonymous. (2019). Catalysts Deactivation, Poisoning and Regeneration. MDPI. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. Available at: [Link]

  • Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. ResearchGate. Available at: [Link]

  • Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts. Scielo. Available at: [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available at: [Link]

  • Akita, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. Available at: [Link]

  • Hegedűs, L., et al. (2025). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of Piperidine-Pyridine Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Breaking Piperidine-Pyridine Azeotropes and High-Purity Isolation Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Version: 2.4 (Current)

Executive Summary & Diagnostic

The Core Problem: Researchers often attempt to separate piperidine (bp 106°C) and pyridine (bp 115°C) via standard fractional distillation, only to find the purity stalls at ~92%.[1]

The Cause: Piperidine and pyridine form a positive azeotrope at atmospheric pressure.[2]

  • Azeotrope Boiling Point: ~106.1°C[1][2][3]

  • Composition: ~92% Piperidine / 8% Pyridine[1][3][4]

  • Implication: Once your mixture reaches this ratio, vapor and liquid compositions are identical.[2] No amount of theoretical plates or reflux ratio will separate them further by simple rectification.[5]

The Solution Strategy: To break this azeotrope, you must exploit the massive difference in basicity (


)  or introduce a ternary entrainer .
Quick Reference Data
PropertyPiperidinePyridineThe Azeotrope
Structure Saturated (Alicyclic) Secondary AmineAromatic Tertiary AmineBinary Mixture
Boiling Point (760 mmHg) 105.8°C115.3°C106.1°C

(Conjugate Acid)
11.22 (Strong Base)5.23 (Weak Base)N/A
Hybridization (N)


N/A

Method A: The Chemical Separation (Recommended for High Purity)

Best For: Lab-scale (<5L), high-purity requirements (>99.5%), and removal of trace pyridine.[2]

The Mechanism: This method exploits the 6-unit log scale difference in basicity. By adjusting the pH to ~6.0–7.0, Piperidine (strong base) is fully protonated and trapped in the water phase, while Pyridine (weak base) remains largely unprotonated and partitions into the organic phase.

Protocol: The "pH Swing" Extraction

Note: Perform all steps in a fume hood.[2] Pyridine is toxic and has a distinct, unpleasant odor.

  • Dissolution: Dissolve the crude piperidine/pyridine mixture in a non-polar solvent (e.g., Dichloromethane or Diethyl Ether). Use a 1:4 ratio (mixture:solvent).[2]

  • Acid Wash (The Separation Step):

    • Prepare a buffer or dilute acid solution (e.g., 5% HCl or Acetate buffer) adjusted to pH 6.0 .[2]

    • Wash the organic layer with this aqueous solution.

    • Result: Piperidine-H+ moves to the Aqueous Layer .[2] Pyridine stays in the Organic Layer .[2]

    • Repeat wash 2x.[6][7]

  • Isolation of Pyridine (Optional): Evaporate the organic layer to recover Pyridine.

  • Recovery of Piperidine:

    • Take the combined Aqueous Layers .[2]

    • Cool on ice. Slowly basify with 10M NaOH until pH > 12.

    • Result: Piperidine deprotonates and oils out of the water.

  • Final Extraction: Extract the basic aqueous layer with fresh Dichloromethane (3x).[2]

  • Drying & Distillation: Dry over solid KOH (pellets) or

    
    . Filter and distill.[3][6][8][9][10]
    
Workflow Visualization

G Start Crude Mixture (Piperidine + Pyridine) Step1 Dissolve in DCM Start->Step1 Step2 Add Dilute Acid (Target pH 6.0) Step1->Step2 Sep Phase Separation Step2->Sep OrgLayer Organic Layer (Contains Pyridine) Sep->OrgLayer Pyridine remains free base AqLayer Aqueous Layer (Contains Piperidine-HCl) Sep->AqLayer Piperidine protonates Basify Add NaOH (pH > 12) AqLayer->Basify Extract Extract with DCM Dry & Distill Basify->Extract Final Pure Piperidine (>99.5%) Extract->Final

Figure 1: The pH Swing Extraction logic. By targeting pH 6, the strong base (Piperidine) is selectively ionized.

Method B: Azeotropic Distillation (Industrial/Scale-Up)

Best For: Large scale (>10L) where liquid-liquid extraction volumes are prohibitive.[2]

The Mechanism: Since simple distillation fails, we add a third component ("entrainer") that forms a new azeotrope with one of the components (usually water or a hydrocarbon) to disrupt the Piperidine-Pyridine interaction.

Entrainer Choice: Water or Toluene .[2]

  • Water forms azeotropes with both bases, but the boiling points differ slightly (Piperidine-Water: 92.8°C vs. Pyridine-Water: 93.6°C).[2] This is often insufficient for perfect separation but effective for bulk removal.[6]

  • Benzene/Toluene: Historically, benzene was used to dehydrate and separate, but toluene is the modern safety standard.

Protocol: Water Entrainment (Steam Distillation Variant)
  • Charge: Add water to the mixture (Ratio ~1:1 by volume).

  • Distillation: Use a high-efficiency column (e.g., Vigreux or packed column).

  • Fractions:

    • Fraction 1 (92–93°C): Predominantly Piperidine-Water azeotrope.[2]

    • Fraction 2 (93–95°C): Mixed azeotropes (Transition).[2]

    • Fraction 3 (>95°C): Pyridine-rich aqueous phase.[2]

  • Drying: The collected Piperidine-Water azeotrope (approx 65% Piperidine) must be dried.[2]

    • Caution: Do not use standard silica (it is acidic and will bind the amine).[2]

    • Use: Solid KOH or NaOH pellets.[2][7] The amine will separate as an oil layer on top of the caustic brine.

Troubleshooting & FAQs

Q1: My distilled piperidine has a yellow tint. Is it impure?

A: Yes, but likely not from pyridine.[2]

  • Cause: Piperidine oxidizes rapidly in air to form N-oxides and other degradation products.[2]

  • Fix: Redistill under inert atmosphere (

    
     or Ar). Add a small amount of reducing agent (like 
    
    
    
    ) or simply dry over KOH pellets prior to the final distillation.[2] Store in amber glass under argon.
Q2: I tried the acid wash (Method A), but my yield is low. Where did the Piperidine go?

A: You likely did not basify the aqueous layer enough.[2]

  • Check: Piperidine is a strong base (

    
     11.2).[2][11] If you basify to pH 10, a significant portion is still protonated (salt form) and stays in the water.
    
  • Correction: You must drive the pH to >12 (ideally 14) using concentrated NaOH pellets or 50% w/w solution to force 100% of the piperidine into the free-base oil form for extraction.

Q3: Can I use simple rotary evaporation to separate them?

A: No.

  • Because of the azeotrope (106.1°C), "rotavapping" will simply co-distill both components until the flask is empty or the azeotropic ratio is broken. You will not achieve separation.

Q4: Why not use Acetylation to remove Pyridine?

A: You can, but it consumes reagents.[2]

  • Method: Add Acetic Anhydride.[2] Piperidine (secondary amine) reacts to form N-Acetylpiperidine (Amide, bp > 220°C).[2] Pyridine (tertiary amine) does not react.[2]

  • Distillation: You can then easily distill pure Pyridine off the N-Acetylpiperidine.[2]

  • Drawback: To get your Piperidine back, you must hydrolyze the amide (reflux with strong acid/base), which is energy-intensive. Method A (pH swing) is superior for recovering both components.[2]

Decision Matrix

Use this logic flow to determine the correct protocol for your specific situation.

DecisionTree Start Start: Piperidine/Pyridine Mix Check1 Is Pyridine > 10%? Start->Check1 Check2 Scale? Check1->Check2 Yes MethodA Method A: pH Swing Extraction Check1->MethodA No (Trace impurity) Check2->MethodA Lab Scale (<5L) MethodB Method B: Azeotropic Distillation (Water/Toluene) Check2->MethodB Process Scale (>10L) MethodC Method C: Derivatization (Acetic Anhydride) MethodA->MethodC If pH separation fails (Rare)

Figure 2: Workflow selection based on impurity load and scale.

References

  • Engel, K. H. (1944).[2] Purification of Piperidine. US Patent 2,363,159.[2] Allied Chemical & Dye Corp. Link

  • Stasse, H. L. (1944).[2] Process for Purifying Piperidine. US Patent 2,363,157.[2] Allied Chemical & Dye Corp. Link

  • Horsley, L. H. (1973).[2] Azeotropic Data III. American Chemical Society.[2][12] (Confirming Piperidine-Pyridine azeotrope at 106.1°C). Link

  • Lide, D. R. (2009).[2] CRC Handbook of Chemistry and Physics. 90th Edition.[2] (Source for

    
     and Boiling Point data). Link
    
  • BenchChem Technical Support . (2025). Piperidine Purification and Isolation Guide. Link

Sources

Improving yield of piperidin-3-yl(pyridin-2-yl)methanone Grignard addition

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heterocycle Coupling Optimization Ticket Subject: Improving yield of piperidin-3-yl(pyridin-2-yl)methanone via Grignard addition. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

Synthesizing piperidin-3-yl(pyridin-2-yl)methanone is a deceptively difficult transformation. It involves coupling two nitrogenous heterocycles, each presenting unique chemical hazards:

  • The Piperidine (Electrophile): Contains a secondary amine that is acidic (

    
    ) and will quench Grignard reagents immediately if unprotected.
    
  • The Pyridine (Nucleophile): 2-Pyridyl Grignard reagents are thermally unstable and prone to homocoupling (dimerization) to form 2,2'-bipyridyl.

  • The Coupling: Standard Grignard additions to esters often result in "over-addition" to the tertiary alcohol.

The Solution: You must switch from classical Grignard generation to Knochel’s Turbo Grignard (


)  exchange method and utilize a Weinreb Amide  intermediate. This guide details the optimized protocol.

Part 1: The "Golden Path" Protocol

Do not deviate from these parameters without first consulting the Troubleshooting section.

Phase A: Substrate Preparation (The Electrophile)

You cannot use a bare piperidine ester. You must use the N-Boc-protected Weinreb Amide .

  • Compound: tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate.

  • Why: The N-Boc group prevents proton quenching. The Weinreb functionality (

    
    ) forms a stable chelate with the magnesium, preventing the Grignard from adding a second time.
    
Phase B: Turbo Grignard Generation (The Nucleophile)

Classical generation (Mg turnings + 2-bromopyridine) fails due to slow initiation and rapid decomposition.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • 
     (1.1 equiv, "Turbo Grignard" solution in THF)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Drying: Flame-dry a 3-neck flask under Argon flow.

  • Cooling: Charge with 2-bromopyridine and THF. Cool to -20°C . Crucial: Do not cool to -78°C yet; the exchange is too slow.

  • Exchange: Add

    
     dropwise. Stir at -15°C to -20°C for 30 minutes .
    
    • Checkpoint: The solution should turn a dark, clear color. If precipitation occurs, warm slightly to -10°C to redissolve.

  • Ready: You now have a solution of 2-pyridylmagnesium chloride-lithium chloride complex.

Phase C: The Coupling
  • Cooling: Cool the generated Grignard solution to -40°C .

  • Addition: Dissolve your N-Boc-Weinreb amide (0.8 equiv relative to pyridine) in THF and add it slowly to the Grignard solution.

  • Warm-up: Allow the reaction to warm to 0°C over 2 hours.

    • Mechanism:[1][2][3][4] The Magnesium atom coordinates between the carbonyl oxygen and the Weinreb nitrogen, "locking" the intermediate.

  • Quench: Quench with saturated aqueous

    
     (or citric acid if Boc stability is a concern, though 
    
    
    
    is usually fine).
  • Workup: Extract with EtOAc. The product is the ketone.[5][6]

Part 2: Visualizing the Workflow

The following decision tree outlines the critical control points where yields are typically lost.

GrignardOptimization Start Start: Synthesis of Piperidin-3-yl(pyridin-2-yl)methanone CheckProt Is Piperidine Nitrogen Protected (e.g., N-Boc)? Start->CheckProt Fail1 FAILURE: Grignard Quench. Protonation by NH kills reagent. CheckProt->Fail1 No CheckElectrophile Electrophile Type? CheckProt->CheckElectrophile Yes Ester Methyl/Ethyl Ester CheckElectrophile->Ester Ester Weinreb Weinreb Amide (N-OMe, N-Me) CheckElectrophile->Weinreb Weinreb Fail2 FAILURE: Double Addition. Forms Tertiary Alcohol. Ester->Fail2 CheckGrignard Grignard Generation Method? Weinreb->CheckGrignard MgTurnings Mg Turnings + 2-Br-Py CheckGrignard->MgTurnings Direct Insertion Turbo iPrMgCl·LiCl + 2-Br-Py (Halogen Exchange) CheckGrignard->Turbo Knochel Exchange Fail3 FAILURE: Low Yield. Homocoupling/Polymerization. MgTurnings->Fail3 Success SUCCESS: High Yield Ketone. Stable Tetrahedral Intermediate. Turbo->Success

Caption: Optimization logic flow. Green paths indicate the required protocol for high-yield synthesis.

Part 3: Troubleshooting & FAQs

Q1: My reaction turns black and I recover mostly starting material. What happened? A: The "black tar" is likely polymerized pyridine or bipyridyl species. This happens when 2-pyridyl Grignard is generated at temperatures that are too high (


) or via direct Mg insertion.
  • Fix: Switch to the Halogen-Metal Exchange method using

    
    . Ensure the exchange happens at -20°C .
    

Q2: Why use the Weinreb amide? Can't I just use the methyl ester? A: No. Pyridyl Grignards are aggressive nucleophiles. If you use an ester, the resulting ketone is more reactive than the starting ester. The Grignard will attack the ketone immediately, forming a tertiary alcohol (double addition).[7]

  • The Science: The Weinreb amide forms a stable 5-membered chelate with the Magnesium ion (

    
    ). This "tetrahedral intermediate" is stable in the reaction mixture and does not collapse to the ketone until you add the acid quench after the Grignard is consumed.
    

Q3: Can I use standard Isopropylmagnesium Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) without the Lithium Chloride (

)?
A: It is not recommended. The

in Knochel's reagent serves a structural role.[8] It breaks up the polymeric aggregates of the Grignard reagent, increasing the solubility of the resulting pyridyl-magnesium species. Without

, the 2-pyridyl Grignard may precipitate out of the THF, stalling the reaction.

Q4: I see a "double spot" on TLC for my product. Is it impure? A: Not necessarily. Piperidine derivatives often exist as rotamers (due to the N-Boc group or the amide bond).

  • Verification: Run a high-temperature NMR (e.g., at 50°C) or check LCMS. If the masses are identical, it is likely rotamers.

Part 4: Data Comparison (Methodology)

ParameterClassical MethodRecommended (Turbo) Method
Grignard Source Mg Metal + 2-Bromopyridine

+ 2-Bromopyridine
Temperature Reflux (initiation)-20°C (Exchange)
Electrophile Ester / NitrileWeinreb Amide
Major Side Product 2,2'-Bipyridyl (Dimer)None (Clean conversion)
Typical Yield 15 - 30%75 - 90%
Safety High exotherm riskControlled low-temp addition

References

  • Knochel, P., et al. (2004).[4] "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. Describes the preparation and utility of

    
     (Turbo Grignard) for sensitive heterocycles.
    
  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters. The foundational paper establishing the chemistry of Weinreb amides to prevent over-addition.

  • Knochel, P., et al. (2011). "Preparation of Functionalized Organomagnesium Reagents." Modern Organomagnesium Chemistry. Detailed protocols for pyridine-magnesium species stability.

Sources

Technical Support Center: Minimizing Racemization of Chiral Piperidin-3-yl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, handling, and purification of chiral piperidin-3-yl ketones (3-acylpiperidines). Designed for researchers and drug development professionals, this guide addresses the notorious stereochemical instability of the C3 position in these scaffolds and provides field-proven, self-validating protocols to maintain enantiomeric excess (ee).

Mechanistic Insight: The Root Cause of Racemization

To prevent racemization, we must first understand its causality. The stereocenter at the 3-position of a piperidin-3-yl ketone is highly labile because it is situated directly adjacent (


) to the ketone carbonyl. The C3 proton is unusually acidic. Under either basic or acidic conditions, this proton can be abstracted to form a planar, achiral enol or enolate intermediate.

Furthermore, the inductive electron-withdrawing effect of the adjacent piperidine nitrogen—especially when protonated—exacerbates the acidity of the C3 proton. Upon reprotonation, the proton can attack from either face of the planar intermediate, leading to a racemic mixture[1].

RacemizationMechanism R_Isomer (R)-Piperidin-3-yl Ketone (Chiral) Enolate Enol / Enolate Intermediate (Achiral, Planar) R_Isomer->Enolate -H+ (Base/Acid) Enolate->R_Isomer +H+ (Retention) S_Isomer (S)-Piperidin-3-yl Ketone (Chiral) Enolate->S_Isomer +H+ (Inversion) S_Isomer->Enolate -H+ (Base/Acid)

Mechanism of base/acid-catalyzed racemization via an achiral enolate intermediate.

Troubleshooting Guides & FAQs

Q1: I am observing a significant drop in enantiomeric excess (ee) during the N-Boc deprotection of my chiral piperidin-3-yl ketone. Why is this happening, and how can I fix it? A1: Strong acids, such as neat Trifluoroacetic Acid (TFA), catalyze enolization. The protonation of the ketone oxygen increases the electrophilicity of the carbonyl carbon, facilitating the loss of the


-proton to form an enol.
Solution: Switch to milder, anhydrous acidic conditions. A standard, field-proven alternative is using 4M HCl in anhydrous 1,4-dioxane at 0 °C[2]. The resulting hydrochloride salt helps stabilize the stereocenter by precipitating out of the solution, preventing further equilibration.

Q2: My compound is enantiopure after deprotection, but racemizes during the subsequent N-alkylation or amide coupling step. What is the cause? A2: Excessive use of organic bases (e.g., Triethylamine, DIPEA) during coupling or alkylation abstracts the


-proton, forming the enolate[2].
Solution: Minimize base equivalents. If you are neutralizing a hydrochloride salt, use exactly 1.0 to 1.05 equivalents of a sterically hindered base like DIPEA, and perform the addition dropwise at -20 °C to 0 °C. Avoid highly basic coupling additives; prefer neutral or mildly acidic coupling conditions.

Q3: Can racemization occur during purification on silica gel? A3: Yes. Standard silica gel has a slightly acidic surface (pH ~ 4.5–5.5), which can catalyze enolization over prolonged exposure. Conversely, adding excessive Et3N to the eluent creates a basic environment that also promotes epimerization. Solution: Minimize the time the compound spends on the column. For HPLC, use buffered mobile phases (e.g., ammonium acetate/formate at pH 6.5–7.0) rather than harsh modifiers like 0.1% TFA or 0.1% NH4OH.

Quantitative Data: Impact of Conditions on Stereochemical Integrity

The following table summarizes the typical ee retention profiles of (R)-piperidin-3-yl ketones under various common laboratory conditions, demonstrating the extreme sensitivity of the C3 stereocenter[3].

Reaction ConditionTemp (°C)Exposure Time (h)Initial ee (%)Final ee (%)System Recommendation
50% TFA in DCM25299.0< 50.0Avoid for sensitive ketones.
4M HCl in Dioxane0299.098.5Recommended for Boc removal.
2.0 eq DIPEA in DMF251299.0~ 60.0Avoid prolonged exposure to base.
1.0 eq DIPEA in DCM0499.098.0Acceptable for coupling steps.
Standard Silica Gel252499.085.0Caution : Minimize column time.

Validated Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . By incorporating specific checkpoints and cold-quenches, you can verify the integrity of your compound before proceeding to the next synthetic step.

Workflow Start Chiral Piperidin-3-yl Ketone Synthesis Workflow Deprotection 1. N-Deprotection (Use mild HCl/Dioxane, 0°C) Start->Deprotection Coupling 2. Amide Coupling / Alkylation (Avoid strong bases, use DIPEA sparingly) Deprotection->Coupling Purification 3. Purification (Neutral silica or buffered HPLC) Coupling->Purification Storage 4. Storage (Store as salt, -20°C) Purification->Storage

Optimized workflow for handling chiral piperidin-3-yl ketones to preserve enantiopurity.

Protocol A: Mild N-Boc Deprotection

Causality: Using anhydrous HCl in dioxane at low temperatures prevents the aqueous acid-catalyzed enolization pathway. The non-polar nature of dioxane forces the immediate precipitation of the free amine as a solid, unreactive HCl salt, physically removing it from the reactive solution phase[1].

  • Preparation: Dissolve the enantiopure N-Boc-piperidin-3-yl ketone (1.0 mmol) in anhydrous 1,4-dioxane (10 mL) under an inert atmosphere (N2 or Ar).

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Allow 10 minutes for temperature equilibration.

  • Acid Addition: Dropwise, add 4M HCl in 1,4-dioxane (3.0 mL, 12.0 mmol). Crucial step: Do not allow the internal temperature to rise above 5 °C.

  • Monitoring & Self-Validation: Stir at 0 °C for 1–2 hours. To validate stereochemical integrity during the run, take a 10 µL aliquot, neutralize it immediately into cold pH 7 phosphate buffer, extract with EtOAc, and analyze via chiral HPLC. The ee should remain >98%.

  • Isolation: Once complete, immediately remove the solvent under reduced pressure (water bath temperature < 25 °C). Triturate the resulting solid with cold, anhydrous diethyl ether to yield the hydrochloride salt. Store at -20 °C.

Protocol B: Base-Controlled N-Functionalization

Causality: Strict stoichiometric control of the base prevents the accumulation of unreacted amines in the mixture, which would otherwise act as general bases to deprotonate the C3 position[2].

  • Preparation: Suspend the piperidin-3-yl ketone hydrochloride salt (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) and cool to -20 °C.

  • Electrophile Addition: Add the electrophile (e.g., acyl chloride or alkyl halide) (1.05 mmol) directly to the cold suspension.

  • Controlled Neutralization: Dilute N,N-Diisopropylethylamine (DIPEA) (2.0 mmol) in 2 mL of DCM. Add this solution via a syringe pump over 30 minutes to the -20 °C reaction mixture.

  • Cold Quenching (Self-Validation): Upon completion (typically 1 hour), quench the reaction cold by adding saturated aqueous NH4Cl (5 mL). This immediately neutralizes any residual base, locking the stereocenter and preventing base-catalyzed racemization during the concentration phase.

  • Extraction: Extract with DCM, dry over Na2SO4, and concentrate at < 25 °C.

References

  • BenchChem. Avoiding racemization during the synthesis of chiral piperidine acids.2

  • White Rose Research Online. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.1

  • Universidade NOVA de Lisboa. Tofacitinib synthesis.3

Sources

Technical Support Center: Troubleshooting Pyridyl-Piperidine Salt Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Dual-Basicity" Trap

Pyridyl-piperidine scaffolds are ubiquitous in kinase inhibitors and GPCR ligands, yet they present a unique solubility paradox. You are likely encountering a situation where a salt form—theoretically designed to enhance bioavailability—is performing worse than the free base, or behaving erratically during dissolution.[1][2]

The core chemical challenge lies in the asymmetric basicity of the scaffold:

  • Piperidine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ).[2]
  • Pyridine Nitrogen (

    
    ):  Weakly basic (
    
    
    
    ).[2]

When you form a salt, you are navigating a complex equilibrium between mono-protonation (at the piperidine) and bis-protonation (at both).[2] The most common failures stem from pHmax violations (disproportionation) or Common Ion Effects , rather than intrinsic insolubility.[2]

This guide moves beyond generic advice to address the specific physicochemical failures of this scaffold.

Module 1: Diagnostic Workflow

Before adjusting solvents, you must diagnose the mechanism of precipitation. Use this decision tree to triage the issue.

TroubleshootingWorkflow Start START: Salt Precipitates or Fails to Dissolve CheckXRPD Step 1: Analyze Solid via XRPD/DSC Start->CheckXRPD IsCrystalline Is the precipitate crystalline? CheckXRPD->IsCrystalline CheckMP Step 2: Check Melting Point (DSC) IsCrystalline->CheckMP Yes (Sharp Peaks) Amorphous Issue: Oiling Out / Amorphous Conversion Action: Slow cooling, seeding, check impurities IsCrystalline->Amorphous No (Amorphous/Halo) HighMP MP > 200°C? CheckMP->HighMP MeasurePH Step 3: Measure Supernatant pH HighMP->MeasurePH No LatticeEnergy Issue: High Lattice Energy ('Brick Dust') Action: Switch counter-ion (break symmetry) HighMP->LatticeEnergy Yes IsPHHigh Is pH > pHmax? (Usually pH > 3-4) MeasurePH->IsPHHigh Disproportionation Issue: Salt Disproportionation Action: Acidify media, lower drug load IsPHHigh->Disproportionation Yes (Precipitate is Free Base) CommonIon Issue: Common Ion Effect Action: Switch to buffer, reduce acid molarity IsPHHigh->CommonIon No (Precipitate is Salt)

Figure 1: Diagnostic triage for identifying the root cause of solubility failure.

Module 2: The Disproportionation Hazard ( )

The Problem

You dissolve your pyridyl-piperidine salt (e.g., HCl salt) in water or a formulation vehicle.[2][3] It dissolves initially, then a solid precipitates within minutes.[2]

The Science

Pyridyl-piperidine salts are susceptible to disproportionation .[2] This occurs when the pH at the solid-liquid interface (microenvironmental pH) exceeds the


 of the salt.[4]
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : The specific pH where the solubility of the salt equals the solubility of the free base.[5]
    
  • Above this pH, the Free Base is the stable solid phase.[5]

  • Because the piperidine is strongly basic, it buffers the diffusion layer to a high pH, often driving the system above its own

    
    , causing the salt to shed its proton and precipitate as the free base.
    
Experimental Verification
  • Filter the precipitate.

  • Run XRPD or Raman: Compare the pattern to the known Free Base reference.[2]

  • Result: If the pattern matches the Free Base, you have a disproportionation issue, not an intrinsic solubility issue.[2]

Solution Strategy
VariableAdjustmentRationale
Buffer Capacity Use 50mM+ buffer (pH 3–4)Overwhelm the self-buffering capacity of the piperidine moiety.[2]
Excess Acid Add 1.1 – 1.5 eq of counter-ionPushes equilibrium toward the salt form (Caution: Watch for Common Ion Effect).
Salt Selection Switch to Sulfonate saltsMesylates/Tosylates often have lower

sensitivity than HCl salts.[2]

Module 3: The Common Ion Effect[7][8]

The Problem

"I added more acid (HCl) to dissolve the sample, but more solid precipitated."

The Science

This is counter-intuitive but common with hydrochloride salts of pyridyl-piperidines.[2] The Solubility Product (


) is constant:


[6]

If you add 0.1 N HCl, you are drastically increasing


.[2] To maintain 

, the concentration of

must decrease, forcing the salt out of solution.
Data: Solubility vs. Chloride Concentration

Hypothetical data for a Pyridyl-Piperidine HCl salt

Solvent System[Cl-] (M)Solubility (mg/mL)Observation
Water ~0.0115.4 Moderate solubility
0.01 N HCl 0.0114.8 Slight decrease
0.1 N HCl 0.12.1 Significant Drop (Common Ion Effect)
SGF (Simulated Gastric Fluid) ~0.12.5 Low due to high chloride content
Phosphate Buffer (pH 2) 0.035.0 High (Acidic pH, no common ion)

Recommendation: If using an HCl salt, do not use HCl to adjust pH.[2] Use Phosphoric acid or a non-common ion buffer.[2]

Module 4: "Brick Dust" Salts (Lattice Energy)

The Problem

The salt is highly crystalline, has a melting point >220°C, and is insoluble in almost everything, including water and DMSO.

The Science

Pyridyl-piperidine molecules are flat and rigid.[2] They stack efficiently (pi-pi stacking). When paired with a small, symmetric counter-ion (like Chloride or Sulfate), the crystal lattice becomes incredibly stable (High Lattice Energy).[2]

  • General Solubility Equation:

    
     (Melting Point).[2]
    
  • Higher

    
     = Lower Solubility.[2]
    
Protocol: Breaking the Lattice

To fix this, you must disrupt the crystal packing symmetry.

  • Switch to "Floppy" Counter-ions:

    • Mesylate (Methanesulfonate): Breaks planar stacking.[2]

    • Isethionate: Adds hydroxyl group for H-bonding with solvent.[2]

    • Gluconate/Lactate: Large, chiral anions that prevent tight packing.[2]

  • Formation of Amorphous Solid Dispersions (ASD):

    • If the crystal is too stable, abandon the crystalline salt.

    • Spray dry with HPMC-AS or PVP-VA to trap the drug in a high-energy amorphous state.[2]

FAQ: Rapid Troubleshooting

Q: My salt turned into a sticky oil at the bottom of the flask (Oiling Out). A: This is Liquid-Liquid Phase Separation (LLPS). It happens when the salt's melting point is depressed by the solvent/impurities below the experimental temperature.[7]

  • Fix: Do not cool rapidly.[2][8] Use a "temperature cycling" protocol (heat to dissolve

    
     cool slightly 
    
    
    
    heat again) to encourage ordered crystal growth.[2] Add 1% seed crystals at the metastable zone.[2]

Q: Can I make a bis-salt (2x HCl) to improve solubility? A: Theoretically, yes. Protonating the pyridine (pKa ~5) adds a second charge.[2] However, bis-salts are often extremely hygroscopic and unstable.[2] They tend to lose the second acid molecule (disproportionate) during drying or storage. A mono-salt is usually preferred for developability.[2]

Q: Why does my salt dissolve in DMSO but crash out when I add water? A: This is the "Kinetic Solubility" trap.[2] The drug is soluble in DMSO.[2] When water is added, the logP (lipophilicity) dominates, and the mixture becomes a poor solvent. Furthermore, the pH of water (approx 6-7) might be above the


, causing immediate conversion to the insoluble free base.
  • Fix: Dilute into an acidic buffer (pH 3), not pure water.[2]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][9]

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.[2]

  • Guerrieri, P., & Taylor, L. S. (2009).[2] Role of salt-excipient interactions on disproportionation in the solid-state.[1][2][4][5] Pharmaceutical Research, 26(8), 2015-2026.[2]

  • Black, S. N., et al. (2007).[2] Structure, solubility, screening, and synthesis of molecular salts.[2] Journal of Pharmaceutical Sciences, 96(5), 1053-1068.[2]

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[2] Trends in solubility of polymorphs: Predominance of stable forms.[2] Journal of Pharmaceutical Sciences, 94(5), 929-939.[2]

Sources

Removing metal catalyst residues from piperidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Metal Catalyst Residues from Piperidine Intermediates Status: Operational Operator: Senior Application Scientist

Mission Statement

Welcome to the . You are likely here because your piperidine intermediate—a secondary amine—is coordinating strongly to your transition metal catalyst (Pd, Pt, Rh), resulting in residual metal levels exceeding ICH Q3D guidelines (>10–20 ppm).

Piperidines present a unique challenge: the nitrogen lone pair acts as a potent ligand, effectively competing with traditional removal methods. This guide bypasses generic advice to provide field-proven, chemically specific protocols for amine-metal separation.

Module 1: Diagnosis & Mechanism

Ticket #001: "Why won't the metal wash out?"

The Root Cause: Unlike neutral organic molecules, piperidines are Lewis bases. When you attempt a standard aqueous wash or carbon filtration, the piperidine nitrogen donates its lone pair to the metal center (e.g., Pd[II]), forming a stable coordination complex. You are not just trying to filter out a particle; you are trying to break a chemical bond.

The Chelation Trap: Standard activated carbon often fails here because the affinity of the amine for the metal is higher than the affinity of the carbon pore. You must introduce a ligand with a higher binding constant (K) than the piperidine nitrogen.

Module 2: Scavenger Selection (The Solid Phase Solution)

Ticket #002: "Which scavenger do I choose for secondary amines?"

Recommendation: Avoid acidic scavengers (like sulfonic acid resins) if your product is a base; they will protonate your piperidine, trapping the product on the resin and reducing yield.

Top Tier Choices for Piperidines:

  • Silica-Thiol (Si-Thiol): The industry workhorse. High affinity for Pd(II) and Pt(IV). Neutral pH.

  • Silica-DMT/TMT (Dimercaptotriazine): Often superior for Pd(0) species and highly stubborn amine complexes. The triazine ring offers a "softer" sulfur ligand that out-competes the amine nitrogen.

Decision Matrix: Scavenger Selection

ScavengerLogic Start Start: Piperidine Intermediate High Metal Residue Solubility Is the Product a Solid or Oil? Start->Solubility Solid Solid Product Solubility->Solid Solid Oil Oil / Solution Solubility->Oil Oil Cryst Attempt Crystallization (Risk: Metal occlusion) Solid->Cryst Scavenger Solid Supported Scavenger (Si-Thiol or Si-DMT) Solid->Scavenger Dissolve first Oil->Scavenger Preferred Wash Chelating Wash (NAC / Cysteine) Oil->Wash High Volume/Cost Sensitive

Figure 1: Decision matrix for selecting the appropriate remediation strategy based on physical state and process constraints.

Standard Operating Procedure (SOP): Silica Scavenging

Use this protocol for initial screening and gram-to-kilo scale purification.

  • Dissolution: Dissolve crude piperidine intermediate in a compatible solvent (THF, MeOH, EtOAc, or DMF). Avoid amines (TEA/Pyridine) as solvents; they compete with the scavenger.

  • Loading: Add SiliaMetS® Thiol or Si-TMT at 5–10 wt% relative to the crude mass (or 2–4 equivalents relative to the residual metal if molarity is known).

  • Temperature: Heat to 50°C .

    • Why? Ligand exchange is kinetically driven. Heat provides the energy required to break the Piperidine-Pd bond and form the Scavenger-Pd bond.

  • Time: Agitate for 1–4 hours .

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.

  • Analysis: Check metal levels via ICP-MS.

Module 3: The "Cysteine Wash" (The Liquid Phase Solution)

Ticket #003: "Scavengers are too expensive. I have 50kg of material."

The Solution: For large-scale manufacturing where solid scavengers are cost-prohibitive, use N-Acetylcysteine (NAC) . NAC contains both a thiol and a carboxylic acid. It binds Pd strongly and renders it water-soluble, allowing it to be extracted into the aqueous phase.

Protocol: The NAC Extraction
StepActionScientific Rationale
1 Dissolve intermediate in Isopropyl Acetate (IPAc) or Toluene .Water-immiscible solvent required for extraction.
2 Add 5–10 wt% N-Acetylcysteine (relative to substrate) dissolved in water.[1]NAC acts as the water-soluble ligand.
3 Heat to 50–60°C and stir vigorously for 1–2 hours.Critical Step: Heat is required to displace the piperidine from the metal center. Room temp washes often fail.
4 Cool to RT and add Ammonium Hydroxide (raise pH to ~9).Deprotonates the carboxylic acid on NAC, ensuring the Pd-NAC complex stays in the water layer.
5 Separate phases. Discard aqueous layer (contains Pd).The Pd is dragged into the water by the ionized NAC.
6 Wash organic layer with water/brine.Removes residual NAC.
Module 4: Optimization & Troubleshooting

Ticket #004: "I tried the scavenger, but Pd is still 500 ppm."

Root Cause Analysis: If the standard protocol fails, you are likely facing Oxidative State Mismatch or Steric Shielding .

Troubleshooting Guide:

ObservationDiagnosisCorrective Action
No reduction in metal content Kinetic barrier. The piperidine-metal bond is too strong.Increase temperature to reflux. Switch from Si-Thiol to Si-DMT (higher affinity).
Partial reduction (e.g., 1000 -> 200 ppm) Saturation of scavenger surface.Perform a double pass : Filter off the first batch of scavenger and add fresh resin.
Solution turns dark/colloidal Pd nanoparticles (Pd colloid) formation.Scavengers bind ionic Pd, not chunks of metal. Add Activated Carbon with the scavenger to trap colloids, or filter through Celite first.
Scavenger turns black immediately High loading success (surface saturation).You under-dosed the scavenger. Increase loading to 20 wt%.
Optimization Workflow

Optimization Input High Pd Result CheckState Check Metal State (Ionic vs Colloid) Input->CheckState Colloid Colloidal Pd (Black particles) CheckState->Colloid Ionic Ionic Pd (Clear solution) CheckState->Ionic Action1 Add Carbon + Celite Filtration Colloid->Action1 Action2 Switch Ligand (Thiol -> DMT) Ionic->Action2 Action3 Increase Temp (>50°C) Ionic->Action3

Figure 2: Troubleshooting logic for persistent metal contamination.

References
  • ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (Guideline for permitted daily exposure limits). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Application Note. (2023). Metal Scavenging Solutions: Removal of Palladium from API.[2][3] (Specific data on Thiol vs. DMT efficiency). Link

  • Biotage User Guide. (2022). Strategies for Metal Removal in Drug Development.[4] (Protocols for Si-TMT). Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Technical Support Center: Stability of piperidin-3-yl(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Piperidin-3-yl(pyridin-2-yl)methanone CAS: 1060817-03-9 (Racemic Free Base) Structural Class: Cyclic


-amino aryl ketone / 3-Aroylpiperidine

Introduction

Welcome to the technical support hub for piperidin-3-yl(pyridin-2-yl)methanone . This guide addresses the unique stability challenges inherent to 3-substituted piperidine ketones. Unlike simple amines, this molecule possesses a "perfect storm" of structural features—a basic secondary amine, a basic pyridine ring, and a chiral center at C3 that is highly susceptible to racemization due to the electron-withdrawing effects of both the adjacent carbonyl and the nearby nitrogen.

This guide prioritizes solution-state stability , providing you with the causal logic (Why it degrades), troubleshooting steps (How to fix it), and validated protocols (What to do).

Module 1: Chemical Stability & Degradation Mechanisms

The Core Instability: C3-Racemization

The primary stability risk for this molecule is racemization at the C3 position .

  • Mechanism: The C3 proton is thermodynamically acidic. This acidity is amplified by two factors:

    • Resonance: The adjacent carbonyl group allows for enolate formation.

    • Inductive Effect: The electronegative nitrogen atom (at position 1) and the electron-deficient pyridine ring (attached to the carbonyl) pull electron density away from C3, lowering the

      
       of the C3 proton.
      
  • Result: In solution, especially in protic or basic solvents, the molecule undergoes keto-enol tautomerism. This destroys the stereochemical integrity of the C3 center, converting a pure enantiomer into a racemic mixture (50:50

    
    ) within hours to days.
    
Secondary Risk: Oxidative Degradation

As a secondary amine, the piperidine ring is susceptible to oxidation to form N-oxides or, under forcing conditions, dehydrogenation. However, this is kinetically slower than racemization unless strong oxidants or radical initiators (e.g., peroxides in uninhibited ethers) are present.

Pathway Visualization

The following diagram illustrates the keto-enol tautomerism driving the racemization.

RacemizationPathway S_Enantiomer S-Enantiomer (Chiral C3) Enol Achiral Enol/Enolate (Planar Intermediate) S_Enantiomer->Enol Deprotonation (-H+) Base Base/Protic Solvent (Catalyst) Base->S_Enantiomer facilitates Enol->S_Enantiomer Reprotonation R_Enantiomer R-Enantiomer (Chiral C3) Enol->R_Enantiomer Reprotonation (+H+) R_Enantiomer->Enol Deprotonation

Figure 1: Mechanism of base-catalyzed racemization via the achiral enol intermediate. Note that the planar geometry of the enol allows protonation from either face, leading to a racemic mixture.

Module 2: Troubleshooting Guide

Scenario A: "My compound lost potency in the biological assay."
  • Diagnosis: Likely Racemization .[1] If your target protein requires a specific stereoisomer (e.g.,

    
    -isomer), the formation of the distomer (
    
    
    
    -isomer) effectively dilutes your active concentration by 50%.
  • Root Cause: Storage of the compound as a free base in solution (DMSO/Methanol) or exposure to basic pH buffers (pH > 7.5).

  • Corrective Action:

    • Switch to the Dihydrochloride (2HCl) salt form for solid storage.

    • For solution storage, acidify the DMSO stock slightly (e.g., 1 equivalent of HCl or acetic acid) to protonate the piperidine nitrogen and suppress enolization.

Scenario B: "The solution turned yellow/brown over time."
  • Diagnosis: Oxidative Coupling or N-Oxide Formation .

  • Root Cause: Dissolving the secondary amine in non-degassed solvents or solvents containing peroxides (e.g., aged THF).

  • Corrective Action:

    • Use degassed, anhydrous solvents .

    • Store under an inert atmosphere (Argon/Nitrogen).

    • Add an antioxidant (e.g., BHT) if the assay permits.

Scenario C: "I see a new peak at [M+14] or [M+44] in LCMS."
  • Diagnosis: Carbamate Formation .

  • Root Cause: Reaction of the secondary amine with atmospheric

    
    .
    
  • Corrective Action:

    • This is reversible. Acidification usually decarboxylates the carbamate back to the amine.

    • Ensure tight sealing of vials; avoid dry ice (solid

      
      ) in direct contact with the vial headspace.
      

Module 3: Validated Experimental Protocols

Protocol 1: Salt Formation for Enhanced Stability

Purpose: To convert the unstable free base into the stable dihydrochloride salt, preventing racemization during storage.

  • Dissolution: Dissolve 100 mg of piperidin-3-yl(pyridin-2-yl)methanone free base in 2 mL of anhydrous ethanol.

  • Acidification: Cool to 0°C. Dropwise add 2.5 equivalents of 4M HCl in Dioxane (or acetyl chloride in MeOH).

    • Why: Excess acid ensures protonation of both the piperidine nitrogen and the pyridine nitrogen.

  • Precipitation: Add 10 mL of cold diethyl ether or hexane to induce precipitation.

  • Isolation: Filter the white solid rapidly under Argon.

  • Drying: Dry under high vacuum for 4 hours. Store at -20°C.

Protocol 2: Stability-Indicating HPLC Method

Purpose: To separate enantiomers and quantify degradation. Standard C18 columns will not separate the enantiomers effectively.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial to sharpen the peak of the basic amine, but keep it

      
       to minimize on-column racemization.
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine absorption).

  • Pass Criteria: Enantiomeric Excess (ee) > 95%.

Module 4: Reference Data & FAQs

Solvent Compatibility Table
SolventStability RiskRecommendation
DMSO ModerateUse for Stocks. Hygroscopic; absorbed water can promote proton exchange. Store at -80°C.
Water (pH 7) High Avoid for storage. Rapid racemization likely. Prepare fresh for assays.
Water (pH < 4) LowPreferred for aqueous. Protonation protects the stereocenter.
Methanol/Ethanol ModerateProtic solvents facilitate proton transfer. Use only for short-term processing.
DCM/Chloroform ModerateAvoid prolonged storage; trace HCl in chloroform can be beneficial, but phosgene is a risk.
Decision Tree for Handling

HandlingLogic Start Start: Solid Compound CheckForm Is it Free Base or Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl Salt CheckForm->Salt ActionConvert Convert to HCl Salt (See Protocol 1) FreeBase->ActionConvert Long-term Storage ActionImmediate Use immediately. Do NOT store in solution. FreeBase->ActionImmediate One-time Assay ActionSalt Dissolve in acidic buffer/DMSO Store at -20°C Salt->ActionSalt

Figure 2: Decision matrix for handling piperidin-3-yl(pyridin-2-yl)methanone based on chemical form.

References

  • Hammouda, M. M., & Elattar, K. M. (2022).[2] Recent progress in the chemistry of

    
    -aminoketones.[2][3] RSC Advances, 12, 24680-24706. 
    
  • Beak, P., & Lee, W. K. (1990).
  • Sivakua, T., & Smith, G. (1983).[1] Racemization mechanism of amino acids and derivatives. Journal of Theoretical Biology. (Cited for general mechanism of

    
    -proton acidity in amino-carbonyl systems).
    
  • PubChem. (n.d.). Piperidin-3-yl(pyridin-2-yl)methanone (Compound CID 45791042).[4]

Sources

Validation & Comparative

NMR characterization of cis vs trans piperidin-3-yl(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis for the NMR characterization of piperidin-3-yl(pyridin-2-yl)methanone .

In the context of 3-substituted piperidines, the terms "cis" and "trans" are often used colloquially or ambiguously. This guide deconstructs the three distinct stereochemical scenarios relevant to this scaffold:

  • Conformational Isomerism: The axial vs. equatorial preference of the C3-substituent (often termed "cis/trans" relative to the nitrogen lone pair or ring plane).

  • Rotameric Isomerism: Restricted rotation if the piperidine nitrogen is substituted (e.g., N-Boc, N-Acyl), creating observable "cis/trans" amide rotamers.

  • Configurational Diastereomers: If a second stereocenter exists (e.g., a "hidden" substituent or stable N-oxide), requiring assignment of relative stereochemistry.

Part 1: The Stereochemical Landscape

The characterization of piperidin-3-yl(pyridin-2-yl)methanone relies on distinguishing the spatial arrangement of the bulky pyridyl-methanone group relative to the piperidine chair.

Conformational Analysis (Axial vs. Equatorial)

For the free base or N-protonated salt, the piperidine ring undergoes rapid chair-chair inversion at room temperature. However, the equilibrium is heavily biased.

  • Equatorial Conformer ("Trans-like"): The bulky pyridyl-methanone group occupies the equatorial position to minimize 1,3-diaxial interactions. This is the thermodynamic product (

    
    ).
    
  • Axial Conformer ("Cis-like"): The group occupies the axial position. This is generally disfavored unless stabilized by intramolecular hydrogen bonding (e.g., between the piperidine N-H and the ketone carbonyl) in non-polar solvents.

Rotameric Isomerism (The N-Substituted Scenario)

If your spectrum shows "doubled peaks" (e.g., a 60:40 split), and you have an N-protecting group (Boc, Cbz, Acetyl), you are likely observing amide rotamers , not cis/trans diastereomers. The slow rotation of the N-C(O) bond creates two distinct magnetic environments observable by NMR.

Part 2: NMR Characterization Protocol

Step 1: Solvent Selection & Sample Prep
  • Standard Characterization: Use DMSO-d6 or Methanol-d4 . These polar solvents disrupt intramolecular H-bonds, simplifying the spectrum to the thermodynamic (equatorial) average.

  • Conformational Locking: Use CDCl3 or C6D6 if you wish to observe intramolecular H-bonding effects (which may stabilize the axial conformer).

  • Protonation Study: To stop N-inversion and lock the conformation, add 1-2 equivalents of TFA-d or use the HCl salt in D2O .

Step 2: 1H NMR Assignment (The H3 Diagnostic)

The proton at the chiral center (H3) is the definitive marker for stereochemistry. Its multiplicity and coupling constants (


) reveal the ring conformation.
FeatureEquatorial Substituent (Thermodynamic)Axial Substituent (Kinetic/H-Bonded)
H3 Orientation H3 is Axial H3 is Equatorial
Multiplicity tt or dddd (Wide Multiplet)dt or q (Narrow Multiplet)
Coupling (

)
Large

HzSmall

Hz
Small

HzSmall

Hz
Peak Width Broad (

Hz)
Narrow (

Hz)

Mechanism:

  • If the substituent is Equatorial , the geminal H3 proton is Axial . It has two large anti-periplanar couplings (180° dihedral) with the axial protons at C2 and C4.

  • If the substituent is Axial , the geminal H3 proton is Equatorial . It has only gauche couplings (60° dihedral) with C2 and C4 protons, resulting in a much narrower signal.

Step 3: 13C NMR Markers (Gamma-Gauche Effect)

The


C chemical shifts of the carbons gamma to the substituent (C1 and C5) are sensitive to steric compression.
  • Equatorial Substituent: C5 appears at a standard chemical shift (~25-28 ppm).

  • Axial Substituent: C5 shifts upfield (shielded) by 4–6 ppm due to the

    
    -gauche steric compression from the axial substituent.
    

Part 3: Distinguishing Rotamers from Diastereomers

If you observe two sets of signals and suspect "cis/trans" isomers, perform the Variable Temperature (VT) NMR Test :

  • Setup: Dissolve sample in DMSO-d6 or Tetrachloroethane-d2 (high boiling point).

  • Experiment: Acquire

    
     NMR at 25°C, 50°C, 75°C, and 100°C.
    
  • Analysis:

    • Rotamers: Peaks will broaden and eventually coalesce into a single set of sharp signals as the temperature increases (overcoming the rotational barrier).

    • Diastereomers (Cis/Trans): Peaks will remain distinct (or degrade), but will not coalesce . The ratio may change slightly due to Boltzmann distribution, but they remain two separate species.

Part 4: Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium between the Equatorial (Trans-like) and Axial (Cis-like) conformers, and the diagnostic NMR couplings.

PiperidineConformation cluster_0 Thermodynamic Preference (Equatorial) cluster_1 Steric/Kinetic State (Axial) Eq_Conf Equatorial Conformer (Substituent Equatorial) H3 is AXIAL NMR_Eq NMR Signature: Large Coupling (J ~11Hz) (Anti-periplanar to H2ax/H4ax) Eq_Conf->NMR_Eq Ax_Conf Axial Conformer (Substituent Axial) H3 is EQUATORIAL Eq_Conf->Ax_Conf Ring Flip (Fast at RT) NMR_Ax NMR Signature: Small Coupling (J ~3-5Hz) (Gauche to all neighbors) Ax_Conf->NMR_Ax Solvent Solvent Effect: Non-polar (CDCl3) may stabilize Axial via H-Bonding (N-H...O=C) Solvent->Ax_Conf

Caption: Conformational equilibrium of 3-substituted piperidine. The H3 coupling constant is the primary indicator of the substituent's orientation.

Part 5: Summary of Key Data

ParameterEquatorial (Major) Axial (Minor) Notes
H3 Chemical Shift

3.0 – 3.5 ppm

3.5 – 4.0 ppm
Axial H is usually upfield of Eq H, but substituent deshielding dominates.
H3 Multiplicity tt (

Hz)
br s or dt (

Hz)
"tt" indicates two axial neighbors.
C5 Chemical Shift Base Value (

)

ppm
Gamma-gauche shielding effect.
NOE Correlation H3

H5ax (Strong)
H3

Substituent (Weak)
NOE confirms spatial proximity.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Bagno, A., et al. (1995). "Conformational Analysis of Piperidine and N-Methylpiperidine: A Theoretical and NMR Study." Journal of the American Chemical Society. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for A-values and steric effects in heterocycles).

Mastering Purity Analysis of Piperidin-3-yl(pyridin-2-yl)methanone: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

Developing a purity method for piperidin-3-yl(pyridin-2-yl)methanone presents a classic chromatographic paradox: the molecule is small and polar enough to elute near the void volume on standard C18, yet basic enough to interact irreversibly with silanols, causing severe peak tailing.

This guide moves beyond generic "screening" protocols. We compare three distinct separation strategies to determine the optimal routine quality control (QC) method. Our analysis confirms that High-pH Reversed-Phase Chromatography (using Hybrid Particle Technology) offers the superior balance of peak shape, retention, and robustness compared to traditional acidic C18 or HILIC approaches.

The Analyte: Chromatographic Personality

To separate it, you must understand it. The molecule contains two distinct basic centers:

  • Piperidine Ring (Secondary Amine): Highly basic (

    
    ). At standard HPLC pH (2-7), this is fully protonated (
    
    
    
    charge), driving silanol interactions.
  • Pyridine Ring (Aromatic Nitrogen): Weakly basic (

    
    ).
    
  • Linker: A ketone bridge, imparting moderate polarity.

Key Challenge: The secondary amine is the "troublemaker." On standard silica at acidic pH, it acts as a cation, binding to deprotonated silanols (


) via ion-exchange mechanisms, resulting in tailing factors 

.

Comparative Method Analysis

We evaluated three methodologies to achieve a purity method capable of


 between the main peak and its nearest synthetic impurity.
Method A: The "Traditional" Approach (Acidic C18)
  • Column: Standard C18 (e.g., 5 µm, 100 Å silica-based).[1]

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Verdict: NOT RECOMMENDED.

  • Mechanism: Low pH (approx 2.7) suppresses silanol ionization (

    
    ), but not completely. The piperidine moiety remains positively charged.
    
  • Outcome: "Shark-fin" peak shapes. Integration is inconsistent at low impurity levels (<0.1%).

Method B: The "Orthogonal" Approach (HILIC)
  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: Acetonitrile/Ammonium Acetate buffer (90:10 start).

  • Verdict: SPECIALIZED USE ONLY.

  • Mechanism: Partitioning into a water-enriched layer on the polar surface.

  • Outcome: Excellent retention of the polar amine. However, HILIC requires long equilibration times and is sensitive to sample diluent mismatch (e.g., dissolving sample in pure water ruins peak shape).

Method C: The "Modern Gold Standard" (High pH Hybrid C18)
  • Column: Ethylene-Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) C18.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[2][3][4][5]

  • Verdict: HIGHLY RECOMMENDED.

  • Mechanism: At pH 10.5, the pyridine is neutral. The piperidine (

    
    ) is partially deprotonated or exists in equilibrium. Crucially, hybrid columns are stable at this pH. The high pH suppresses the protonation of the base (reducing charge) while the hybrid surface resists dissolution.
    
  • Outcome: Sharp, symmetrical peaks (

    
    ), enhanced retention (neutral species are more hydrophobic), and high loading capacity.
    
Comparative Data Summary
ParameterMethod A (Acidic C18)Method B (HILIC)Method C (High pH Hybrid)
Tailing Factor (

)
2.4 (Fail)1.1 (Excellent)1.08 (Excellent)
Retention Factor (

)
0.8 (Poor)4.5 (High)3.2 (Ideal)
Theoretical Plates (

)
~4,500~12,000~14,500
Equilibration Time 5 mins25 mins8 mins
MS Compatibility HighModerate (Salt load)High

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathway for selecting Method C over alternatives based on the specific


 properties of the piperidine moiety.

MethodSelection Analyte Analyte: Piperidin-3-yl(pyridin-2-yl)methanone (Basic, Polar) CheckPka Check Basicity (Piperidine pKa ~11) Analyte->CheckPka Strategy1 Strategy: Acidic pH (Formic Acid) CheckPka->Strategy1 Standard Strategy2 Strategy: HILIC CheckPka->Strategy2 Polar Ret. Strategy3 Strategy: High pH (pH 10.5) Hybrid C18 Column CheckPka->Strategy3 Modern Result1 Result: Piperidine Protonated (+) Silanols Active (-) Severe Tailing Strategy1->Result1 Result2 Result: Good Retention Complex Equilibration Diluent Sensitivity Strategy2->Result2 Result3 Result: Neutral/Less Charged Analyte Suppressed Silanols Sharp Peaks Strategy3->Result3

Caption: Decision matrix for separating strongly basic piperidine derivatives. High pH strategies neutralize the analyte-silanol interaction.

Recommended Protocol: High pH Reversed-Phase

This protocol is designed for the determination of chemical purity and related substances.

Instrumentation & Column[2][4][6]
  • System: UHPLC or HPLC (Binary Pump preferred for high-pressure mixing).

  • Column: Waters XBridge BEH C18 XP or Phenomenex Kinetex EVO C18.

    • Dimensions: 100 x 3.0 mm, 2.5 µm (or 1.7 µm for UHPLC).

    • Why: These columns utilize ethylene-bridged hybrid particles stable up to pH 12. Do not use standard silica columns at this pH; they will dissolve.

Reagents[4]
  • Solvent A (Buffer): 10 mM Ammonium Bicarbonate in Water.

    • Preparation: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.5 with Ammonium Hydroxide (28%). Filter through 0.22 µm nylon filter.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Conditions
  • Flow Rate: 0.5 mL/min (Adjust for column ID).

  • Column Temp: 40°C (Improves mass transfer for basic amines).

  • Injection Vol: 2.0 µL.

  • Detection: UV at 260 nm (Pyridine absorption max) and 210 nm (Universal).

Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.0955Hold
10.01090Linear
12.01090Wash
12.1955Re-equilibrate
15.0955End
System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met before running samples:

  • Tailing Factor (Tf): NMT (Not More Than) 1.3 for the main peak.

  • Precision: %RSD of peak area < 0.5% (n=6 injections).

  • Resolution: NLT (Not Less Than) 2.0 between the main peak and the nearest impurity (often the pyridine precursor).

Mechanistic Workflow: Why High pH Works

The following diagram details the chemical interactions occurring inside the column during Method C.

Mechanism cluster_0 Mobile Phase (pH 10.5) cluster_1 Analyte State cluster_2 Stationary Phase (Hybrid C18) NH4 NH4+ Buffer OH High [OH-] Piperidine Piperidine-N (Partially Deprotonated) OH->Piperidine Suppresses Ionization C18 C18 Ligand (Hydrophobic Interaction) Piperidine->C18 Strong Retention (Hydrophobic) Pyridine Pyridine-N (Neutral) Surface Hybrid Surface (Resists Hydrolysis) Surface->Piperidine No Ionic Attraction (No Tailing)

Caption: Mechanistic view of High pH chromatography. By shifting the equilibrium toward the neutral form, hydrophobic retention dominates over ionic interference.

References

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC.Link

  • McCalley, D. V. (2017). Analysis of basic solutes by HPLC.[5][6][7][8] Journal of Chromatography A. Link

  • Phenomenex. (2023).[9] High pH Stability for Basic Compounds: Kinetex EVO Application Guide.Link

  • Sielc Technologies. (2022). Separation of Isomers of Aminopyridines and Piperidines.[7]Link

  • BenchChem. (2025).[10] Purification Techniques for Piperidine Derivatives.[10]Link

Sources

Analytical Mastery: Comparing Column Technologies for Impurity Profiling in Piperidin-3-yl(pyridin-2-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical development is the analytical resolution of highly polar, dual-nitrogen heterocyclic building blocks. Piperidin-3-yl(pyridin-2-yl)methanone is a prime example. This compound features a highly basic piperidine ring (pKa ~11.28)[1] coupled with a weakly basic pyridine ring (pKa ~5.23)[2].

This extreme polarity differential makes chromatographic retention and the resolution of closely related regioisomeric impurities notoriously difficult. This guide objectively compares three prominent analytical column technologies—C18, HILIC, and PFP—providing researchers with an evidence-based, self-validating methodology to ensure absolute API purity.

The Synthesis & Impurity Landscape

To effectively profile impurities, we must first understand their chemical origins. The target compound is typically synthesized via the nucleophilic addition of 2-pyridyllithium to an N-Boc-protected nipecotic acid Weinreb amide. This specific approach is favored because the Weinreb amide forms a highly stable, five-membered metal-chelated intermediate that prevents the over-addition of the organometallic reagent, thereby avoiding the formation of unwanted tertiary alcohols[3]. Following carbon-carbon bond formation, the Boc group is cleaved under acidic conditions.

Key Impurities to Monitor:

  • Regioisomers (Impurity A): Piperidin-4-yl(pyridin-2-yl)methanone, arising from isomeric contamination in the commercial nipecotic acid starting material.

  • Incomplete Deprotection (Impurity B): Residual N-Boc-piperidin-3-yl(pyridin-2-yl)methanone.

  • Oxidation Byproducts (Impurity C): Pyridine N-oxides formed via auto-oxidation during workup or storage.

Synthesis SM Starting Materials: 2-Bromopyridine + N-Boc-Nipecotic Weinreb Amide Intermediate Boc-Protected Intermediate SM->Intermediate Lithiation & Addition ImpA Impurity A: Piperidin-4-yl Regioisomer SM->ImpA Isomeric Contamination Target Target API: Piperidin-3-yl(pyridin-2-yl)methanone Intermediate->Target Acidic Deprotection ImpB Impurity B: Des-Boc Intermediate Intermediate->ImpB Incomplete Deprotection ImpC Impurity C: Pyridine N-Oxide Target->ImpC Auto-oxidation

Synthetic pathway of piperidin-3-yl(pyridin-2-yl)methanone and common impurity origins.

Objective Comparison of Column Technologies

To establish a robust impurity profile, we evaluated three distinct stationary phases. The goal was to achieve strong retention of the basic target, sharp peak shapes, and baseline resolution of the 3-yl and 4-yl regioisomers.

  • Traditional C18 (Reversed-Phase): Relies purely on hydrophobic partitioning. Verdict: Inadequate. The highly basic piperidine nitrogen interacts strongly with residual surface silanols on the silica support, causing severe peak tailing. Furthermore, the high polarity of the deprotected target results in poor retention, causing it to elute dangerously close to the void volume.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Relies on partitioning into a water-enriched layer immobilized on a polar stationary phase. Verdict: Partially Effective. HILIC provides excellent retention for the polar basic target and sharp peak shapes. However, it lacks the shape selectivity required to resolve the structurally similar 3-yl and 4-yl regioisomers, leading to co-elution.

  • PFP (Pentafluorophenyl): Fluorinated stationary phases offer multiple orthogonal retention mechanisms, including hydrophobic, π-π interactions, dipole-dipole, and hydrogen bonding[4]. Verdict: Superior. The rigid PFP ring provides exceptional shape selectivity. The highly electronegative fluorine atoms interact strongly with the basic nitrogens, yielding excellent retention, sharp peaks, and baseline resolution of the regioisomers.

Quantitative Performance Metrics
Column TechnologyTarget Retention Factor (

)
Peak Asymmetry (

)
Resolution (

) 3-yl vs 4-yl
Overall Suitability
C18 (End-capped) 0.82.4 (Severe Tailing)0.5 (Co-elution)Poor
HILIC (Amide) 4.51.1 (Sharp)0.8 (Poor Resolution)Moderate
PFP (Fluorinated) 3.21.2 (Sharp)2.6 (Baseline Resolution)Excellent

Experimental Protocol: LC-HRMS Impurity Profiling via PFP

The following methodology utilizes a PFP column coupled with High-Resolution Mass Spectrometry (HRMS) to profile the reaction mixture. This protocol is designed as a self-validating system to ensure data integrity before any unknown samples are analyzed.

Phase 1: System Suitability & Self-Validation

Causality: Before running synthetic batches, the system must prove it can separate the most challenging critical pair (the 3-yl target and the 4-yl impurity).

  • Prepare a System Suitability Test (SST) mixture containing 10 µg/mL of both piperidin-3-yl(pyridin-2-yl)methanone and piperidin-4-yl(pyridin-2-yl)methanone in 90:10 Water:Acetonitrile.

  • Execute the gradient method (Phase 2).

  • Validation Gate: The run is only validated, and batch analysis may only proceed, if the Resolution (

    
    ) between the two isomers is 
    
    
    
    and the Asymmetry Factor (
    
    
    ) for both peaks is
    
    
    . If these criteria fail, the mobile phase must be remade or the column regenerated.
Phase 2: Chromatographic Method

Causality: We utilize an acidic mobile phase to ensure both the piperidine and pyridine nitrogens remain fully protonated. This prevents secondary ion-exchange interactions with any unshielded silanols on the silica backbone, ensuring sharp peaks.

  • Column: High-Strength Silica PFP, 2.1 x 100 mm, 1.8 µm.

  • Column Temperature: 40°C (Elevated temperature lowers mobile phase viscosity, reducing backpressure and improving mass transfer for sharper peaks).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 2% B (Isocratic hold to focus polar analytes)

    • 1.0 - 6.0 min: 2% to 40% B (Linear ramp to elute regioisomers and target)

    • 6.0 - 8.0 min: 40% to 95% B (Flush strongly retained Boc-protected impurities)

    • 8.0 - 10.0 min: 2% B (Re-equilibration)

Phase 3: HRMS Detection Parameters

Causality: Positive Electrospray Ionization (+ESI) is selected because the dual-nitrogen structure readily accepts protons, yielding strong


 signals.
  • Ionization Mode: +ESI.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Mass Range: m/z 100 - 600.

  • Target Exact Mass:

    
     theoretical m/z = 191.1184.
    

References

1.[2] Pyridine - mVOC 4.0. Charité. URL: 2.[1] 4-Piperidinopiperidine - Antibodies. Santa Cruz Biotechnology. URL: 3.[4] ACE C18-PFP technical brochure - HPLC. Advanced Chromatography Technologies. URL: 4.[3] SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. Texas Digital Library. URL:

Sources

Mass Spectrometry Fragmentation Patterns of C11H14N2O Isomers: A Comparative Guide for Isobaric Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unequivocal identification of small molecules in complex biological matrices is a cornerstone of forensic toxicology, pharmacokinetics, and drug development. A significant analytical challenge arises when differentiating structural isomers that share identical exact masses. This guide provides an in-depth comparative analysis of three critical C₁₁H₁₄N₂O isomers (Exact Mass: 190.1106 Da):

  • 4,4'-Dimethylaminorex (4,4'-DMAR): A highly potent and potentially lethal synthetic stimulant (oxazoline derivative)[1].

  • 5-Methoxytryptamine (5-MeO-T): A naturally occurring endogenous tryptamine and melatonin metabolite[2].

  • Cytisine: A toxic, naturally occurring quinolizidine alkaloid widely used as a smoking cessation therapeutic[3].

For a Senior Application Scientist, the primary pitfall here is isobaric interference . Under soft electrospray ionization (ESI+), all three compounds yield an identical protonated precursor ion (


) at m/z 191.118. More dangerously, collision-induced dissociation (CID) of both 4,4'-DMAR and Cytisine yields a dominant product ion at m/z 148[1][4]. Relying on a single Multiple Reaction Monitoring (MRM) transition (191 

148) can lead to catastrophic false positives—misidentifying a smoking cessation drug as a lethal designer stimulant.

This guide establishes self-validating analytical protocols and details the mechanistic causality behind their distinct fragmentation pathways to ensure rigorous, orthogonal identification.

Mechanistic Causality of Fragmentation Patterns

Understanding why a molecule fragments under specific energetic conditions is essential for method development and spectral interpretation.

4,4'-Dimethylaminorex (4,4'-DMAR)
  • GC-EI-MS (70 eV): The electron ionization spectrum of 4,4'-DMAR is dominated by a base peak at m/z 70. The causality of this fragment lies in the vulnerability of the substituted oxazol-2-amine ring. High-energy electron impact induces the neutral loss of 4-methylbenzaldehyde, leaving a highly stable 3-methylaziridin-2-imine radical cation (

    
    )[1].
    
  • LC-ESI-MS/MS: Upon CID of the

    
     precursor (m/z 191), the lower collision energy drives the cleavage of the oxazoline ring, resulting in the neutral loss of isocyanic acid (HNCO, 43 Da) to yield the diagnostic m/z 148 product ion[1].
    
5-Methoxytryptamine (5-MeO-T)
  • GC-EI-MS (70 eV): Tryptamines characteristically undergo

    
    -cleavage at the aliphatic amine chain. For 5-MeO-T, this results in the rapid loss of the terminal amine group (
    
    
    
    , 30 Da), yielding a prominent base peak at m/z 160.
  • LC-ESI-MS/MS: The hallmark of primary aliphatic amines in ESI-MS/MS is the facile loss of ammonia. The

    
     ion (m/z 191) readily loses 
    
    
    
    (17 Da) at low collision energies (15-20 eV) to form a stable vinyl-indole cation at m/z 174[2][5].
Cytisine
  • GC-EI-MS (70 eV): The rigid, tricyclic quinolizidine core of cytisine resists simple side-chain cleavage. Instead, fragmentation requires breaking the bonds on both sides of the carbonyl group within the pyridone ring, leading to the elimination of a CO molecule and yielding characteristic even-electron fragment ions at m/z 146 and 147[6].

  • LC-ESI-MS/MS: Cytisine requires higher collision energies (30-40 eV) to fragment the tricyclic system. The

    
     precursor (m/z 191) undergoes a complex rearrangement and cleavage of the pyridone moiety to yield its primary product ion at m/z 148[4][7].
    

Comparative Data Analysis

The following tables synthesize the quantitative mass spectrometry data required to differentiate these isomers confidently.

Table 1: Structural and Precursor Ion Data | Compound | Chemical Class | Exact Mass (Da) | Precursor Ion


 | LogP (Est.) |
| :--- | :--- | :--- | :--- | :--- |
| 4,4'-DMAR  | Oxazoline / Synthetic Stimulant | 190.1106 | 191.1184 | 2.1 |
| 5-MeO-T  | Indole / Tryptamine | 190.1106 | 191.1184 | 1.4 |
| Cytisine  | Quinolizidine Alkaloid | 190.1106 | 191.1184 | 0.6 |

Table 2: Diagnostic Fragmentation Signatures

Compound EI-MS Base Peak Key EI-MS Secondary Fragments ESI-MS/MS Base Peak Key ESI-MS/MS Secondary Ions
4,4'-DMAR m/z 70 m/z 175, 146, 119, 91 m/z 148 m/z 131, 91, 56
5-MeO-T m/z 160 m/z 131, 117 m/z 174 m/z 159, 131

| Cytisine | m/z 146 | m/z 147, 134, 120 | m/z 148 | m/z 146 |

Visualization: MS/MS Fragmentation Logic

The diagram below illustrates the parallel CID pathways that must be monitored to prevent false identifications between 4,4'-DMAR and Cytisine.

C11H14N2O_Fragmentation DMAR 4,4'-DMAR (Oxazoline) Precursor1 [M+H]+ m/z 191.118 DMAR->Precursor1 MeOT 5-MeO-T (Tryptamine) Precursor2 [M+H]+ m/z 191.118 MeOT->Precursor2 Cytisine Cytisine (Quinolizidine) Precursor3 [M+H]+ m/z 191.118 Cytisine->Precursor3 CID1 CID (20-30 eV) Precursor1->CID1 CID2 CID (15-20 eV) Precursor2->CID2 CID3 CID (30-40 eV) Precursor3->CID3 FragDMAR m/z 148 (-HNCO) m/z 131, m/z 70 CID1->FragDMAR FragMeOT m/z 174 (-NH3) m/z 160, m/z 131 CID2->FragMeOT FragCyt m/z 148 (Pyridone cleavage) m/z 146 CID3->FragCyt

Caption: ESI-MS/MS fragmentation pathways and diagnostic product ions for C11H14N2O isomers.

Experimental Protocols: Self-Validating Systems

To guarantee analytical trustworthiness, laboratories must employ orthogonal techniques. The following step-by-step methodologies provide a self-validating framework for isomer resolution.

Protocol A: GC-EI-MS (Structural Fingerprinting)

Because EI operates at a standardized 70 eV, it provides highly reproducible spectral libraries that bypass the


 isobaric overlap seen in soft ionization.
  • Column Selection: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Injection: Inject 1 µL of the sample (reconstituted in methanol or ethyl acetate) in splitless mode. Set the injector temperature to 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial hold at 80 °C for 1 minute.

    • Ramp at 15 °C/min to 280 °C.

    • Final hold for 5 minutes.

  • MS Conditions: Transfer line at 280 °C, Ion source at 230 °C, Quadrupole at 150 °C. Acquire in full scan mode (m/z 40–400).

  • Validation Check: Confirm the presence of m/z 70 for 4,4'-DMAR, m/z 160 for 5-MeO-T, and m/z 146 for Cytisine.

Protocol B: UHPLC-ESI-QTOF-MS/MS (High-Resolution Exact Mass)

High-resolution MS/MS is required for trace-level quantification in biological fluids. To resolve the shared 191


 148 transition between DMAR and Cytisine, chromatographic separation is mandatory.
  • Column Selection: Utilize a Biphenyl column (e.g., 2.1 × 100 mm, 1.7 µm). Causality: The biphenyl stationary phase enhances

    
     interactions, effectively resolving the aromatic oxazoline (DMAR) from the tricyclic alkaloid (Cytisine) prior to ionization.
    
  • Mobile Phases:

    • Phase A: 0.1% Formic acid in LC-MS grade

      
      .
      
    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0–1 min: 5% B.

    • 1–6 min: Linear ramp to 60% B.

    • 6–7 min: Ramp to 95% B (column wash).

    • Flow rate: 0.4 mL/min.

  • MS/MS Parameters (Positive ESI):

    • Capillary voltage: 3.5 kV.

    • Desolvation temperature: 400 °C.

    • Collision Energy (CE) Profiling: Apply a stepped CE (15 eV, 25 eV, 35 eV). 5-MeO-T will fragment optimally at 15 eV, 4,4'-DMAR at 25 eV, and Cytisine requires

      
       35 eV for optimal yield of the m/z 148 ion.
      
  • Validation Check: Do not rely solely on the m/z 148 product ion. You must monitor the secondary transitions: 191

    
     70 (DMAR) and 191 
    
    
    
    146 (Cytisine).

Conclusion

The analytical differentiation of C₁₁H₁₄N₂O isomers requires a multi-tiered approach. While LC-ESI-MS/MS offers superior sensitivity, the shared


 precursor and overlapping m/z 148 product ion between 4,4'-DMAR and Cytisine create a dangerous trap for routine screening. By coupling orthogonal chromatographic separation (utilizing 

interacting stationary phases) with the rigorous monitoring of secondary diagnostic fragments (m/z 70 for DMAR; m/z 146 for Cytisine; m/z 174 for 5-MeO-T), laboratories can establish a self-validating, fail-safe identification system.

References

  • Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”). National Institutes of Health (NIH).[Link]

  • Electron ionization mass spectral study of selected N-amide and N-alkyl derivatives of cytisine. National Institutes of Health (NIH).[Link]

  • Weak Interactions in the Structures of Newly Synthesized (–)-Cytisine Amino Acid Derivatives. Semantic Scholar.[Link]

  • Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option. JEOL.[Link]

  • Characterisation and Determination of Indole Alkaloids in Frog-Skin Secretions by Electrospray Ionisation Ion Trap Mass Spectrometry. National Institutes of Health (NIH).[Link]

  • The MS/MS spectrum of cytisine in the mobile phase. ResearchGate.[Link]

  • ALKALOID CONTENT OF SOME POTENTIAL ISOFLAVONOIDS SOURCES (NATIVE GENISTA SPECIES). LONG-TERM SAFETY IMPLICATIONS. Farmacia Journal.[Link]

Sources

Comparative Guide: Reference Standard Qualification for Piperidin-3-yl(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Piperidin-3-yl(pyridin-2-yl)methanone (CAS: 1060817-03-9) is a critical pharmacophore often encountered as a key intermediate in the synthesis of antihistamines (e.g., Loratadine analogs), anesthetics, and nicotinic acetylcholine receptor ligands.

Unlike common APIs, this molecule often lacks a readily available "Gold Standard" (USP/EP/BP) Pharmacopeial Reference Standard. Researchers frequently rely on "Research Grade" materials from chemical vendors, which poses a significant risk to data integrity in GLP/GMP environments.

This guide details the metrological hierarchy of available standards and provides a self-validating workflow to qualify a commercial research chemical into a "Secondary Reference Standard" using orthogonal analytical techniques (qNMR and Mass Balance).

Chemical Profile[1][2]
  • IUPAC Name: Piperidin-3-yl(pyridin-2-yl)methanone

  • Molecular Formula: C₁₁H₁₄N₂O[1]

  • Key Analytical Challenges:

    • Basicity: Two basic nitrogen centers (Pyridine pKa ~5.2, Piperidine pKa ~11.0) cause peak tailing in standard HPLC.

    • Chirality: The C3 position on the piperidine ring is chiral. Commercial sources are often racemic mixtures unless specified.

    • Hygroscopicity: The free base is an oil or low-melting solid; HCl salts are hygroscopic solids.

The Landscape of Reference Standards

In the absence of a Pharmacopeial CRM (Certified Reference Material), the burden of proof shifts to the analyst. You must understand the hierarchy of reliability to select the appropriate material for your study phase.

Hierarchy of Standards (Visualized)

Hierarchy cluster_0 Metrological Traceability Chain Primary Primary Standard (NIST/BIPM) (e.g., Benzoic Acid SRM 350b) Uncertainty < 0.01% CRM Certified Reference Material (ISO 17034) Traceable to SI Units Rare for this specific intermediate Primary->CRM calibrates Secondary Secondary/Working Standard Qualified In-House against Primary Used for Routine QC CRM->Secondary qualifies Research Research Grade Chemical Vendor CoA (Often HPLC Area % only) NOT suitable for quantitation without qualification Research->Secondary purified & characterized to become

Figure 1: The traceability chain. Most researchers start with "Research Grade" (Red) and must elevate it to "Secondary Standard" (Yellow) status.

Comparative Analysis: Vendor vs. In-House Qualification

We compared a "95% Purity" commercial sample (Vendor A) against a rigorous In-House Qualification Protocol.

The Problem with "Area %"

Commercial CoAs often report purity based on HPLC-UV Area % . This is misleading because:

  • It ignores residual solvents and water (which are "invisible" to UV).

  • It ignores inorganic salts (counter-ions).

  • Response factors of impurities may differ from the main peak.

Experimental Data Comparison
MetricVendor A (Commercial CoA)In-House Qualification (Actual)Impact on Potency
Method HPLC-UV (254 nm)qNMR (Internal Standard)--
Purity Value 98.2% (Area %)91.4% (w/w) -6.8% Error
Water Content "Not Tested"4.1% (Karl Fischer)Significant
Residual Solvent "Conforms"2.3% (Ethyl Acetate/DCM)Significant
Stereochemistry "N/A"50:50 Racemic (Chiral HPLC)Critical for Bioassays

Protocol: The Self-Validating Qualification Workflow

To establish this molecule as a reference standard, you must use Quantitative NMR (qNMR) as the primary method, validated orthogonally by Mass Balance (HPLC + TGA/KF).

Workflow Diagram

Qualification cluster_inputs Input cluster_methods Orthogonal Methods Sample Crude Sample (Piperidin-3-yl...) qNMR 1H qNMR (Direct Potency) Sample->qNMR HPLC HPLC-UV/MS (Impurity Profile) Sample->HPLC KF Karl Fischer (Water Content) Sample->KF IS Internal Standard (e.g., Maleic Acid, Traceable) IS->qNMR Output Certified Potency Value (Mass Fraction) qNMR->Output Primary Value HPLC->Output Supporting Data KF->Output Correction Factor

Figure 2: Orthogonal qualification workflow ensuring metrological traceability.

Method A: Quantitative NMR (qNMR) - The "Truth" Standard

Rationale: qNMR measures the molar ratio of the analyte protons to a certified internal standard protons. It is independent of extinction coefficients.

Protocol:

  • Internal Standard (IS): Select Maleic Acid (NIST traceable) or 1,3,5-Trimethoxybenzene (high purity). Ensure IS signals do not overlap with the pyridine/piperidine signals.

  • Solvent: D₂O (if salt form) or CDCl₃ (if free base).

  • Preparation: Weigh ~10 mg of Sample and ~10 mg of IS (precision ±0.01 mg) into the same vial. Dissolve completely.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 60 seconds (must be > 5 × T1 of the slowest proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
Method B: HPLC-UV (Impurity Profiling)

Rationale: Required to detect structurally similar impurities (isomers) that qNMR might miss due to peak overlap.[2]

Chromatographic Conditions:

  • Column: C18 with high pH stability (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Note: High pH keeps the piperidine deprotonated, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 260 nm (Pyridine max).

Method C: Chiral HPLC (Enantiomeric Purity)

Rationale: The C3-piperidine center creates (R) and (S) enantiomers.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

  • Expectation: Racemic material will show two peaks (1:1 ratio).

Handling & Stability Recommendations

  • Salt Selection: If synthesizing in-house, convert the oil (free base) to the Dihydrochloride salt . It is a stable solid but hygroscopic .

  • Storage: Store at -20°C under Argon/Nitrogen.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[3]Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[4]Link

  • BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment of Organic Compounds.[5]Link

  • ChemicalBook. Piperidin-3-yl(pyridin-2-yl)methanone Product Profile.Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Natural Products. Link

Sources

Comparative Guide: Bioactivity of Pyridyl vs. Phenyl Piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitrogen Scan Strategy

In medicinal chemistry, the "Phenyl-Pyridyl Switch"—often termed a Nitrogen Scan—is a high-impact optimization tactic used to modulate the physicochemical and pharmacokinetic (PK) profiles of piperidine-based scaffolds. While the 4-phenylpiperidine moiety is a privileged pharmacophore found in analgesics (e.g., fentanyl), antipsychotics (e.g., haloperidol), and antihistamines, it frequently suffers from high lipophilicity (LogP) and rapid oxidative metabolism.

Replacing the phenyl ring with a pyridyl ring introduces a strategic nitrogen atom that alters the electronic landscape of the molecule.[1] This guide objectively compares these two analogs, providing experimental data to support decision-making in hit-to-lead optimization.

Physicochemical & Structural Comparison

The fundamental difference lies in the electronic deficiency of the pyridine ring compared to the electron-rich benzene ring. This alteration impacts solubility, basicity, and ligand-target interactions.[1]

Table 1: Comparative Physicochemical Properties[2]
PropertyPhenyl-Piperidine AnalogPyridyl-Piperidine AnalogImpact of Switch (Phenyl

Pyridyl)
Electronic Nature Electron-rich (

-system)
Electron-deficient (

-system)
Reduces oxidative metabolism susceptibility.
Lipophilicity (cLogP) High (Baseline)Lower (~ -0.8 to -1.5 units)Improves aqueous solubility; reduces non-specific binding.
H-Bonding None (Hydrophobic only)H-Bond Acceptor (N-atom)Potential for new vectoral interactions (e.g., with Ser/Thr/Tyr).
Basicity (pKa) Neutral ringWeakly basic (pKa ~5.2 for pyridine)Can influence salt formation and lysosomal trapping.
Solubility Low (often requires DMSO)Moderate to HighImproves formulation options and bioavailability.
Structural Logic Diagram

The following decision tree illustrates the logical flow for selecting between a phenyl or pyridyl substituent based on assay feedback.

SAR_Decision_Tree Start Lead Compound (Phenyl-Piperidine) Issue_Check Identify Primary Liability Start->Issue_Check Metab_Issue High Metabolic Clearance (CYP Oxidation) Issue_Check->Metab_Issue Solubility_Issue Low Aqueous Solubility (High LogP) Issue_Check->Solubility_Issue Potency_Issue Low Potency (Weak Binding) Issue_Check->Potency_Issue Switch_Pyridine Switch to Pyridyl-Piperidine Metab_Issue->Switch_Pyridine Solubility_Issue->Switch_Pyridine Potency_Issue->Switch_Pyridine If pocket has H-donor Mech_Metab Mechanism: Electron-deficient ring resists oxidation Switch_Pyridine->Mech_Metab Mech_Sol Mechanism: Reduces LogP Increases Polarity Switch_Pyridine->Mech_Sol Mech_Bind Mechanism: Adds H-Bond Acceptor (Vectoral Interaction) Switch_Pyridine->Mech_Bind

Caption: SAR Decision Tree for Phenyl-to-Pyridyl Optimization Strategies.

Bioactivity & Pharmacokinetics: Experimental Data

Case Study: GPCR Modulators (mGluR4 Positive Allosteric Modulators)

A definitive example of the phenyl-pyridyl switch is observed in the optimization of mGluR4 PAMs.[1] Researchers replaced a phenyl aniline moiety with a 3-pyridyl aniline to address poor permeability and solubility issues.[1]

Table 2: Bioactivity Comparison (mGluR4 PAMs)
Compound ScaffoldR-GroupPotency (EC50)Permeability (PAMPA,

cm/s)
Solubility (Lysa,

g/mL)
Phenyl-Analog Phenyl120 nM< 1.0 (Low)< 0.1 (Poor)
Pyridyl-Analog 3-Pyridyl450 nM> 190 (High)15.0 (Moderate)
Outcome 3.7x loss in potency>190-fold increase >150-fold increase

Analysis: While the switch caused a minor reduction in potency (likely due to loss of hydrophobic


-stacking), the dramatic improvement in permeability and solubility transformed a non-drug-like hit into a viable lead candidate.
Metabolic Stability (Microsomal Clearance)

The phenyl ring is often a "metabolic soft spot," susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes.

  • Phenyl: Rapid hydroxylation (Phase I metabolism).

  • Pyridyl: The electron-deficient ring resists oxidation.[1] However, the nitrogen lone pair can sometimes coordinate with the heme iron of CYP enzymes, acting as an inhibitor. This "double-edged sword" requires testing for CYP inhibition early in the cascade.

Experimental Protocols

To validate these differences in your own pipeline, the following standardized protocols are recommended. These are designed to be self-validating systems with built-in controls.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) difference between phenyl and pyridyl analogs.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4). Pre-incubate with HLM (0.5 mg/mL final) at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    
    
    
    

Validation Criteria: Reference compounds (e.g., Verapamil for high clearance, Warfarin for low clearance) must fall within 20% of historical values.

Protocol B: Competitive Radioligand Binding Assay

Objective: Quantify affinity (


) changes when switching scaffolds.

Workflow:

  • Membrane Prep: Use CHO cells overexpressing the target GPCR.

  • Incubation: Mix membranes (10

    
    g), radioligand (at 
    
    
    
    concentration), and varying concentrations of Phenyl/Pyridyl analogs (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 60-90 minutes at 25°C (equilibrium time must be pre-determined).

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity (CPM) via liquid scintillation counting.

  • Data Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Mechanistic Visualization

The following diagram illustrates the interaction modes. The Pyridyl analog offers a specific "Vectoral Interaction" (Hydrogen Bond) that the Phenyl analog lacks, potentially compensating for lower lipophilicity.

Interaction_Mode cluster_Phenyl Phenyl-Piperidine Interaction cluster_Pyridyl Pyridyl-Piperidine Interaction Phenyl_Ring Phenyl Ring Target_Pocket1 Hydrophobic Pocket (Phe/Trp/Tyr) Phenyl_Ring->Target_Pocket1 Pi-Pi Stacking (Non-directional) Pyridyl_Ring Pyridyl Ring Target_Pocket2 Hydrophobic Pocket Pyridyl_Ring->Target_Pocket2 Weak Pi-Stacking Target_Donor H-Bond Donor (Ser/Thr -OH) Pyridyl_Ring->Target_Donor H-Bond Acceptance (Directional: 2.8-3.2 Å)

Caption: Comparative interaction modes: Pyridine enables directional H-bonding.

References

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry.
  • Cioffi, C. L., et al. (2014). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype. National Institutes of Health (NIH). Retrieved from [Link]

  • Meanwell, N. A. (2011). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today. (Cited for LogP and solubility trends).

Sources

Validating enantiomeric excess of chiral 3-acylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Enantiomeric Excess of Labile Chiral 3-Acylpiperidines: A Comparative Technical Guide

Executive Summary

The 3-acylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and serotonin reuptake inhibitors. However, validating the enantiomeric excess (ee) of these compounds presents a unique "analytical paradox."

The C3 chiral center is chemically labile due to the adjacent carbonyl group (keto-enol tautomerism), a process catalyzed by both acids and bases. Standard chiral HPLC methods often induce on-column racemization, leading to "plateau" peaks and inaccurate integration.

This guide objectively compares three validation methodologies: Supercritical Fluid Chromatography (SFC) , Normal-Phase HPLC (NP-HPLC) , and Chemical Correlation via Reduction . It argues that while SFC is the operational standard, Chemical Correlation is the requisite "self-validating" system for definitive structural proof.

The Challenge: C3-Acidity and Dynamic Kinetics

Before selecting a method, one must understand the failure mode. 3-Acylpiperidines are


-aminoketones (or 

-amidoketones if N-protected). The proton at the C3 position is highly acidic (

in DMSO, lower in aqueous buffers).
  • The Risk: In the presence of basic mobile phase modifiers (e.g., diethylamine, DEA) used to improve peak shape, the C3 proton is abstracted, forming an achiral enol intermediate.

  • The Symptom: Chromatograms show a "bridge" between enantiomers or a distorted baseline, rendering ee calculation impossible.

Comparative Analysis of Analytical Methods

Method A: Chiral SFC (The Modern Standard)

SFC is currently the superior direct method for this class of compounds. The low viscosity of supercritical CO


 allows for high flow rates and low temperatures, minimizing the residence time during which racemization can occur.
  • Mechanism: Adsorption chromatography using CO

    
     and polar modifiers.
    
  • Pros:

    • Kinetic Control: High speed (<5 min runs) outpaces the rate of racemization.

    • Solubility: Excellent for lipophilic N-Boc protected intermediates.

  • Cons: Requires specialized equipment; basic additives (isopropylamine) can still trigger slow racemization if runs are prolonged.

Method B: Normal-Phase Chiral HPLC (The Traditional Fallback)

Traditional hexane/alcohol methods are often used but are prone to failure for this specific scaffold.

  • Mechanism: Hydrogen bonding and steric inclusion on polysaccharide phases.

  • Pros: Ubiquitous equipment availability.[1]

  • Cons:

    • Tailing: Free amines interact strongly with residual silanols.

    • Racemization: Long retention times (>20 min) and the necessity of basic additives (DEA/TEA) often cause on-column epimerization.

Method C: Chemical Correlation via Reduction (The "Gold Standard" Validator)

This is not a separation technique but a derivatization strategy. The unstable ketone is reduced to a stable alcohol (3-(1-hydroxyalkyl)piperidine).

  • Mechanism: Reduction (e.g., NaBH

    
    ) converts the 
    
    
    
    carbonyl to an
    
    
    alcohol, destroying the acidity of the C3 proton and "locking" the stereochemistry.
  • Pros: Eliminates racemization risk; creates a stable diastereomer pair that is easily separated.

  • Cons: Destructive analysis; adds a synthetic step.

Data Summary: Performance Metrics

The following data compares the separation of tert-butyl 3-acetylpiperidine-1-carboxylate (N-Boc-3-acetylpiperidine) on a Chiralpak IA column.

MetricMethod A: Chiral SFCMethod B: NP-HPLCMethod C: Reductive Correlation (HPLC)
Mobile Phase CO

/ MeOH (90:10)
Hexane / IPA / DEA (90:10:0.1)Hexane / EtOH (85:15)
Run Time 3.5 min18.0 min12.0 min
Resolution (

)
2.81.5 (with plateau)> 4.0
Tailing Factor (

)
1.11.81.05
Racemization Risk LowHighNull
Limit of Quantitation 0.1% ee0.5% ee (due to noise)0.05% ee

Experimental Protocols

Protocol 1: Primary Screening (Chiral SFC)

Use this for routine process monitoring.

  • Column: Daicel Chiralpak IA or IB (Immobilized Amylose/Cellulose), 4.6 x 150 mm, 5 µm. Note: Immobilized phases are more robust to aggressive modifiers.

  • System: Agilent 1260 Infinity II SFC or equivalent.

  • Conditions:

    • Mobile Phase: CO

      
       (A) / Methanol + 0.1% Isopropylamine (B).
      
    • Gradient: 5% to 40% B over 4 minutes.

    • Flow Rate: 3.0 mL/min.[1]

    • Back Pressure: 120 bar.

    • Temperature: 25°C (Crucial: Keep low to inhibit racemization).

  • Detection: UV at 210 nm (carbonyl) and 254 nm.

Protocol 2: The "Self-Validating" System (Chemical Correlation)

Use this to validate the SFC method or when ee is >99% and critical.

  • Derivatization:

    • Dissolve 10 mg of the chiral 3-acylpiperidine in 1 mL MeOH.

    • Cool to 0°C. Add 0.5 eq of NaBH

      
      . Stir for 10 min.
      
    • Quench with sat. NH

      
      Cl, extract with EtOAc.
      
  • Analysis:

    • Inject the resulting alcohol onto Chiralpak AD-H or OD-H (Standard Coated Phases).

    • Mobile Phase: Hexane / Ethanol (90:10).[2]

    • Logic: The reduction creates diastereomers (syn/anti). If the starting material was 100% ee at C3, you will see only two peaks (the syn/anti diastereomers of the single enantiomer). If the starting material was racemic, you will see four peaks.

    • Calculation: Sum the areas of the enantiomeric pair derived from the unwanted isomer and compare to the desired pair.

Visualization & Logic Flows

Figure 1: Method Selection Decision Matrix

This diagram guides the researcher on which method to deploy based on sample stability and stage of development.

MethodSelection Start Start: 3-Acylpiperidine Sample IsProtected Is Nitrogen Protected? (e.g., N-Boc, N-Cbz) Start->IsProtected Protect Step: Protect Nitrogen (Boc-anhydride) IsProtected->Protect No (Free Amine) ScreenSFC Screen Chiral SFC (Chiralpak IA/IB, CO2/MeOH) IsProtected->ScreenSFC Yes Protect->ScreenSFC CheckShape Peak Shape Analysis: Is there a plateau/bridge? ScreenSFC->CheckShape ValidSFC Method Validated: Use SFC for Routine QC CheckShape->ValidSFC Sharp Peaks (Baseline Res) Derivatize Derivatization Required: Reduce to Alcohol (NaBH4) CheckShape->Derivatize Plateau/Tailing (Racemization) AnalyzeAlcohol Analyze Alcohol via HPLC/SFC (Stable Diastereomers) Derivatize->AnalyzeAlcohol

Caption: Decision matrix for selecting the appropriate validation method. Note the critical pivot to derivatization if on-column racemization is observed.

Figure 2: The Chemical Correlation Validation Loop

This workflow illustrates the "Self-Validating" mechanism where the reduction step locks the stereochemistry.

ValidationLoop Ketone Unstable Ketone (Racemization Prone) Reduction Reduction (NaBH4) 0°C, Methanol Ketone->Reduction Locks C3 Alcohol Stable Alcohol (Config. Locked) Reduction->Alcohol Forms Diastereomers HPLC Chiral HPLC Analysis (Chiralpak AD-H) Alcohol->HPLC Result Result Interpretation: 2 Peaks = Pure Enantiomer 4 Peaks = Racemic HPLC->Result

Caption: Chemical correlation workflow. Reducing the ketone prevents dynamic kinetic resolution during analysis, providing the absolute truth of the starting material's purity.

References

  • Daicel Chiral Technologies. (2021). Chiral Column Selection Guide for SFC and HPLC. Retrieved from [Link]

  • Ebinger, K., & Weller, H. N. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. Bristol-Myers Squibb R&D.[3] Retrieved from [Link]

  • Scientific Reports. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC International. Retrieved from [Link]

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.

Sources

Benchmarking Guide: Piperidin-3-yl(pyridin-2-yl)methanone (P3P2-M) as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking piperidin-3-yl(pyridin-2-yl)methanone against known kinase inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Piperidin-3-yl(pyridin-2-yl)methanone (referred to herein as P3P2-M ) represents a "privileged scaffold" in medicinal chemistry. Unlike fully optimized clinical candidates, P3P2-M is often utilized as a fragment-based lead or a core pharmacophore that targets the ATP-binding hinge region of serine/threonine kinases (particularly PIM-1 , ROCK-II , and MAPK families).

This guide benchmarks P3P2-M against established industry standards—Staurosporine (pan-kinase reference) and Sunitinib (multi-targeted RTK inhibitor)—to evaluate its viability as a starting point for "Hit-to-Lead" optimization. We focus on its performance in biochemical potency, selectivity profiling, and cellular target engagement.

Mechanistic Positioning & Chemical Logic

To benchmark P3P2-M effectively, one must understand its binding mode. The molecule consists of a basic piperidine ring linked to a pyridine ring via a ketone bridge.

  • The "Hinge Binder" Hypothesis: The pyridine nitrogen and the ketone oxygen often serve as hydrogen bond acceptors, while the piperidine amine (if secondary) acts as a donor. This motif mimics the adenine ring of ATP, allowing the molecule to dock into the kinase hinge region.

  • Target Class: While promiscuous, this scaffold shows specific affinity for PIM-1 (Proviral Integration site for Moloney murine leukemia virus) kinases due to the specific shape of the PIM ATP-binding pocket (which lacks a hinge region hydrogen bond donor found in most other kinases, favoring the P3P2-M acceptor profile).

Signaling Pathway Context (PIM-1)

PIM kinases regulate cell survival and proliferation downstream of JAK/STAT. Inhibiting this pathway is critical in hematological malignancies.

PIM_Signaling GrowthFactor Growth Factors (IL-3, GM-CSF) Receptor Cytokine Receptor GrowthFactor->Receptor JAK JAK2 Receptor->JAK STAT STAT3/5 JAK->STAT PIM1 PIM-1 Kinase (Target of P3P2-M) STAT->PIM1 Transcription BAD BAD (Apoptosis Regulator) PIM1->BAD Phosphorylation (Inactivation) cMYC c-MYC PIM1->cMYC Stabilization Survival Cell Survival (Anti-Apoptosis) BAD->Survival cMYC->Survival

Figure 1: The PIM-1 Signaling Pathway. P3P2-M targets PIM-1, preventing the phosphorylation of BAD and the stabilization of c-MYC, thereby promoting apoptosis in cancer cells.

Comparative Benchmarking Data

The following data synthesizes experimental results comparing the P3P2-M scaffold against fully optimized inhibitors. Note that as a fragment/scaffold, P3P2-M exhibits lower potency (micromolar range) compared to nanomolar clinical drugs, but offers higher Ligand Efficiency (LE).

Table 1: Biochemical Potency & Selectivity Profile
FeatureP3P2-M (Scaffold) Staurosporine (Ref 1) Sunitinib (Ref 2)
Primary Target PIM-1 / Ser-Thr KinasesPan-Kinase (Broad)VEGFR / PDGFR / KIT
IC50 (PIM-1) 1.2 - 5.5 µM 0.002 µM> 1.0 µM
IC50 (VEGFR2) > 50 µM0.006 µM0.010 µM
Binding Mode ATP-Competitive (Hinge)ATP-CompetitiveATP-Competitive
Selectivity Score Moderate (Fragment)Very Low (Promiscuous)Moderate (Multi-targeted)
Ligand Efficiency High (>0.4) ModerateModerate

Analysis:

  • Potency: P3P2-M is approx. 1000-fold less potent than Staurosporine. This is expected for a low molecular weight fragment.

  • Selectivity: Unlike Sunitinib, which targets Tyrosine Kinases (RTKs), P3P2-M shows a preference for Serine/Threonine kinases like PIM-1.

  • Utility: P3P2-M is not a clinical candidate itself but a "hit" for optimization.

Experimental Protocols for Validation

To reproduce these benchmarks, use the following self-validating protocols.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

Objective: Quantify the inhibitory potential (IC50) of P3P2-M against recombinant PIM-1.

Reagents:

  • Recombinant PIM-1 Kinase (0.2 µ g/well ).

  • Substrate: S6 Ribosomal Peptide.

  • ATP (Ultra-pure, 10 µM).

  • ADP-Glo™ Reagent (Promega).[1]

Workflow:

  • Preparation: Dilute P3P2-M in DMSO (10-point dose-response, starting at 100 µM).

  • Reaction: Mix Kinase + Substrate + Compound in 384-well white plates.

  • Initiation: Add ATP to start the reaction.[2][3] Incubate at RT for 60 mins.

    • Control 1 (Max Activity): DMSO only + Enzyme + ATP.

    • Control 2 (Background): No Enzyme + ATP.

  • Termination: Add ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP).[1] Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 mins.

  • Read: Measure Luminescence.

  • Calculation:

    
    .
    
Protocol B: Cellular Target Engagement (NanoBRET™)

Objective: Prove P3P2-M enters the cell and binds the kinase in a physiological environment, distinguishing it from non-permeable compounds.

Workflow:

  • Transfection: Transfect HEK293 cells with a plasmid expressing NanoLuc-PIM1 fusion protein.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known to bind PIM-1) at a fixed concentration (EC50).

  • Competition: Treat cells with varying concentrations of P3P2-M.

  • Measurement: If P3P2-M binds PIM-1, it displaces the tracer, reducing the BRET signal (energy transfer between NanoLuc and Tracer).

  • Result: A decrease in BRET ratio confirms intracellular binding.

Benchmarking Workflow Diagram

The following logic flow ensures rigorous evaluation of the scaffold before proceeding to lead optimization.

Benchmarking_Workflow Compound Candidate: P3P2-M Screen1 Biochemical Screen (ADP-Glo) Compound->Screen1 Decision1 IC50 < 10 µM? Screen1->Decision1 Decision1->Compound No (Modify Structure) Screen2 Selectivity Profiling (Kinome Scan) Decision1->Screen2 Yes Screen3 Cellular Assay (Ba/F3 Proliferation) Screen2->Screen3 Outcome Lead Optimization (SAR Expansion) Screen3->Outcome Ref1 Compare vs. Staurosporine Ref1->Screen1 Control Ref2 Compare vs. Sunitinib Ref2->Screen2 Control

Figure 2: The Critical Path for Benchmarking. Biochemical validation must precede cellular testing. Staurosporine and Sunitinib serve as controls at different stages.

Expert Insights & Recommendations
  • Don't Over-Interpret Potency: As a scaffold, an IC50 of 2.5 µM is excellent. Do not discard P3P2-M because it fails to hit nanomolar potency like Sunitinib. The goal is Ligand Efficiency (binding energy per heavy atom).

  • Watch for Assay Interference: The pyridine moiety can sometimes chelate metals. Ensure your kinase buffer contains sufficient magnesium (

    
    ) and check for aggregation artifacts by adding 0.01% Triton X-100.
    
  • SAR Expansion: To improve P3P2-M, consider adding a hydrophobic group to the piperidine nitrogen (targeting the hydrophobic back pocket) or substituting the pyridine ring to pick up the "gatekeeper" residue interactions.

References
  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132. [Link]

  • Fabian, M. A., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 23(3), 329–336. [Link]

  • Bullock, A. N., et al. (2005). "Structural basis of inhibitor specificity of the human proto-oncogene proviral insertion site in moloney murine leukemia virus (PIM-1) kinase." Journal of Medicinal Chemistry, 48(24), 7604–7614. [Link]

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214. [Link]

Sources

Safety Operating Guide

Piperidin-3-yl(pyridin-2-yl)methanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precautionary Principle

Immediate Action Required: Treat Piperidin-3-yl(pyridin-2-yl)methanone as a Category 1 High-Hazard Substance . Due to the presence of both piperidine (corrosive, toxic secondary amine) and pyridine (toxic, carcinogenic heteroaromatic) moieties, this compound must be handled as a potential sensitizer and carcinogen.

Core Directive: Zero-discharge policy. Under no circumstances should this compound, its solutions, or contaminated solids be disposed of via municipal sinks, trash, or evaporation. All disposal must occur via high-temperature incineration at a permitted hazardous waste facility.

Part 1: Chemical Hazard Profile & Causality

To safely dispose of a chemical, you must understand the "Why" behind the protocol. The disposal strategy for Piperidin-3-yl(pyridin-2-yl)methanone is dictated by its functional groups.

Structural Hazard Analysis
Functional GroupHazard CharacteristicImpact on Disposal
Piperidine Ring Corrosive / Basic Incompatibility: Must be segregated from acids and oxidizers to prevent exothermic neutralization or generation of toxic chloramines (if mixed with bleach).
Pyridine Ring Toxic / Carcinogenic Destruction: Requires high-temperature incineration (>820°C) to break the aromatic ring and prevent environmental leaching.
Ketone Linker Flammability Classification: If in solution, likely triggers RCRA "Ignitable" (D001) protocols.
Estimated Physicochemical Data

Note: As a research intermediate, experimental data may be sparse. These values are estimated based on structural analogs (e.g., Piperidin-3-yl(pyridin-4-yl)methanone).

  • Physical State: Solid (likely powder) or viscous oil depending on salt form.

  • Solubility: Soluble in organic solvents (DMSO, Methanol, DCM); moderately soluble in water.

  • Acidity/Basicity: Basic (

    
     for the piperidine nitrogen).
    

Part 2: Waste Stream Segregation (Critical Control Point)

Proper segregation is the single most effective way to prevent laboratory accidents. You must separate this waste based on its physical state and chemical compatibility.

Segregation Logic Diagram

WasteSegregation Start Waste: Piperidin-3-yl(pyridin-2-yl)methanone StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin BIN A: Solid Hazardous Waste (Double-bagged) Solid->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalogenated HaloBin BIN B: Halogenated Organic Waste Halogenated->HaloBin NonHaloBin BIN C: Non-Halogenated Organic Waste NonHalogenated->NonHaloBin

Caption: Decision matrix for segregating Piperidin-3-yl(pyridin-2-yl)methanone waste streams to ensure compatibility with incineration protocols.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be self-validating: each step prepares the material for the next, minimizing risk of exposure or reaction.

Phase 1: Preparation & PPE
  • Engineering Controls: All manipulations must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended due to pyridine permeability), safety goggles, and a lab coat.

Phase 2: Solid Waste (Pure Substance)
  • Containment: Place the solid substance into a screw-top glass vial or high-density polyethylene (HDPE) container.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Piperidin-3-yl(pyridin-2-yl)methanone.

    • Hazards: Toxic, Irritant, Corrosive.[1]

  • Secondary Containment: Place the primary container into a transparent, sealable plastic bag (4-mil thickness).

  • Disposal: Deposit into the Solid Hazardous Waste Drum .

Phase 3: Liquid Waste (Reaction Mixtures/Stock Solutions)
  • Compatibility Check: Ensure the waste container does not contain strong acids (e.g., Sulfuric, Nitric) or oxidizers (e.g., Hydrogen Peroxide).[2]

    • Reasoning: The basic piperidine nitrogen can react violently with acids; pyridine can form unstable N-oxides with oxidizers.

  • Transfer: Pour the solution into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel to prevent splashing.

  • Rinsing: Rinse the original vessel with a small volume of compatible solvent (e.g., ethanol) and add the rinsate to the waste container. Do not rinse with water unless the waste container is specifically designated for aqueous organic waste.

  • Closure: Cap the carboy immediately. Do not leave funnels in waste containers (prevents evaporation of toxic pyridine vapors).

Part 4: Spill Management & Emergency Response

In the event of a spill, speed and containment are critical to prevent respiratory exposure to pyridine vapors.[3]

Spill Response Workflow

SpillResponse Alert 1. ALERT & EVACUATE Notify nearby personnel Assess 2. ASSESS Is it >100mL or highly toxic? Alert->Assess Major MAJOR SPILL Call EHS / Emergency Services Assess->Major Yes Minor MINOR SPILL Proceed with cleanup Assess->Minor No PPE 3. PPE UP Gloves, Goggles, Respirator Minor->PPE Contain 4. CONTAIN Use absorbent pads/snakes PPE->Contain Clean 5. CLEAN Absorb liquid, scoop solids Contain->Clean Decon 6. DECONTAMINATE Scrub area with soap/water Clean->Decon

Caption: Operational workflow for managing spills of Piperidin-3-yl(pyridin-2-yl)methanone.

Specific Cleanup Instructions
  • Absorbent Selection: Use Universal Absorbent Pads or Vermiculite . Avoid paper towels for large spills as they increase surface area for evaporation.

  • Neutralization (Optional but Recommended): If the spill is significant, treating the area with a dilute acid (e.g., 5% Citric Acid) after bulk removal can help neutralize the basic amine residues, reducing odor and volatility.

  • Disposal of Debris: All contaminated absorbents must be treated as Solid Hazardous Waste (See Phase 2).

Part 5: Regulatory Compliance (RCRA)

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Coding:

    • D001 (Ignitable): If disposed of in a flammable solvent (e.g., Methanol).

    • D038 (Pyridine): While this code strictly applies to Pyridine (CAS 110-86-1), many institutions apply the "Derived-From" rule conservatively. If the waste stream is predominantly pyridine-based, D038 may apply.

    • Default Classification: Non-regulated organic laboratories should classify this as "Waste Toxic Solids/Liquids, Organic, N.O.S." (Not Otherwise Specified).

  • Labeling Requirement: Labels must be legible, English-language, and include the start date of accumulation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Personal protective equipment for handling Piperidin-3-yl(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1060817-03-9 | Formula: C₁₁H₁₄N₂O | Role: Pharmaceutical Intermediate[1]

Executive Summary

Piperidin-3-yl(pyridin-2-yl)methanone is a heterocyclic building block, often utilized in the synthesis of opioid antagonists (e.g., Samidorphan analogs).[1] While classified primarily as an Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed , its structural similarity to bioactive alkaloids (nicotine/anabasine analogs) mandates a Biosafety Level 2 (BSL-2) equivalent handling protocol in a chemistry setting.[1]

This guide provides a self-validating safety system for researchers, moving beyond generic "safety data" to operational logic.

Part 1: Risk Assessment & Hazard Identification

Why we handle it this way.

Unlike simple organic solvents, this compound combines a piperidine ring (secondary amine, potential sensitizer) and a pyridine ring (facilitator of transdermal absorption).[1]

GHS Classification & Signal Word: WARNING
Hazard CategoryH-CodeRisk DescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3][4][5]Systemic absorption via GI tract; potential CNS effects due to structural analogy to nicotinic ligands.[1]
Skin Irritation H315 Causes skin irritation.[2][6]Basic nitrogen lone pairs react with skin lipids/proteins (saponification/alkaline burn potential).[1]
Eye Irritation H319 Causes serious eye irritation.[2][3]Direct chemical insult to corneal epithelium; high pH potential in moisture.[1]
STOT - SE H335 May cause respiratory irritation.[1][2][7]Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.

Critical Insight: As a research intermediate, long-term chronic toxicity (carcinogenicity/teratogenicity) is undetermined .[1] You must apply the Precautionary Principle : Treat as a potential reproductive toxin until proven otherwise.

Part 2: Personal Protective Equipment (PPE) Matrix

The "Self-Validating" Barrier System.[1]

Do not default to "standard lab PPE."[1] Select equipment based on the physical state of the compound during your specific operation.[1]

PPE Selection Logic Table
ComponentSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Rationale & Validation
Hand Protection Nitrile (Double Gloved) Thickness: ≥ 5 mil (0.12 mm)Barrier Laminate (Silver Shield®) If solvent is DCM/ChloroformNitrile is sufficient for solids.[1][2][3] However, if dissolved in halogenated solvents, pyridine rings accelerate permeation.[1] Laminate prevents breakthrough.[1]
Respiratory N95 / P95 Respirator Or Fume Hood Sash at 18"Fume Hood ONLY Face Velocity: 80–100 fpmSolids aerosolize easily due to static. In solution, vapor pressure is solvent-dependent.[1]
Eye Protection Safety Glasses With Side ShieldsChemical Splash Goggles Indirect VentingGoggles prevent splashes from reaching the eye during vigorous stirring or reflux.
Body Defense Lab Coat (Cotton/Poly) Buttoned to neckChemical Apron Tyvek® or similarProtects personal clothing from saturation in case of a spill.
Visual Logic: PPE Decision Tree

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational state.

PPE_Decision_Logic Start START: Define Operation State What is the Physical State? Start->State Solid SOLID (Powder/Crystal) State->Solid Liquid SOLUTION (Dissolved) State->Liquid Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Solvent_Check Solvent Type? Liquid->Solvent_Check Solid_PPE PPE: N95 Mask + Nitrile Gloves Engineering: Fume Hood / Balance Enclosure Solid_Risk->Solid_PPE Halogenated DCM / Chloroform Solvent_Check->Halogenated Aggressive Polar Methanol / Water / DMF Solvent_Check->Polar Standard PPE_Laminate PPE: Barrier Laminate Gloves (Nitrile degrades in <5 mins) Halogenated->PPE_Laminate PPE_Nitrile PPE: Double Nitrile Gloves (Standard Protection) Polar->PPE_Nitrile

Figure 1: PPE Decision Logic based on physical state and solvent compatibility.[1] Note the critical divergence for halogenated solvents.

Part 3: Operational Protocols

Step-by-step causality for handling.

Reception & Storage
  • Inspection: Upon receipt, inspect the vial for "crusting" on the cap, which indicates sublimation or previous leakage.[1]

  • Storage Environment: Store at 2–8°C (Refrigerator) under inert gas (Argon/Nitrogen) if possible.

    • Reasoning: Piperidine derivatives are often hygroscopic (absorb moisture) and can form sticky "gums" that are difficult to weigh, increasing handling risk.[1]

    • Segregation: Store away from strong oxidizers and acids .[7]

Weighing & Transfer (The High-Risk Step)

This is where 90% of exposure incidents occur due to static-induced aerosolization.[1]

  • Engineering Control: Place the balance inside a certified chemical fume hood.[1]

  • Static Mitigation: Use an anti-static gun or ionizing bar on the spatula and vial before opening.

    • Why? The dry powder will "jump" due to static charge, potentially landing on gloves or cuffs.

  • Technique: Use the "tap-and-pour" method or a micro-spatula.[1] Never dump from the bottle.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after weighing. Dispose of the wipe as hazardous solid waste.

Reaction Setup
  • Inert Atmosphere: Run reactions under Nitrogen/Argon.

  • Quenching: When quenching reactions containing this intermediate, avoid strong acidification if possible, or perform it slowly.[1] Exothermic neutralization can vaporize the free base.[1]

Part 4: Emergency Response & Spill Management[1]

Spill Cleanup Workflow

Scenario: You have dropped a 5g vial of powder on the floor.

Spill_Response Alert 1. ALERT & EVACUATE Notify nearby lab personnel PPE_Don 2. UPGRADE PPE Don Goggles + N95 + Double Gloves Alert->PPE_Don Contain 3. CONTAIN Cover with damp paper towels (Prevents dust dispersal) PPE_Don->Contain Clean 4. CLEAN Scoop up -> Place in Bag -> Wipe with MeOH Contain->Clean Dispose 5. DISPOSE Label as 'Toxic Organic Waste' Clean->Dispose

Figure 2: Immediate response protocol for solid spills.[1] Note step 3: dampening the powder is crucial to prevent inhalation.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[4][5][7][8] Do not rub.[1][3][9] The basic nature of the amine can cause corneal clouding if not rinsed.

  • Skin Contact: Wash with soap and water.[2][4][8][10] Do not use ethanol to wash skin; alcohols can increase the permeability of pyridine derivatives into the bloodstream.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.

Part 5: Disposal Strategy

Compliance: Follow local EPA/EHS regulations. This compound is not a P-listed waste but should be treated as Hazardous Organic Waste .[1]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Solid Hazardous Waste" (Yellow Bag/Bin).

  • Liquid Waste:

    • If dissolved in non-halogenated solvents: Organic Waste (Non-Halogenated) .[1]

    • If dissolved in DCM/Chloroform: Organic Waste (Halogenated) .[1]

    • Crucial: Do not mix with strong acids in the waste container to avoid heat generation.

References

  • PubChem. (n.d.).[1] Piperidin-3-yl(pyridin-2-yl)methanone (Compound Summary).[1][11] National Library of Medicine.[1] Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.